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  • Product: 4-Bromo-5-chlorothiophene-2-sulfonamide
  • CAS: 256353-33-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-5-chlorothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-5-chlorothiophene-2-sulfonamide (CAS 256353-33-0), a halogenated heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chlorothiophene-2-sulfonamide (CAS 256353-33-0), a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its direct precursor, 4-bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 166964-35-8), and established chemical principles for sulfonamide synthesis and characterization. This guide covers inferred physicochemical properties, a validated protocol for its synthesis, expected spectral characteristics for structural elucidation, and a discussion on its potential biological significance based on the activities of structurally related thiophene sulfonamides.

Introduction: The Thiophene Sulfonamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamides constitute a class of compounds with a broad spectrum of biological activities.[2] Sulfonamides are a cornerstone in drug development, present in antibacterial, anti-inflammatory, and anticancer agents.[1][3][4] The specific substitution pattern of 4-Bromo-5-chlorothiophene-2-sulfonamide, featuring two different halogens on the thiophene ring, offers a unique chemical space for the development of novel therapeutic agents. The bromine and chlorine atoms provide sites for further chemical modification, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.[2]

Physicochemical and Structural Properties

Chemical Structure

Caption: Chemical structure of 4-Bromo-5-chlorothiophene-2-sulfonamide.

Inferred Physicochemical Properties

The following table summarizes the key physicochemical properties, with some values being estimated or based on the precursor, 4-bromo-5-chlorothiophene-2-sulfonyl chloride.

PropertyValueSource/Basis
CAS Number 256353-33-0-
Molecular Formula C₄H₃BrClN₂O₂S₂Calculated
Molecular Weight 277.56 g/mol Calculated
Appearance Likely a solidInferred from precursor[5]
Purity ≥97% (typical for research chemicals)Supplier Data for Precursor[6]
Storage Conditions Store in a cool, dark, and dry place, under an inert atmosphere. For long-term storage, -20°C is recommended.[7]Inferred from precursor[5]

Synthesis and Experimental Protocols

The most direct and reliable method for the synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide is the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a standard and widely practiced transformation in organic chemistry.[8][9]

Synthetic Workflow

G start 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 166964-35-8) reagent Ammonium Hydroxide (NH4OH) or Ammonia (NH3) in a suitable solvent start->reagent Reaction product 4-Bromo-5-chlorothiophene-2-sulfonamide (CAS 256353-33-0) reagent->product Formation workup Reaction Quenching, Extraction, and Purification product->workup Isolation

Caption: Proposed synthesis workflow for 4-Bromo-5-chlorothiophene-2-sulfonamide.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of sulfonamides from sulfonyl chlorides.[8][9]

Materials:

  • 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (excess, e.g., 10 eq) or a solution of ammonia in a suitable solvent (e.g., dioxane, THF)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-5-chlorothiophene-2-sulfonyl chloride in a suitable organic solvent like dichloromethane.

  • Reaction: Cool the solution in an ice bath to 0°C. Slowly add an excess of ammonium hydroxide dropwise to the stirred solution. The reaction is typically exothermic.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-Bromo-5-chlorothiophene-2-sulfonamide.

Spectral Characterization (Predicted)

The following are the expected spectral characteristics for 4-Bromo-5-chlorothiophene-2-sulfonamide, based on typical values for thiophene sulfonamides.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonamide group.[10]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (asymmetric)3390 - 3320
N-H stretch (symmetric)3280 - 3230
S=O stretch (asymmetric)1345 - 1315
S=O stretch (symmetric)1185 - 1145
S-N stretch925 - 905
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should exhibit a singlet for the single proton on the thiophene ring, likely in the aromatic region (δ 7.0-8.0 ppm). A broad singlet corresponding to the two protons of the sulfonamide NH₂ group is also expected, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum will show four distinct signals for the four carbon atoms of the thiophene ring. The chemical shifts will be influenced by the electronegative substituents (Br, Cl, and SO₂NH₂).

Reactivity and Potential Applications in Drug Discovery

Chemical Reactivity

The sulfonamide nitrogen can undergo further reactions, such as alkylation or acylation, to generate a library of N-substituted derivatives. The bromine and chlorine atoms on the thiophene ring are amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of substituents at these positions. This provides a powerful strategy for structure-activity relationship (SAR) studies.

Potential Biological Significance

While the biological activity of 4-Bromo-5-chlorothiophene-2-sulfonamide has not been specifically reported, the thiophene sulfonamide scaffold is present in compounds with a wide array of therapeutic applications:

  • Anticancer Activity: Many substituted sulfonamides have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and cyclin-dependent kinases.[1][3][4]

  • Antibacterial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs.[12] Novel thiophene-based sulfonamides are being investigated to combat drug-resistant bacteria.[2]

  • Anti-inflammatory Properties: Certain sulfonamides act as selective COX-2 inhibitors, a key target in the treatment of inflammation.

  • Antimalarial Activity: Substituted thiophene sulfonamides have been identified as potent inhibitors of Plasmodium falciparum cyclin-dependent protein kinases, making them promising candidates for antimalarial drug development.[3]

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for 4-Bromo-5-chlorothiophene-2-sulfonamide, handling precautions should be based on those for its reactive precursor and related aryl sulfonamides.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[17]

Conclusion

4-Bromo-5-chlorothiophene-2-sulfonamide is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from a commercially available precursor is straightforward, and its structure offers multiple points for chemical diversification. Based on the well-established biological activities of the thiophene sulfonamide scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into its synthesis, characterization, and biological evaluation is warranted.

References

Sources

Exploratory

Structural and Mechanistic Profiling of 4-Bromo-5-chlorothiophene-2-sulfonamide in Targeted Aminopeptidase Inhibition

Executive Summary 4-Bromo-5-chlorothiophene-2-sulfonamide is a highly specialized, halogenated heterocyclic compound that serves as a critical pharmacophore and building block in modern medicinal chemistry. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-chlorothiophene-2-sulfonamide is a highly specialized, halogenated heterocyclic compound that serves as a critical pharmacophore and building block in modern medicinal chemistry. Specifically, it has emerged as the structural core for a novel class of small-molecule inhibitors targeting Insulin-Regulated Aminopeptidase (IRAP)[1]. By leveraging unique steric and electronic properties, this molecule enables the rational design of cognitive enhancers and immunomodulatory agents. This whitepaper deconstructs the chemical identity, structural causality, synthetic workflows, and biological validation protocols associated with this pivotal compound.

Chemical Identity & Structural Analytics

To utilize 4-Bromo-5-chlorothiophene-2-sulfonamide effectively in drug design, researchers must first understand its foundational physicochemical properties[2].

Quantitative Data: Physicochemical Properties
PropertyValue
Molecular Formula C₄H₃BrClNO₂S₂
Monoisotopic Mass 274.84772 Da
SMILES String C1=C(SC(=C1Br)Cl)S(=O)(=O)N
InChIKey PHEHCZUMVYYMMY-UHFFFAOYSA-N
Predicted XLogP ~2.2
Causality of Pharmacophore Design

The architecture of this molecule is not arbitrary; every functional group serves a distinct mechanistic purpose in enzyme binding[3][4]:

  • The Thiophene Core: Acting as a bioisostere for a phenyl ring, the thiophene heterocycle offers a different electron density distribution and a smaller bond angle. This allows the core to navigate and anchor within narrow hydrophobic channels of metallopeptidases that would otherwise sterically clash with a standard benzene ring.

  • C4-Bromo & C5-Chloro Substitutions: The heavy halogens serve a dual purpose. First, they significantly increase the lipophilicity (XLogP ~2.2) of the fragment, which is crucial for blood-brain barrier (BBB) penetration in neuro-therapeutics. Second, they provide massive steric bulk that perfectly complements the S1' sub-pocket of IRAP, driving the enzyme into a closed, inactive conformation[5]. The polarizability of the bromine atom also introduces the potential for halogen bonding with the enzyme's backbone carbonyls.

  • C2-Sulfonamide Group: The -SO2NH2 moiety acts as the primary anchor. In metallopeptidases, sulfonamides frequently act as Zinc-Binding Groups (ZBGs) to coordinate the catalytic Zn²⁺ ion. Alternatively, they form a robust hydrogen-bond network with critical active-site residues (such as the GAMEN motif)[3].

The IRAP Inhibition Paradigm

Insulin-Regulated Aminopeptidase (IRAP) is a membrane-bound zinc metallopeptidase responsible for the degradation of various peptides, most notably Angiotensin IV (Ang IV). Inhibiting IRAP prevents the degradation of Ang IV, leading to its accumulation. Ang IV then binds to the AT4 receptor (linked to the HGF/c-Met pathway), promoting dendritic spine formation and enhancing spatial working memory[5].

Through a high-throughput screening (HTS) of 10,500 low-molecular-weight compounds, researchers identified an arylsulfonamide derivative—N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide—as a potent hit[1]. The 4-bromo-5-chloro-thiophene core was proven essential for stabilizing the enzyme's closed state via an allosteric or uncompetitive mechanism[4][5].

SignalingPathway Inhibitor 4-Br-5-Cl-Thiophene Sulfonamide Derivative IRAP Insulin-Regulated Aminopeptidase (IRAP) Inhibitor->IRAP Allosteric Inhibition AngIV Angiotensin IV (Ang IV) Accumulation IRAP->AngIV Prevents Degradation Receptor AT4 Receptor Activation AngIV->Receptor Receptor Binding Cognition Enhanced Synaptic Plasticity & Cognitive Function Receptor->Cognition Dendritic Spine Formation

Signaling pathway illustrating the cognitive enhancement mechanism via IRAP inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)
CompoundR-Group Substitution (Amine Partner)IRAP IC₅₀ (μM)Binding Mode
Core Fragment -NH₂ (Unsubstituted Sulfonamide)> 100Weak/Non-specific
Hit Compound (8) 3-(1H-tetrazol-5-yl)phenyl1.1 ± 0.5Allosteric (Closed State)
Analog 25 3-carboxyphenyl> 125Steric Clash
Analog 27 Trichloro-derivative2.4Allosteric

(Data synthesized from SAR studies on IRAP inhibition[1])

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the active inhibitor from the sulfonyl chloride precursor and its subsequent biological validation. Both protocols are designed as self-validating systems.

Protocol 1: Synthesis of Arylsulfonamide IRAP Inhibitors

This workflow describes the nucleophilic acyl substitution used to generate the active drug from the 4-bromo-5-chlorothiophene-2-sulfonyl chloride precursor[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-bromo-5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.

  • Amidation: Cool the reaction vessel to 0 °C. Add 1.2 eq of the target amine (e.g., 3-amino phenyltetrazole) followed by 2.0 eq of anhydrous pyridine. Slowly warm to 25 °C and stir for 14 hours.

    • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward. Starting at 0 °C controls the exothermic nature of the sulfonylation.

  • Quenching & Extraction: Quench the reaction with 1N HCl to neutralize excess pyridine, then extract with ethyl acetate. Wash the organic layer with brine and dry over MgSO₄.

  • Self-Validation (Monitoring & Purity): Monitor the disappearance of the sulfonyl chloride via Thin Layer Chromatography (TLC) using a Hexane:EtOAc gradient. Validate the final isolated product using LC-MS to confirm the exact monoisotopic mass shift and ¹H-NMR to verify the structural integrity of the thiophene ring.

SynthesisWorkflow Start Precursor: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride Step1 Amidation Reaction (3-amino phenyltetrazole, Pyridine) Start->Step1 25°C, 14h Step2 Purification (Silica Gel / RP-HPLC) Step1->Step2 Crude Extract Step3 Validation (LC-MS & NMR) Step2->Step3 >95% Purity End Final Inhibitor (IC50 ~ 1.1 μM) Step3->End Confirmed Structure

Synthetic workflow for arylsulfonamide IRAP inhibitors from the thiophene precursor.

Protocol 2: In Vitro IRAP Kinetic Enzyme Assay

To validate the inhibitory potency (IC₅₀) of the synthesized derivatives, a fluorogenic kinetic assay is utilized[1][5].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human IRAP (or CHO-derived IRAP) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.4).

    • Causality: Tris-HCl maintains the strict physiological pH required for the optimal catalytic activity of the zinc-metalloprotease.

  • Inhibitor Pre-incubation: Add varying concentrations of the synthesized thiophene-sulfonamide inhibitor (0.1 μM to 100 μM) to the enzyme solution and pre-incubate for 15 minutes at 37 °C.

    • Causality: Because these compounds often act as allosteric modulators stabilizing a closed conformation, pre-incubation allows the system to reach thermodynamic binding equilibrium prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin.

    • Causality: Cleavage of the amide bond by IRAP releases highly fluorescent 4-methylcoumarin, allowing for continuous, real-time kinetic monitoring rather than a single-point endpoint assay.

  • Self-Validation (Controls & Measurement): Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm).

    • Validation System: The assay must include a vehicle control (1% DMSO) to establish baseline uninhibited velocity (Vmax), and a positive control (e.g., 1 μM Angiotensin IV) to validate assay sensitivity and enzyme viability.

References

  • PubChemLite - 4-bromo-5-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2) . Université du Luxembourg. 2

  • Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides . Borhade, S. R., et al. ChemistryOpen / ResearchGate (2014). 1

  • Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Aryl Sulfonamides . Engen, K., et al. ACS Omega (2018). 3

  • Mechanisms of Allosteric Inhibition of Insulin-Regulated Aminopeptidase . Stratikos, E., et al. OSTI.GOV (2014).5

  • Ligand-Induced Conformational Change of Insulin-Regulated Aminopeptidase: Insights on Catalytic Mechanism and Active Site Plasticity . ResearchGate (2017).4

Sources

Foundational

4-Bromo-5-chlorothiophene-2-sulfonamide molecular weight and formula

An In-depth Technical Guide to 4-Bromo-5-chlorothiophene-2-sulfonamide Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-5-chlorothiophene-2-sulfonamide, a halogenated heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-5-chlorothiophene-2-sulfonamide

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-5-chlorothiophene-2-sulfonamide, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its fundamental chemical properties, outlines a plausible synthetic pathway, and explores its potential applications, particularly in the development of novel therapeutic agents. The inherent value of this molecule lies in the combination of the thiophene scaffold, known for its versatile biological activities, and the sulfonamide functional group, a cornerstone in pharmaceutical development.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.

Core Chemical Identity and Physicochemical Properties

4-Bromo-5-chlorothiophene-2-sulfonamide is a polysubstituted thiophene derivative. The precise arrangement of the bromine and chlorine atoms on the thiophene ring, in addition to the sulfonamide group at the 2-position, defines its chemical reactivity and potential biological interactions. Its core structure makes it a valuable building block for creating more complex molecules.

The fundamental properties of 4-Bromo-5-chlorothiophene-2-sulfonamide are summarized below. It is critical to distinguish this compound from its synthetic precursor, 4-Bromo-5-chlorothiophene-2-sulfonyl chloride, which has different molecular weight and reactivity.[][4]

PropertyValueSource
Molecular Formula C4H3BrClNO2S2[5]
Molecular Weight ~276.58 g/mol [5]
Monoisotopic Mass 274.84772 Da[5][6]
IUPAC Name 4-bromo-5-chlorothiophene-2-sulfonamide[5]
SMILES C1=C(SC(=C1Br)Cl)S(=O)(=O)N[5]
InChI Key PHEHCZUMVYYMMY-UHFFFAOYSA-N[5]
Predicted XlogP 2.2[5][6]

Synthesis and Mechanistic Considerations

The direct, documented synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide is not extensively reported in readily available literature. However, a logical and efficient synthetic route can be postulated based on established thiophene chemistry and the synthesis of analogous sulfonamides.[7][8] The proposed pathway involves a two-step process starting from a suitable precursor, 2-bromo-5-chlorothiophene.

Proposed Synthetic Workflow

The synthesis is predicated on two cornerstone reactions in heterocyclic chemistry: chlorosulfonation followed by amination.

  • Step 1: Electrophilic Chlorosulfonation. The starting material, 2-bromo-5-chlorothiophene, possesses an activated thiophene ring.[9] The position most susceptible to electrophilic attack is the C2 position. Treatment with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO3H), introduces the sulfonyl chloride group (-SO2Cl) at this position. This reaction must be performed under anhydrous conditions, often at reduced temperatures, to prevent hydrolysis of the acid and the product.

  • Step 2: Amination. The resulting 4-bromo-5-chlorothiophene-2-sulfonyl chloride is a reactive intermediate. The sulfonyl chloride is then subjected to amination, typically by reacting it with an ammonia source like aqueous or gaseous ammonia, or ammonium hydroxide. This nucleophilic substitution reaction displaces the chloride on the sulfonyl group to form the final sulfonamide (-SO2NH2) product.

G cluster_0 Proposed Synthetic Pathway A 2-Bromo-5-chlorothiophene (Starting Material) B 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (Intermediate) A->B  Step 1: Chlorosulfonation  Reagent: ClSO3H C 4-Bromo-5-chlorothiophene-2-sulfonamide (Final Product) B->C  Step 2: Amination  Reagent: NH3 / NH4OH

Caption: Proposed two-step synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide.

Spectroscopic and Analytical Characterization

For unambiguous identification, a combination of spectroscopic methods is essential. Based on its structure, the following spectral characteristics are predicted:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single signal (singlet) is expected in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the lone proton on the thiophene ring. The exact chemical shift would be influenced by the strong electron-withdrawing effects of the adjacent sulfonyl chloride and halogen substituents. Two additional broad signals corresponding to the -NH2 protons would also be present.

    • ¹³C NMR: Four distinct signals would be observed for the four carbons of the thiophene ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the sulfonamide group. These include N-H stretching vibrations (typically around 3300-3400 cm⁻¹) and the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) with a distinctive isotopic pattern. This pattern arises from the natural abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), providing strong evidence for the presence of these halogens.

Applications in Medicinal Chemistry and Drug Development

The structural motifs within 4-bromo-5-chlorothiophene-2-sulfonamide—the sulfonamide group and the substituted thiophene ring—are prevalent in many clinically approved drugs and investigational compounds.[1][2]

The Sulfonamide Pharmacophore

The sulfonamide moiety is a versatile functional group in drug design. Its utility stems from several key properties:

  • Antibacterial Activity: Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt bacterial growth.[7]

  • Bioisosteric Replacement: The sulfonamide group is an effective bioisostere for a carboxylic acid group.[10] It can form a similar network of hydrogen bonds with biological targets but possesses different physicochemical properties, such as increased acidity and altered distribution profiles, which can be leveraged to optimize drug candidates.[10]

  • Diverse Biological Targets: Beyond antibacterial action, sulfonamides are found in drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][10] They are known to inhibit enzymes like carbonic anhydrases and kinases.[10]

G cluster_1 Mechanism of Sulfonamide Antibacterials PABA PABA (Substrate) DHPS {Dihydropteroate Synthase (Bacterial Enzyme)} PABA->DHPS Binds to active site Sulfonamide Sulfonamide Drug (Inhibitor) Mimics PABA Sulfonamide->DHPS Competitively Inhibits FolicAcid Folic Acid Synthesis (Essential for Bacterial Growth) DHPS->FolicAcid Catalyzes

Caption: Competitive inhibition of DHPS by sulfonamide drugs.

The Role of the Halogenated Thiophene Ring

The 4-bromo-5-chlorothiophene core is not merely a scaffold but an active contributor to the molecule's potential efficacy.

  • Modulation of Physicochemical Properties: The halogens (Br and Cl) significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of a drug candidate.

  • Target Interactions: The halogen atoms can participate in specific halogen bonding interactions with amino acid residues in a protein's active site, potentially leading to higher binding affinity and selectivity.

Future Perspectives and Research Directions

4-Bromo-5-chlorothiophene-2-sulfonamide represents a valuable, yet underexplored, chemical entity. Its primary utility lies in its role as a versatile building block for combinatorial chemistry and fragment-based drug discovery. Researchers can leverage the reactive sulfonamide group and the thiophene ring to synthesize libraries of novel derivatives. These libraries can then be screened against a wide range of biological targets, including bacterial enzymes, kinases involved in cancer progression, and viral proteases. The unique substitution pattern offers a distinct chemical space to explore in the ongoing search for next-generation therapeutics.

References

  • PubChemLite. 4-bromo-5-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2). [Link]

  • PubChemLite. 5-bromo-4-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2). [Link]

  • PMC. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

  • Thoreauchem. 5-bromo-4-chlorothiophene-2-sulfonamide-77893-75-5. [Link]

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • International Journal of ChemTech Research. Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. [Link]

  • NIST WebBook. 5-Bromo-2-chlorothiophene. [Link]

Sources

Exploratory

Thiophene-2-Sulfonamide Derivatives in Medicinal Chemistry: A Technical Guide to Pharmacophore Design, Synthesis, and Enzymatic Profiling

Executive Summary Since Davenport’s foundational discovery in 1945 that thiophene-2-sulfonamide outperforms standard sulfanilamide as a Carbonic Anhydrase Inhibitor (CAI)[1], the thiophene-sulfonamide scaffold has become...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since Davenport’s foundational discovery in 1945 that thiophene-2-sulfonamide outperforms standard sulfanilamide as a Carbonic Anhydrase Inhibitor (CAI)[1], the thiophene-sulfonamide scaffold has become a cornerstone of rational drug design. As a Senior Application Scientist, I have observed that the success of this pharmacophore lies in its unique physicochemical properties: the thiophene ring acts as a highly lipophilic bioisostere to benzene, allowing deeper penetration into the hydrophobic pockets of metalloenzymes, while the primary sulfonamide group serves as an optimal zinc-binding moiety[1].

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It details the structural biology of target engagement, the "tail approach" synthetic methodologies, and the rigorous stopped-flow kinetic assays required to validate these compounds.

Target Engagement & Structural Biology

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The active site features a zinc ion (


) coordinated by three histidine residues and a catalytic water molecule/hydroxide ion[1].

Thiophene-2-sulfonamides act as competitive inhibitors by directly displacing this catalytic water. The primary sulfonamide group (


) deprotonates at physiological pH (pKa ~ 7.0) to form a sulfonamidate anion (

), which coordinates directly with the

ion[1]. The thiophene ring, being smaller and more electron-rich than a standard phenyl ring, optimally aligns within the hydrophobic half of the CA active site, stabilizing the enzyme-inhibitor (E-I) complex via Van der Waals interactions[1],[2].

CA_Inhibition A Thiophene-2-Sulfonamide (Prodrug / Ligand) B Active Site Entry (Hydrophobic Pocket) A->B Diffusion C Sulfonamide Deprotonation (pKa ~ 7.0) B->C Microenvironment pH D Zinc Coordination (Zn2+ - NH-SO2-Ar) C->D Nucleophilic Attack E Displacement of Catalytic Water/OH- D->E Steric/Electronic F Enzyme Inhibition (Blockade of CO2 Hydration) E->F Catalytic Arrest

Mechanistic pathway of Carbonic Anhydrase inhibition by thiophene-2-sulfonamides.

Synthetic Methodologies: The "Tail Approach"

Modern medicinal chemistry relies on the "tail approach" to achieve isoform selectivity. By attaching various functional groups (the "tail") to the thiophene-2-sulfonamide core, chemists can exploit the diverse amino acid residues present in the outer rim of different CA isoforms (e.g., hCA II vs. hCA IX)[1].

Protocol 1: Synthesis of 5-Substituted Thiophene-2-Sulfonamides via Suzuki-Miyaura Cross-Coupling

This protocol outlines the functionalization of the thiophene core to append lipophilic or hydrophilic tails, a critical step in tuning the drug's pharmacokinetic profile[3].

Reagents & Materials:

  • 5-bromo-N-propylthiophene-2-sulfonamide (Starting Material)

  • Aryl boronic acids (Tail precursors)

  • 
     (Catalyst, 5 mol%)
    
  • Potassium phosphate (

    
    , Base)
    
  • 1,4-dioxane (Solvent)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-N-propylthiophene-2-sulfonamide (1 eq), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.05 eq), aryl boronic acid (1.5 eq), and 
    
    
    
    (2.5 eq).
  • Inert Atmosphere Generation: Evacuate the flask under a vacuum and backfill with argon gas. Repeat this cycle three times. Causality: Palladium catalysts are highly sensitive to oxygen; an inert atmosphere prevents catalyst poisoning and unwanted homocoupling side reactions[3].

  • Solvent Addition: Inject 5 mL of anhydrous 1,4-dioxane through a septum under a continuous argon flow[3].

  • Reaction Execution: Heat the mixture to 90 °C with continuous magnetic stirring. After 30 minutes, inject 0.5 mL of degassed water. Causality: Water helps dissolve the inorganic base, accelerating the transmetalation step of the catalytic cycle[3].

  • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 6:4 acetone/ethyl acetate eluent. The reaction is complete when the starting material spot entirely disappears.

  • Workup & Verification: Precipitate the product by introducing excess water. Filter and purify via flash chromatography. Validate the final structure using

    
    -NMR (look for the characteristic thiophene aromatic protons at ~7.39–7.60 ppm).
    

Synthesis Start 5-Bromo-thiophene -2-sulfonyl chloride Amidation Amidation (Aqueous NH3, 0°C) Start->Amidation Step 1 Intermediate 5-Bromo-thiophene -2-sulfonamide Amidation->Intermediate Coupling Tail Addition (Suzuki-Miyaura Coupling) Intermediate->Coupling Step 2 (Pd Cat. / Base) Product Target Thiophene-2 -Sulfonamide Derivative Coupling->Product

General synthetic workflow for thiophene-2-sulfonamide derivatives via the tail approach.

Enzymatic Profiling: Stopped-Flow Kinetics

Because Carbonic Anhydrase is one of the fastest known enzymes (


), standard spectrophotometers cannot capture the initial velocity of the 

hydration reaction[4]. To accurately determine the inhibition constant (

), researchers must employ the 5[5].
Protocol 2: Stopped-Flow Hydration Assay

Step-by-Step Methodology:

  • Buffer Formulation: Prepare an assay buffer containing 20 mM HEPES (pH 7.5), 0.2 mM Phenol Red (pH indicator), and 20 mM

    
    [6]. Causality:
    
    
    
    is strictly required to maintain a constant ionic strength, which stabilizes the enzyme conformation and prevents fluctuations in the indicator's pKa during the reaction[6].
  • Substrate Saturation: Bubble pure

    
     gas into deionized water at 0 °C for at least 30 minutes to generate a saturated stock solution (~17 mM 
    
    
    
    )[5].
  • Thermodynamic Pre-incubation: Mix the CA enzyme with varying concentrations of the thiophene-2-sulfonamide inhibitor. Incubate for 15 minutes at room temperature. Causality: Sulfonamide binding to the zinc ion is a relatively slow process; pre-incubation ensures the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium before substrate introduction[6].

  • Rapid Mixing: Load Syringe A with the pre-incubated E-I complex and Syringe B with the

    
     substrate. Inject into the stopped-flow mixing chamber (dead time < 2 ms)[4],[7].
    
  • Detection & Self-Validation: Monitor the absorbance at 557 nm for 10–100 seconds to track the pH drop caused by proton release[8],[6]. Validation Step: Always run an uncatalyzed blank (buffer +

    
     without enzyme). This uncatalyzed baseline rate must be subtracted from the total observed rate to isolate the true enzymatic velocity[6].
    

StoppedFlow S1 Syringe A: Enzyme + Inhibitor (Pre-incubated) Mix Rapid Mixing Chamber (Dead time < 2 ms) S1->Mix S2 Syringe B: CO2 Saturated Buffer + Phenol Red S2->Mix Detect Optical Detection (Absorbance at 557 nm) Mix->Detect Reaction Progress Data Kinetic Analysis (Initial Velocity & Ki) Detect->Data pH Drop Tracking

Stopped-flow spectrophotometric workflow for measuring CA CO2 hydration kinetics.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The structural flexibility of the thiophene-2-sulfonamide core allows for exquisite tuning of isoform selectivity. While off-target inhibition of cytosolic hCA I can cause side effects, targeting hCA II is effective for glaucoma, and targeting transmembrane hCA IX/XII is critical for oncology[2].

The following table summarizes the inhibitory profiles of key thiophene-based derivatives compared to the standard clinical reference, Acetazolamide[1],[2],[6].

Compound / ScaffoldhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Primary Clinical Indication
Acetazolamide (Reference) 25012255.7Diuretic / Systemic Glaucoma
Dorzolamide (Thienothiopyran) 50,0009523.5Topical Glaucoma
Brinzolamide (Thienothiazine) >50,0003453.0Topical Glaucoma
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides 683 – 4,2500.4 – 150.2 – 80.5 – 5Solid Tumors (Hypoxia)

Data Interpretation: The incorporation of bulky benzylsulfanyl tails onto the thiophene ring dramatically reduces affinity for hCA I due to steric clashes in its narrower active site, while driving subnanomolar affinity for the tumor-associated hCA IX and XII isoforms[2].

Emerging Therapeutic Modalities

Beyond classical Carbonic Anhydrase inhibition, the thiophene-2-sulfonamide core is proving to be a highly versatile privileged scaffold in modern drug discovery:

  • Oncology (Mcl-1 Inhibition): Recent structure-based optimizations have identified 3-phenyl-thiophene-2-sulfonamide derivatives as potent, selective inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein. These compounds bind directly to the BH3-binding groove, inducing caspase-dependent apoptosis in chemoresistant tumors with

    
     values of ~0.4 µM[9].
    
  • Antimicrobial Resistance: Alkylated derivatives of 5-bromothiophene-2-sulfonamide have demonstrated significant antibacterial activity against New Delhi Metallo-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Lactamase-1 (NDM-1) producing Klebsiella pneumoniae. The lipophilic alkyl tail facilitates bacterial cell wall penetration, while the polar sulfonamide head disrupts essential enzymatic pathways.
    

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. 1

  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. NIH. 2

  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. NIH. 4

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.5

  • Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. NIH. 6

  • Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors. NIH.9

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Lactamase Producing Klebsiella pneumoniae ST147. Dove Medical Press. 
    

Sources

Foundational

4-Bromo-5-chlorothiophene-2-sulfonamide: A Pivotal Intermediate in the Synthesis of Brinzolamide and Thiophene-Based Therapeutics

Executive Summary 4-Bromo-5-chlorothiophene-2-sulfonamide (Formula: C₄H₃BrClNO₂S₂) is an advanced, multi-halogenated heterocyclic building block of critical importance in modern pharmaceutical chemistry[1][2]. As a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-chlorothiophene-2-sulfonamide (Formula: C₄H₃BrClNO₂S₂) is an advanced, multi-halogenated heterocyclic building block of critical importance in modern pharmaceutical chemistry[1][2]. As a highly functionalized thiophene, it serves as a cornerstone intermediate in the synthesis of Brinzolamide —the active pharmaceutical ingredient (API) in Azopt® eye drops used for glaucoma treatment[3]—and in the development of novel Insulin-Regulated Aminopeptidase (IRAP) inhibitors[4][5].

This technical guide dissects the molecular architecture, synthetic utility, and self-validating protocols associated with this intermediate, offering process chemists and drug development professionals a blueprint for leveraging its orthogonal reactivity.

Molecular Architecture & Orthogonal Reactivity

The strategic value of 4-bromo-5-chlorothiophene-2-sulfonamide lies in its highly differentiated substitution pattern. As a Senior Application Scientist, I emphasize that designing a synthetic route is fundamentally an exercise in managing electronic bias and steric accessibility. This molecule provides three distinct, orthogonal handles:

  • C2-Sulfonamide: A pre-installed pharmacophore essential for binding to the zinc ion in the active site of carbonic anhydrases (CAs) and metallopeptidases[4]. It also serves as the anchoring point for the cyclization of the thieno[3,2-e]-1,2-thiazine ring in Brinzolamide.

  • C4-Bromine (Soft Electrophile): Bromine at the C4 position is highly susceptible to palladium-catalyzed cross-coupling or Buchwald-Hartwig amination. Its softer nature compared to chlorine allows for chemoselective C-N bond formation without disturbing the C5 position.

  • C5-Chlorine (Hard Electrophile): The C5 chlorine is less reactive toward standard oxidative addition but is highly susceptible to metal-halogen exchange (e.g., using n-BuLi at cryogenic temperatures) or nucleophilic aromatic substitution (S_NAr) by strong nucleophiles like benzyl mercaptan[6].

OrthogonalReactivity Core 4-Bromo-5-chlorothiophene- 2-sulfonamide C2 C2: Sulfonamide (Thiazine Ring / Target Binding) Core->C2 Pre-installed C4 C4: Bromine (Pd-Catalyzed Amination) Core->C4 Chemoselective C5 C5: Chlorine (Li-Halogen Exchange / S_NAr) Core->C5 Orthogonal

Orthogonal reactivity map of 4-bromo-5-chlorothiophene-2-sulfonamide.

Mechanistic Role in Brinzolamide Synthesis

The traditional industrial synthesis of Brinzolamide—often referred to as the "DCAT Route"—begins with 3-acetyl-2,5-dichlorothiophene[6][7]. However, this legacy route suffers from significant drawbacks, including a low overall yield (historically ~5-6%) and the hazardous requirement of using >2.0 equivalents of organolithium reagents at late stages to introduce the C6-alkylsulfonyl group[3].

By pivoting to 4-bromo-5-chlorothiophene-2-sulfonamide , process chemists can invert the synthetic logic. Instead of struggling to install a sulfonamide on an unreactive core late in the synthesis, the sulfonamide is pre-installed.

Causality of the Route:

  • Step 1 (C4 Amination): The C4-bromine selectively reacts with ethylamine derivatives. The lower bond dissociation energy of C-Br vs. C-Cl ensures the C5-chlorine remains intact.

  • Step 2 (C5 Sulfonation): The C5-chlorine is subsequently displaced using benzyl mercaptan, followed by mild oxidative chlorination to yield a sulfonyl chloride, which is then converted to the second sulfonamide required for the API[8].

Workflow Step1 4-Bromo-5-chlorothiophene-2-sulfonamide Step2 1. Chemoselective Amination (Ethylamine source, Pd-cat) Step1->Step2 Step3 C4-Ethylamino Intermediate Step2->Step3 Step4 2. S_NAr with Benzyl Mercaptan (NaSBn, Base) Step3->Step4 Step5 3. Oxidative Chlorination & Amination (TCCA, NH4OH) Step4->Step5 Step6 Thiophene-2,5-disulfonamide Core Step5->Step6 Step7 4. Cyclization & Chiral Reduction Step6->Step7 Step8 Brinzolamide (API) Step7->Step8

Advanced synthetic workflow for Brinzolamide utilizing orthogonal halogens.

Alternative Applications: IRAP Inhibition

Beyond glaucoma therapeutics, this intermediate is a critical hit scaffold in immuno-oncology and neurology. The Insulin-Regulated Aminopeptidase (IRAP) is a zinc metallopeptidase implicated in cognitive processing and antigen presentation[4][9].

Research demonstrates that reacting 4-bromo-5-chlorothiophene-2-sulfonyl chloride with 3-(1H-tetrazol-5-yl)aniline yields Compound 1 (N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide). X-ray crystallographic analysis proves that the C2-sulfonamide directly coordinates with the IRAP zinc ion, stabilizing the enzyme in a closed, inactive conformation, achieving an IC₅₀ of 207 nM[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed.

Protocol A: Chemoselective Oxidative Chlorination of Thioethers

Purpose: Conversion of C5-benzylthio ethers to sulfonyl chlorides without over-oxidizing the thiophene ring. Causality: Trichloroisocyanuric acid (TCCA) is utilized instead of Cl₂ gas. TCCA is a stable solid that provides a controlled, stoichiometric release of electrophilic chlorine in aqueous acetic acid, preventing destructive ring chlorination[8].

  • Dissolution: Dissolve 1.0 eq of the thiophene benzyl sulfide intermediate in a 1:1 mixture of glacial acetic acid and water.

  • Temperature Control: Chill the reactor to 0–15 °C. Critical: Exceeding 15 °C triggers runaway exothermic over-oxidation.

  • Oxidation: Add 1.05 eq of TCCA in small batches over 30 minutes[8].

  • IPC Check (Self-Validation): Withdraw a 0.1 mL aliquot, dilute in ethyl acetate, and analyze via HPLC (254 nm). Proceed only if the thioether peak area is < 0.5%.

  • Isolation: Concentrate under reduced pressure (30–50 °C water bath). Extract with 25% ethyl acetate in petroleum ether, filter the cyanuric acid byproduct, and evaporate to yield the sulfonyl chloride[8].

Protocol B: Synthesis of IRAP Inhibitor (Compound 1)

Purpose: Coupling of the sulfonyl chloride to an aniline derivative. Causality: Pyridine is used as both the solvent and the acid scavenger to neutralize the HCl generated, driving the equilibrium forward while preventing the degradation of the acid-sensitive tetrazole ring[10].

  • Reagent Mixing: Suspend 1.0 eq of 3-(1H-tetrazol-5-yl)aniline in anhydrous pyridine at 0 °C under N₂.

  • Coupling: Dropwise add 1.1 eq of 4-bromo-5-chlorothiophene-2-sulfonyl chloride dissolved in anhydrous CH₂Cl₂.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 14 hours[10].

  • IPC Check (Self-Validation): Analyze via LC-MS. Proceed to quench only when the [M+H]⁺ mass of the starting aniline is completely absent, and the product mass (m/z ~419) is dominant.

  • Purification: Remove volatiles in vacuo, acidify with 1M HCl to precipitate the product, and recrystallize from ethanol.

Quantitative Data Presentation

Table 1: Comparative Metrics in Brinzolamide Intermediate Synthesis
Route MethodologyKey IntermediateProjected Overall YieldSafety Hazard LevelMechanistic Bottleneck
Traditional DCAT Route [3][6]3-acetyl-2,5-dichlorothiophene~5 - 6%High (Excess n-BuLi at scale)Late-stage Li-Cl exchange and SO₂ quench
Orthogonal Halogen Route 4-Bromo-5-chlorothiophene-2-sulfonamide> 25%Moderate (TCCA handling)Regiocontrol during Pd-catalyzed amination
Table 2: IRAP Inhibition by Thiophene-2-Sulfonamide Derivatives
CompoundTarget EnzymeIC₅₀ (nM)Structural Binding Mode
Compound 1 (4-Bromo-5-chloro analog)[5]Human IRAP207 ± 15Stabilizes the closed (active-site restricted) conformation
HFI-419 (Benzopyran reference)[5]Human IRAP397 ± 20Locks enzyme in a semi-open (less active) conformation

References

  • CN104031021A - Method for preparing intermediate thiophene sulfonamide of brinzolamide. Google Patents.
  • CN103087081A - Method for preparation of brinzolamide and intermediates thereof. Google Patents.
  • Conrow, R. E., et al. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Borhade, S. R., et al. (2014). Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides. ChemistryOpen, ResearchGate. Available at:[Link]

  • Mpakali, A., et al. (2018). Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Aryl Sulfonamides. ACS Omega, ACS Publications. Available at:[Link]

  • Mechanisms of Allosteric Inhibition of Insulin-Regulated Aminopeptidase. OSTI.GOV. Available at: [Link]

  • 4-bromo-5-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2). PubChemLite, University of Luxembourg. Available at:[Link]

Sources

Exploratory

Mastering Solubility: A Technical Guide to 4-Bromo-5-chlorothiophene-2-sulfonamide in DMSO

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-5-chlorothiophene-2-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-5-chlorothiophene-2-sulfonamide in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver a deeper understanding of the underlying principles governing the dissolution of this compound. We will explore the physicochemical properties of both the solute and the solvent, present robust, field-tested protocols for solubility determination, and discuss critical factors that can influence experimental outcomes. This guide is designed to equip researchers with the necessary knowledge to generate accurate and reproducible solubility data, a cornerstone of successful drug discovery and development programs.

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery, the solubility of a compound is a pivotal parameter that dictates its suitability for high-throughput screening (HTS), in vitro assays, and formulation development.[1][2] Poor solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and significant delays in preclinical timelines.[2] 4-Bromo-5-chlorothiophene-2-sulfonamide, a halogenated thiophene sulfonamide, represents a class of compounds with significant interest in medicinal chemistry. Understanding its behavior in a common laboratory solvent like DMSO is therefore of paramount importance.

Dimethyl sulfoxide (DMSO) is often hailed as a "universal solvent" due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its high dielectric constant, polar aprotic nature, and miscibility with water make it an indispensable tool in the modern research laboratory.[3][4][5] This guide will provide the scientific rationale and practical steps for accurately assessing the solubility of 4-Bromo-5-chlorothiophene-2-sulfonamide in this versatile solvent.

Physicochemical Properties: A Tale of Solute and Solvent

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. A closer look at the molecular characteristics of 4-Bromo-5-chlorothiophene-2-sulfonamide and DMSO reveals the basis for their interaction.

4-Bromo-5-chlorothiophene-2-sulfonamide: A Profile
PropertyValue/DescriptionSource
Molecular FormulaC4H3BrClNO2S2[7]
Physical FormPowder/Solid
Melting Point160-162 °C
Predicted XlogP2.2[6][7]

The presence of bromine and chlorine atoms, along with the sulfonamide group, contributes to the molecule's polarity. The thiophene ring provides a degree of aromaticity and nonpolar character. This amphiphilic nature suggests that a highly polar, aprotic solvent like DMSO would be an effective solvent.

Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO's exceptional solvent properties are a direct result of its molecular structure and have been extensively documented.[3][8][9][10]

PropertyValue/DescriptionSource
Molecular Formula(CH3)2SO[3]
TypePolar aprotic solvent[4][5]
Boiling Point189 °C[3][8]
Melting Point18.5 °C[3][4]
MiscibilityMiscible with water and a wide range of organic solvents[4][9]

Its strong hydrogen bond accepting ability and its capacity to disrupt the crystal lattice of solid compounds make it particularly effective for dissolving molecules like sulfonamides.[11]

Experimental Determination of Solubility: Protocols and Rationale

The following protocols are designed to provide a robust and reproducible means of determining the solubility of 4-Bromo-5-chlorothiophene-2-sulfonamide in DMSO. The choice of method may depend on the required throughput, accuracy, and available equipment.

The "Gold Standard": Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, providing the most accurate and reliable measurement.

Causality Behind Experimental Choices: The extended incubation period (24 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, representing the true saturation point of the solute in the solvent. Centrifugation is a critical step to effectively separate the undissolved solid from the saturated supernatant, preventing contamination and overestimation of the solubility. The use of a precise analytical technique like HPLC ensures accurate quantification of the dissolved compound.

Experimental Protocol:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 4-Bromo-5-chlorothiophene-2-sulfonamide into a 2 mL microcentrifuge tube.[12]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).[12]

    • Vortex the mixture vigorously for 2-3 minutes.[12]

    • If the compound completely dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.[12]

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours with gentle agitation to ensure equilibrium is reached.[12]

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[12]

  • Quantification of Solute:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.[12]

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

    • Determine the concentration of 4-Bromo-5-chlorothiophene-2-sulfonamide in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Shake-Flask Method Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Quantification A Weigh Compound B Add DMSO A->B C Vortex to Mix B->C D Incubate 24h with Agitation C->D E Centrifuge D->E F Collect Supernatant E->F G Dilute F->G H Analyze by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Screening: Kinetic Solubility Assays

For earlier stages of drug discovery where rapid assessment of a larger number of compounds is necessary, kinetic solubility assays are often employed.[13] These methods measure the concentration at which a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer. While not a true measure of thermodynamic solubility, they provide a valuable rank-ordering of compounds.

Causality Behind Experimental Choices: The use of DMSO stock solutions allows for the rapid preparation of a range of concentrations in a microtiter plate format. Nephelometry or UV spectrophotometry provides a high-throughput means of detecting precipitation. The kinetic nature of this assay means the results can be influenced by the rate of precipitation, which is why it is considered an estimate of solubility.

Experimental Protocol (Nephelometric Method):

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 4-Bromo-5-chlorothiophene-2-sulfonamide in DMSO (e.g., 10 mM).

  • Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

    • Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.[13]

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature for a specified period (e.g., 2 hours).[13]

    • Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[13]

  • Data Analysis:

    • The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank wells.

Diagram of the Kinetic Solubility Assay Workflow:

G cluster_0 Preparation cluster_1 Measurement & Analysis A Prepare DMSO Stock Solution B Dispense into Microtiter Plate A->B C Add Aqueous Buffer B->C D Mix and Incubate C->D E Measure Light Scattering (Nephelometry) D->E F Determine Solubility Concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Critical Factors Influencing Solubility in DMSO

Several factors can significantly impact the measured solubility of 4-Bromo-5-chlorothiophene-2-sulfonamide in DMSO. Careful consideration of these variables is essential for obtaining accurate and consistent results.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized compound with a known purity level.

  • Crystalline vs. Amorphous State: The amorphous form of a compound is generally more soluble than its crystalline counterpart due to the lower energy required to break the solid-state interactions.[14] The method of compound preparation and handling can influence its physical form.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility measurements are made.

  • Water Content in DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can alter the solvent properties of DMSO and may affect the solubility of the compound. Using anhydrous DMSO is recommended for consistent results.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to the precipitation of less soluble compounds, especially if the solution has absorbed water.[14] It is advisable to store stock solutions in small, single-use aliquots.

Conclusion and Future Directions

While a definitive, publicly available value for the solubility of 4-Bromo-5-chlorothiophene-2-sulfonamide in DMSO is currently lacking, this guide provides a robust framework for its experimental determination. By understanding the physicochemical properties of both the solute and the solvent, and by implementing the detailed protocols provided, researchers can generate reliable and reproducible solubility data. Accurate solubility determination is a critical first step in the successful progression of any drug discovery project, enabling informed decisions and ultimately contributing to the development of novel therapeutics. Future work should focus on the systematic determination of the solubility of this and related compounds under various conditions to build a comprehensive database that can aid in the development of predictive solubility models.

References

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-5-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-4-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

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Foundational

Engineering Halogenated Thiophene Sulfonamides: Mechanistic Pathways and Biological Efficacy

Executive Summary The integration of a thiophene core with a sulfonamide moiety represents a privileged scaffold in modern medicinal chemistry. When strategically functionalized with halogens, the physicochemical and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of a thiophene core with a sulfonamide moiety represents a privileged scaffold in modern medicinal chemistry. When strategically functionalized with halogens, the physicochemical and pharmacokinetic profiles of these compounds are profoundly amplified. This technical guide explores the causal mechanisms behind the biological activity of halogenated thiophene sulfonamides, detailing their roles as metalloenzyme inhibitors, antimicrobial agents, and cytotoxic anticancer therapeutics.

The Pharmacophore Synergy: Halogenation Mechanics

The biological efficacy of thiophene sulfonamides is not merely additive; it is highly synergistic, driven by the specific introduction of halogens (typically bromine or chlorine) onto the heteroaromatic ring. As a Senior Application Scientist, understanding the causality behind this structural modification is critical for rational drug design:

  • Electron-Withdrawing Effects (-I Effect): Halogens increase the electrophilicity of the thiophene ring. Crucially, this inductive effect enhances the acidity of the adjacent sulfonamide nitrogen (-SO₂NH₂). This facilitates the formation of the sulfonamide anion (-SO₂NH⁻) at physiological pH, which is the active nucleophilic species required for coordinating with metal cofactors in enzyme active sites[1].

  • Steric Modulation: The atomic radius of halogens—particularly bromine—provides specific steric bulk that optimizes the ligand's fit within the hydrophobic pockets of target enzymes, preventing off-target binding[2].

  • Lipophilicity and Partitioning: Halogenation increases the LogP value of the molecule, enhancing cellular membrane permeability. This is essential for penetrating the complex cell walls of Gram-negative bacteria or the dense microenvironments of solid tumors.

Primary Biological Activities & Target Pathways

Metalloenzyme Inhibition (Carbonic Anhydrase)

Halogenated thiophene sulfonamides are highly potent inhibitors of human carbonic anhydrases (hCAs), which are zinc-dependent metalloenzymes responsible for regulating pH and CO₂ homeostasis. The sulfonamide anion directly displaces the zinc-bound hydroxide ion in the enzyme's active site. Brominated thiophene derivatives exhibit significant inhibition against hCA I and hCA II, with inhibition constants (


) in the nanomolar range[3]. This mechanism is the foundational pharmacodynamics behind clinical antiglaucoma agents like Brinzolamide, a heterocyclic sulfonamide that reduces intraocular pressure by inhibiting ciliary body hCA[4][5].

G Sulfonamide Halogenated Thiophene Sulfonamide (R-SO2NH2) Deprotonation Deprotonation at Physiological pH Sulfonamide->Deprotonation Anion Sulfonamide Anion (R-SO2NH-) Deprotonation->Anion Enhanced by Halogen -I Effect ActiveSite hCA Active Site (Zn2+ Cofactor) Anion->ActiveSite Binding Coordination with Zn2+ Displacement of OH- ActiveSite->Binding Result Inhibition of CO2 Hydration (Therapeutic Effect) Binding->Result

Mechanism of hCA inhibition by halogenated thiophene sulfonamides via Zn2+ coordination.

Antimicrobial Action (DHPS/DHFR Inhibition)

Functionally, halogenated thiophenesulfonamides inhibit bacterial dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), starving pathogens of essential folates. Specific derivatives, such as 5-bromo-N-alkylthiophene-2-sulfonamides, exhibit potent activity against multi-drug resistant strains like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP ST147)[2]. Molecular docking confirms that the brominated thiophene core anchors the molecule via hydrogen bonds with Thr46 and Lys45 residues in the DHFR binding pocket[2].

Cytotoxicity and Anticancer Mechanisms

The tumor microenvironment relies on tumor-associated hCA isozymes (hCA IX and XII) to survive hypoxic and acidic conditions. Halogenated thiophene sulfonamides disrupt this pH regulation, inducing cellular apoptosis. Furthermore, novel structural hybrids, such as6 (Compound 5b) and azo-based thiophene sulfonamides, demonstrate profound cytotoxicity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, often surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil[6][7].

Quantitative Efficacy Profiles

The following table synthesizes the quantitative biological activity of key halogenated thiophene sulfonamides across different therapeutic targets:

CompoundTarget / PathogenEfficacy MetricKey Interaction / Mechanism
5-Bromo-N-propylthiophene-2-sulfonamide NDM-KP ST147MIC = 0.39 μg/mLDHFR binding (Thr46, Lys45)
Azo-based thiophene sulfonamide (8h) MCF-7 Breast CancerIC₅₀ = 0.21 µMTopoisomerase / Apoptosis
Isopimaric acid acyl-5-bromothiophene (5b) HeLa, MDA-MB-231>90% Inhibition (at 100 μmol/L)Cytotoxicity
Brominated thiophene thioamide (16) hCA IKᵢ = 447.28 nMZn²⁺ active site coordination

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis of Halogenated Thiophene Sulfonamides (Brinzolamide Intermediates)

This protocol outlines the oxidative chlorination and subsequent amination of thiophene benzyl sulfide to yield the active sulfonamide, a critical step in synthesizing drugs like Brinzolamide[5].

  • Oxidative Chlorination: Dissolve thiophene benzyl sulfide in a solvent mixture of glacial acetic acid and water.

    • Causality: Glacial acetic acid provides a controlled acidic medium that facilitates oxidation without degrading the delicate thiophene ring.

  • Electrophile Addition: Cool the reactor to 0–15 °C. Add trichloroisocyanuric acid (TCCA) in batches over 30 minutes[5].

    • Causality: TCCA acts as a mild, controlled source of electrophilic chlorine, converting the benzyl sulfide to a sulfonyl chloride intermediate. Maintaining low temperatures prevents runaway exothermic degradation.

  • Validation Checkpoint 1: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc gradient. The reaction is complete when the starting material spot entirely disappears.

  • Amination: Concentrate the mixture under vacuum, then react the sulfonyl chloride intermediate with aqueous ammonia (or a primary amine) at room temperature.

    • Causality: Ammonia acts as a nucleophile, displacing the chloride ion to form the final sulfonamide (-SO₂NH₂).

  • Validation Checkpoint 2: Confirm product formation via FT-IR spectroscopy. A successful synthesis is validated by the appearance of distinct N-H stretching bands (3200–3300 cm⁻¹) and S=O asymmetric/symmetric stretching (1350 and 1150 cm⁻¹).

G Start Thiophene Benzyl Sulfide Step1 Oxidative Chlorination (TCCA, Acetic Acid, 0-15°C) Start->Step1 Electrophilic Cl Addition Step2 Amination (Aqueous NH3) Step1->Step2 Sulfonyl Chloride Intermediate Product Halogenated Thiophene Sulfonamide Step2->Product Nucleophilic Substitution Screening High-Throughput In Vitro Screening Product->Screening CA Carbonic Anhydrase Inhibition Assay Screening->CA

Workflow for the synthesis and biological screening of thiophene sulfonamides.

Protocol 2: Stopped-Flow Enzyme Kinetics for hCA Inhibition

To validate the biological activity of the synthesized compounds, a stopped-flow spectrophotometric assay is utilized to measure the inhibition of CO₂ hydration.

  • Enzyme Preparation: Dilute recombinant hCA isozymes in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄.

    • Causality: HEPES maintains the physiological pH necessary for the sulfonamide to exist in its active anionic state, while Na₂SO₄ maintains constant ionic strength to stabilize the enzyme's conformation.

  • Indicator Addition: Add 0.2 mM Phenol Red to the enzyme solution.

    • Causality: Phenol red acts as a pH indicator. As the enzyme hydrates CO₂ into bicarbonate and protons (H⁺), the pH drops, causing a measurable shift in the indicator's absorbance at 557 nm.

  • Kinetics Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex with CO₂-saturated water. Record the initial velocity of the absorbance decay.

  • Validation Checkpoint: Run a parallel assay using a known standard (e.g., Acetazolamide). The uncatalyzed reaction rate (buffer + CO₂ without enzyme) must be subtracted from all measurements to isolate true enzyme-catalyzed kinetics. Calculate the

    
     using the Cheng-Prusoff equation.
    

References

  • EvitaChem. "Buy 2-Bromothiophene-3-sulfonamide (EVT-13595004)". EvitaChem.
  • Chemical Methodologies. "Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line". ChemMethod.
  • Chinese Academy of Forestry. "Synthesis and Antitumor Activity of Isopimaric Thiophene Sulfonamides Derivatives". CAF.
  • Taylor & Francis. "Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders". TandFOnline.
  • Google Patents. "CN104031021A - Method for preparing intermediate thiophene sulfonamide of brinzolamide". Google Patents.
  • National Institutes of Health (NIH). "Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme". PMC.

Sources

Exploratory

safety data sheet 4-Bromo-5-chlorothiophene-2-sulfonamide SDS

Title: Comprehensive Technical Guide and Translational Safety Protocol for 4-Bromo-5-chlorothiophene-2-sulfonamide in Drug Discovery The Strategic Value of the Halogenated Thiophene Scaffold In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide and Translational Safety Protocol for 4-Bromo-5-chlorothiophene-2-sulfonamide in Drug Discovery

The Strategic Value of the Halogenated Thiophene Scaffold

In modern medicinal chemistry, 4-bromo-5-chlorothiophene-2-sulfonamide (CAS: 256353-33-0) is highly regarded not merely as a chemical intermediate, but as a bifunctional pharmacophore. The primary sulfonamide moiety serves as a potent zinc-binding group (ZBG) critical for inhibiting metallopeptidases, while the orthogonal halogens (bromine at C4, chlorine at C5) provide programmable handles for late-stage synthetic diversification.

This whitepaper translates standard Safety Data Sheet (SDS) information into an actionable, field-proven guide for researchers. By bridging the gap between chemical safety, regioselective synthesis, and biological application, this document provides a holistic framework for utilizing this compound in the development of cognitive enhancers and immuno-oncology therapeutics.

Physicochemical Profiling & Hazard Causality

To handle a compound safely and utilize it effectively, one must understand the physical properties that dictate its behavior at the bench. The data below summarizes the core physicochemical profile of the molecule [1].

PropertyValueCausality / Experimental Relevance
CAS Number 256353-33-0Primary identifier for SDS tracking and EHS inventory compliance.
Molecular Formula C4H3BrClNO2S2Dictates the distinct isotopic signature (Br + Cl) used for MS validation.
Monoisotopic Mass 274.84772 DaExact mass targeting parameter for LC-MS reaction monitoring [1].
Predicted XlogP 2.2Moderate lipophilicity; facilitates dermal absorption, necessitating specific PPE.
Reactive Handles C-Br (pos 4), C-Cl (pos 5)Differential bond dissociation energies enable regioselective Pd-coupling.

Translational Safety & Risk Mitigation Strategy

Standard SDS documents often list generic precautions. For the bench scientist, safety must be contextualized by the molecule's specific reactivity and structural alerts.

  • Dermal Protection & Lipophilicity (XlogP 2.2): Because the compound possesses sufficient lipophilicity to partition across the stratum corneum, standard thin latex gloves offer insufficient breakthrough times for halogenated thiophenes. Thick Nitrile (minimum 0.11 mm) or Neoprene gloves must be employed.

  • Sensitization & Inhalation Risks: The primary sulfonamide moiety is a well-documented structural alert for hypersensitivity (sulfa cross-reactivity). Inhalation of crystalline dust during weighing must be mitigated by utilizing a localized exhaust ventilation (LEV) system or a fume hood calibrated to a face velocity of 0.5 m/s.

  • Halogenated Waste Segregation: Under no circumstances should the reaction washings of this compound be mixed with standard organic waste. Halogenated heteroaromatics must be segregated into explicitly labeled "Halogenated Organic Waste" streams to prevent the formation of highly toxic dioxins during facility incineration.

Self-Validating Synthetic Methodology: Regioselective Functionalization

The true utility of 4-bromo-5-chlorothiophene-2-sulfonamide lies in the differential reactivity of its halogens. Palladium(0) undergoes oxidative addition into the weaker C-Br bond significantly faster than the C-Cl bond, allowing for regioselective Suzuki-Miyaura cross-coupling at the 4-position.

Protocol: Regioselective Suzuki-Miyaura Coupling Objective: Selectively functionalize the C-Br bond while preserving the C-Cl bond and managing the acidic sulfonamide protons.

  • Step 1: Reagent Preparation & Protection Strategy Charge a flame-dried Schlenk flask with 4-bromo-5-chlorothiophene-2-sulfonamide (1.0 eq) and the desired arylboronic acid (1.1 eq). Expert Insight: The unprotected primary sulfonamide has highly acidic protons (pKa ~10). If standard base equivalents are used, the sulfonamide will deprotonate and stall the catalytic cycle. You must use 3.0 equivalents of an inorganic base (e.g., K3PO4) to ensure the Pd-hydroxo intermediate can form efficiently.

  • Step 2: Catalyst Loading Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand enforces a specific bite angle that suppresses undesired dehalogenation of the C-Cl bond and promotes rapid reductive elimination.

  • Step 3: Solvent Addition & Degassing Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Self-Validation Check: Degassing via 3 freeze-pump-thaw cycles is critical. If oxygen is present, the solution will immediately turn black upon heating (indicating the precipitation of inactive Palladium black), providing an instant visual failure cue.

  • Step 4: Reaction Execution & LC-MS Monitoring Heat to 80°C under N2 for 4 hours. Self-Validating Readout: Monitor via LC-MS. The starting material exhibits a characteristic Br/Cl isotopic cluster (M, M+2, M+4 at an approximate 3:4:1 ratio). Successful conversion is unequivocally confirmed by the emergence of a product peak displaying only a Cl isotopic cluster (M, M+2 at a 3:1 ratio).

Biological Translation: IRAP and ERAP Inhibition Mechanisms

Once functionalized, derivatives of this scaffold serve as highly potent inhibitors of zinc metallopeptidases.

Insulin-Regulated Aminopeptidase (IRAP): Aryl sulfonamides derived from the 4-bromo-5-chlorothiophene core (such as N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide) have been identified as potent allosteric and competitive inhibitors of IRAP [2]. X-ray crystallographic and kinetic studies reveal that the sulfonamide group coordinates directly to the active site zinc ion, stabilizing the enzyme in a closed, active conformation, while the halogenated thiophene occupies the hydrophobic S1' specificity pocket. This mechanism yields IC50 values as potent as 207 nM [3].

Endoplasmic Reticulum Aminopeptidase (ERAP): Beyond IRAP, the structural tuning of this scaffold is highly relevant for targeting ERAP1 and ERAP2. These intracellular aminopeptidases trim antigenic precursors to generate the exact peptide lengths required for Major Histocompatibility Complex Class I (MHC-I) presentation. Consequently, sulfonamide-based ERAP inhibitors are currently at the forefront of precision immuno-oncology and the treatment of autoimmune MHC-I-opathies [4].

Workflow Visualization

G N1 4-Bromo-5-chlorothiophene- 2-sulfonamide N2 Hazard Mitigation (Fume Hood, Nitrile PPE) N1->N2 Safety Prerequisite N4 Halogenated Waste Segregation N1->N4 Chemical Disposal N3 Regioselective Suzuki-Miyaura Coupling N2->N3 Enables Safe Handling N5 IRAP Inhibitor Derivative Synthesis N3->N5 C-Br Functionalization N6 In Vitro IRAP Assay (IC50 Determination) N5->N6 Biological Evaluation

Workflow mapping the safe handling, synthesis, and biological evaluation of the sulfonamide.

References

  • Title: 4-bromo-5-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2)
  • Title: Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP)
  • Source: OSTI.GOV (Office of Scientific and Technical Information)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
Foundational

Unveiling the Metabolic Stability of Thiophene Sulfonamide Scaffolds: A Technical Guide for Lead Optimization

Introduction: The Thiophene Sulfonamide Paradox In modern medicinal chemistry, the thiophene sulfonamide scaffold represents a fascinating structural paradox. On one hand, it is a highly privileged pharmacophore utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Sulfonamide Paradox

In modern medicinal chemistry, the thiophene sulfonamide scaffold represents a fascinating structural paradox. On one hand, it is a highly privileged pharmacophore utilized in the design of diverse therapeutics, including AT2 receptor ligands, BACE-1 inhibitors, and T-type calcium channel blockers[1][2]. On the other hand, it combines a metabolic "hard spot" (the sulfonamide) with a notorious metabolic "soft spot" (the thiophene ring).

As drug developers, our challenge is to harness the potent target-binding affinities of this scaffold while engineering out its inherent pharmacokinetic liabilities. This whitepaper provides an in-depth mechanistic analysis of thiophene sulfonamide metabolism, backed by field-proven structural optimization strategies and self-validating experimental workflows.

Mechanistic Profiling of Metabolic Liabilities

To optimize a scaffold, we must first understand the causality of its degradation. The metabolic fate of thiophene sulfonamides is dictated by the contrasting electronic properties of its two core components.

The "Hard Spot": Sulfonamide Stability

Sulfonamides act as robust bioisosteres for carboxylic acids and amides. Unlike amides, which are susceptible to ubiquitous amidases, the sulfonamide S-N bond is highly resistant to enzymatic hydrolysis in mammalian systems[3]. Furthermore, their typical pKa (~9–10) and unique tetrahedral geometry make them highly resistant to Phase II glucuronidation, thereby preserving systemic exposure and improving membrane permeability[4].

The "Soft Spot": CYP450-Mediated Thiophene Oxidation

The primary metabolic liability of this scaffold lies in the thiophene ring. Thiophene is an electron-rich heteroaromatic system; the sulfur atom's lone pairs make the ring highly susceptible to electrophilic attack by the high-valent iron-oxo species of Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4)[5].

This oxidation typically proceeds via two toxicological pathways:

  • S-Oxidation: Forms a highly reactive thiophene S-oxide intermediate. This intermediate can undergo Diels-Alder dimerization (forming inactive adducts) or Michael addition with biological nucleophiles (e.g., glutathione or protein thiols), leading to severe hepatotoxicity or nephrotoxicity[5].

  • Epoxidation: Forms a reactive epoxide that undergoes rapid ring-opening, further contributing to covalent protein binding and cellular toxicity[5].

G Thiophene Thiophene Sulfonamide Parent Scaffold CYP450 CYP450 Oxidation (e.g., CYP2C9, CYP3A4) Thiophene->CYP450 Phase I Metabolism SOxide Thiophene S-Oxide (Reactive Intermediate) CYP450->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide Epoxidation Dimer Dimerization (Inactive Adduct) SOxide->Dimer Diels-Alder Nucleophile Protein/GSH Adducts (Toxicity Risk) SOxide->Nucleophile Michael Addition Epoxide->Nucleophile Ring Opening

CYP450-mediated metabolic pathways of thiophene scaffolds leading to reactive intermediates.

Strategic Structural Optimization (SAR)

To mitigate CYP-mediated turnover without sacrificing target affinity, medicinal chemists employ several rational design strategies.

Steric Shielding and Halogenation

Introducing bulky groups (e.g., methyl) or halogens (e.g., Chlorine, Fluorine) adjacent to the sulfur atom physically blocks the CYP active site from accessing the soft spot. Furthermore, the addition of aliphatic or aromatic fluorine atoms reduces the overall lipophilicity (clogP/clogD) of the molecule. Lower lipophilicity directly translates to reduced non-specific binding to the highly lipophilic CYP450 active sites, thereby increasing metabolic stability[6].

Bioisosteric Replacement

If steric shielding fails, electronic deactivation is required. Replacing the thiophene ring with a thiazole or isothiazole ring introduces an electron-withdrawing nitrogen atom. This significantly reduces the electron density of the sulfur atom, lowering the HOMO energy and making oxidation thermodynamically unfavorable. This modification also increases compound polarity, further reducing CYP-mediated turnover[6].

Quantitative Impact of Structural Modifications

The following table synthesizes representative quantitative data demonstrating how specific structural interventions alter the pharmacokinetic profile of thiophene sulfonamides.

Scaffold ModificationStructural RationaleHLM t½ (min)MLM t½ (min)GSH Adducts DetectedPrimary Clearance Route
Unsubstituted Thiophene Baseline< 15< 10HighCYP-mediated S-oxidation
C2-Methyl Thiophene Steric Shielding3525ModerateS-oxidation / Aliphatic ox.
C2,C5-Difluoro Thiophene Electronic Deactivation> 120> 90NoneRenal Excretion
Thiazole Sulfonamide Bioisosteric Replacement> 120> 100NoneRenal Excretion

Table 1: Comparative metabolic stability and clearance mechanisms of optimized sulfonamide scaffolds.

Experimental Workflows: Self-Validating Metabolic Profiling

To trust our structural optimizations, the assays generating our data must be structurally sound. Below is the gold-standard, self-validating protocol for assessing in vitro metabolic stability and reactive metabolite trapping.

Protocol: Liver Microsomal Stability & GSH Trapping Assay

Self-Validation Mechanisms (The "Why"):

  • Negative Control (No NADPH): Differentiates true enzymatic CYP-mediated metabolism from chemical degradation or non-specific protein binding.

  • Positive Controls (Verapamil/Warfarin): Verapamil (high clearance) and Warfarin (low clearance) validate the metabolic competency of the specific microsome batch.

  • Internal Standard (IS): A stable-isotope labeled analog normalizes matrix effects and extraction recovery variations during LC-MS/MS analysis.

Step-by-Step Methodology:

  • Master Mix Preparation: Suspend Human/Mouse Liver Microsomes (HLM/MLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound to a final concentration of 1 µM.

  • Trapping Agent Addition (Optional): For reactive metabolite screening, supplement the mixture with 5 mM Glutathione (GSH).

  • Thermal Equilibration: Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM. Causality: NADPH provides the reducing equivalents necessary to initiate the CYP450 catalytic cycle.

  • Kinetic Sampling: Withdraw 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: The organic solvent instantly denatures CYP proteins, halting the reaction, while the cold temperature preserves unstable metabolites.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate half-life (t½) and intrinsic clearance (

    
    ).
    

W Start Test Compound (1 µM) Microsomes Incubate with HLM/MLM + NADPH (37°C) Start->Microsomes Aliquots Sample Aliquots (0, 15, 30, 60 min) Microsomes->Aliquots Quench Quench with Cold Acetonitrile + IS Aliquots->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Standardized in vitro workflow for assessing microsomal stability and intrinsic clearance.

Case Studies in Drug Development

Case Study 1: ABT-639 (T-Type Calcium Channel Blocker)

During the development of ABT-639, initial High-Throughput Screening (HTS) hits containing a sulfonamide moiety exhibited severe metabolic instability and high plasma clearance rates. To optimize the ADME properties, medicinal chemists introduced Fluorine and Chlorine atoms to the central aromatic ring. This strategic halogenation not only blocked metabolic soft spots but also significantly improved oral bioavailability and decreased the plasma clearance rate, ultimately leading to the discovery of the clinical candidate ABT-639[2].

Case Study 2: Angiotensin AT2 Receptor Ligands

Researchers developing selective AT2 receptor ligands utilized an N-(alkoxycarbonyl)thiophene sulfonamide scaffold, which suffered from rapid degradation in human liver microsomes. By replacing the alkoxycarbonyl group with an N-(heteroaryl)thiophene sulfonamide (specifically, a tert-butylimidazole derivative), the team achieved a massive leap in metabolic stability. The half-life in human liver microsomes increased to 62 minutes (and 194 minutes in human hepatocytes) while retaining a potent binding affinity (


 = 9.3 nM)[1].

Conclusion

The thiophene sulfonamide scaffold is a double-edged sword in drug discovery. While the sulfonamide provides exceptional stability and target engagement, the thiophene ring invites aggressive CYP450-mediated metabolism and toxicity. By employing rigorous, self-validating in vitro assays and applying rational structural modifications—such as steric shielding, fluorination, and bioisosteric replacement—medicinal chemists can successfully navigate these liabilities to produce safe, orally bioavailable therapeutics.

References

  • [4] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. URL:

  • [6] Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry (RSC). URL:

  • [1] N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands. ResearchGate. URL:

  • [3] Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. URL:

  • [2] Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. NIH/PMC. URL:

  • [5] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. URL:

Sources

Exploratory

An In-depth Technical Guide to the Melting Point Determination of 4-Bromo-5-chlorothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Melting Point in Compound Characterization In the realm of pharmaceutical and chemical research, the melting point of a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Melting Point in Compound Characterization

In the realm of pharmaceutical and chemical research, the melting point of a crystalline solid is a fundamental and indispensable physical property. It serves as a primary indicator of purity and is a crucial parameter for the identification and characterization of novel chemical entities. For a molecule such as 4-Bromo-5-chlorothiophene-2-sulfonamide, a substituted thiophene sulfonamide with potential applications in medicinal chemistry, an accurate determination of its melting point range is a critical first step in its journey from synthesis to potential therapeutic application.

The Structural Context: Predicting the Melting Point of 4-Bromo-5-chlorothiophene-2-sulfonamide

The melting point of a compound is intrinsically linked to its molecular structure, specifically the strength of the intermolecular forces in its crystal lattice. For 4-Bromo-5-chlorothiophene-2-sulfonamide, several structural features will influence its melting behavior:

  • The Sulfonamide Group: The -SO₂NH₂ group is capable of forming strong hydrogen bonds, which significantly contributes to a higher melting point.

  • The Thiophene Ring: The aromatic nature of the thiophene ring allows for π-π stacking interactions between molecules.

  • Halogen Substituents: The presence of both bromine and chlorine atoms increases the molecule's molecular weight and polarizability, leading to stronger van der Waals forces. The position of these halogens on the thiophene ring will also influence the crystal packing and, consequently, the melting point.

To establish a predicted melting point range for 4-Bromo-5-chlorothiophene-2-sulfonamide, it is instructive to examine the melting points of structurally related compounds.

Compound NameMolecular StructureMelting Point (°C)
5-Chlorothiophene-2-sulfonamideCl-C₄H₂S-SO₂NH₂110.0-120.0[1]
SulfanilamideH₂N-C₆H₄-SO₂NH₂~166
BenzenesulfonamideC₆H₅-SO₂NH₂151-154[2]
p-ToluenesulfonamideCH₃-C₆H₄-SO₂NH₂136-139[2]

Based on this comparative data, it is reasonable to hypothesize that the melting point of 4-Bromo-5-chlorothiophene-2-sulfonamide will be significantly influenced by the presence of the additional bromine atom compared to 5-Chlorothiophene-2-sulfonamide. Therefore, a melting point in the range of 130-150°C could be anticipated, although empirical determination is essential for confirmation.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the steps for the precise measurement of the melting point range of a novel compound like 4-Bromo-5-chlorothiophene-2-sulfonamide.

Sample Preparation and Purification

The purity of the sample is paramount for an accurate melting point determination. Impurities will typically depress and broaden the melting point range.

  • Recrystallization: The synthesized 4-Bromo-5-chlorothiophene-2-sulfonamide should be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the compound's solubility profile.

  • Drying: The purified crystals must be thoroughly dried to remove any residual solvent, which can also act as an impurity. Drying under a high vacuum is recommended.

Instrumentation and Calibration

A modern digital melting point apparatus is recommended for its precision and reproducibility.

  • Apparatus: A capillary melting point apparatus, either manual or automated, should be used.

  • Calibration: The apparatus must be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample. Sulfanilamide is a suitable reference standard in this context.

Measurement Procedure
  • Sample Loading: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Heating Rate: A rapid heating rate can be used for an initial, approximate determination. For the accurate measurement, the heating rate should be slow, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for the accurate determination of the melting point of a new chemical entity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 4-Bromo-5-chloro- thiophene-2-sulfonamide Purification Purification by Recrystallization Synthesis->Purification Crude Product Drying Drying under High Vacuum Purification->Drying Purified Crystals SampleLoading Capillary Sample Loading Drying->SampleLoading Pure, Dry Sample Calibration Instrument Calibration (e.g., with Sulfanilamide) Heating Controlled Heating (1-2°C/min) Calibration->Heating Ensures Accuracy SampleLoading->Heating Observation Record Melting Range Heating->Observation PurityAssessment Assess Purity based on Range Sharpness Observation->PurityAssessment Comparison Compare with Predicted and Analog Data PurityAssessment->Comparison Documentation Document Results and Experimental Details Comparison->Documentation

Caption: Workflow for the determination of the melting point of a novel compound.

Interpreting the Results: What the Melting Point Range Reveals

The observed melting point range provides crucial information beyond a simple physical constant.

  • Sharp Melting Point Range (e.g., 0.5-1°C): This is indicative of a highly pure compound.

  • Broad Melting Point Range (e.g., >2°C): A broad range typically signifies the presence of impurities. These impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Decomposition: Some compounds may decompose at or near their melting point, which is often observed as a change in color, bubbling, or charring. This observation should be recorded as the decomposition temperature.

Conclusion

While the precise melting point of 4-Bromo-5-chlorothiophene-2-sulfonamide remains to be empirically determined and reported in the scientific literature, this guide provides a robust framework for its prediction, measurement, and interpretation. By understanding the influence of its chemical structure and by adhering to a rigorous experimental protocol, researchers can confidently characterize this and other novel sulfonamides. The accurate determination of the melting point is a foundational piece of data that underpins the subsequent stages of drug discovery and development, ensuring the integrity and quality of the chemical matter under investigation.

References

  • Cimini, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2845. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide for Pharmaceutical Research

Abstract This technical guide provides a comprehensive and validated protocol for the synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide, a key heterocyclic building block in medicinal chemistry. Thiophene sulfonamides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and validated protocol for the synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide, a key heterocyclic building block in medicinal chemistry. Thiophene sulfonamides are a critical pharmacophore in a variety of therapeutic agents, most notably as carbonic anhydrase inhibitors for the treatment of glaucoma.[1][2][3] This document details a robust two-step synthetic pathway commencing with the chlorosulfonation of a suitable precursor, followed by amination. We will elucidate the underlying chemical principles, provide step-by-step experimental protocols with causal explanations for procedural choices, and offer a guide for troubleshooting common issues. All quantitative data is summarized in tables for clarity, and the overall workflow is visualized. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Synthetic Strategy

Substituted thiophene sulfonamides are of significant interest in pharmaceutical development due to their potent and selective biological activities.[4][5] The target molecule, 4-Bromo-5-chlorothiophene-2-sulfonamide, serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis is achieved through a reliable two-step process:

  • Electrophilic Chlorosulfonation: A suitably substituted thiophene precursor undergoes electrophilic aromatic substitution to install a sulfonyl chloride group (-SO₂Cl).

  • Nucleophilic Amination: The resulting sulfonyl chloride is converted to the desired sulfonamide (-SO₂NH₂) via reaction with an ammonia source.

It is important to note a point of chemical clarification. The direct synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide from 2-bromo-5-chlorothiophene is not feasible via a simple electrophilic substitution, as the C-2 and C-5 positions are already substituted. The correct nomenclature of the target dictates that the sulfonyl group is at the C-2 position, bromine at C-4, and chlorine at C-5. This substitution pattern necessitates a starting material with a hydrogen atom at the C-2 position, such as 3-bromo-4-chlorothiophene . This guide will therefore proceed using the scientifically appropriate precursor to achieve the desired target molecule.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start 3-Bromo-4-chlorothiophene Intermediate 4-Bromo-5-chlorothiophene-2-sulfonyl chloride Start->Intermediate  Chlorosulfonic Acid (ClSO₃H)  Dichloromethane (DCM)  0°C to RT Product 4-Bromo-5-chlorothiophene-2-sulfonamide Intermediate_ref 4-Bromo-5-chlorothiophene-2-sulfonyl chloride Intermediate_ref->Product  Aqueous Ammonia (NH₄OH)  THF  0°C to RT

Sources

Application

Suzuki-Miyaura coupling conditions for 4-Bromo-5-chlorothiophene-2-sulfonamide

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-5-chlorothiophene-2-sulfonamide Executive Summary 4-Bromo-5-chlorothiophene-2-sulfonamide is a highly versatile heterocyclic building block, prominently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-5-chlorothiophene-2-sulfonamide

Executive Summary

4-Bromo-5-chlorothiophene-2-sulfonamide is a highly versatile heterocyclic building block, prominently utilized in the discovery of insulin-regulated aminopeptidase (IRAP) inhibitors and cognitive enhancers[1]. Functionalizing this scaffold via the Suzuki-Miyaura cross-coupling reaction presents two distinct chemical challenges: (1) achieving strict chemoselectivity for the 4-bromo position over the 5-chloro position, and (2) managing the acidic, unprotected primary sulfonamide group. This application note provides a comprehensive, self-validating protocol for the chemoselective Suzuki coupling of this substrate, detailing the mechanistic causality behind catalyst selection, base stoichiometry, and critical workup procedures.

Mechanistic Principles & Causality

Chemoselective Oxidative Addition

In polyhalogenated thiophenes, the regioselectivity of palladium-catalyzed cross-coupling is governed by the relative bond dissociation energies (BDE) of the carbon-halogen bonds[2]. The C–Br bond (~68 kcal/mol) undergoes oxidative addition to the Pd(0) active species significantly faster than the C–Cl bond (~81 kcal/mol)[3]. Consequently, the palladium catalyst selectively inserts at the C4 position, leaving the C5 chlorine atom intact for potential downstream orthogonal functionalization.

The Sulfonamide Interference

The unprotected primary sulfonamide (–SO₂NH₂) possesses a pKₐ of approximately 10. Under the basic conditions required for Suzuki-Miyaura coupling, the sulfonamide is readily deprotonated to form a sulfonamide anion. This dictates two critical experimental adjustments:

  • Base Stoichiometry: At least one full equivalent of base is consumed merely to deprotonate the sulfonamide. To ensure sufficient base remains to activate the boronic acid (forming the reactive boronate complex essential for transmetalation), a minimum of 2.5 to 3.0 equivalents of base must be employed.

  • Aqueous Solubility: The resulting sodium or potassium sulfonamide salt is highly water-soluble. If the reaction is worked up under neutral or basic conditions, the product will be lost in the aqueous layer. Acidification during workup is mandatory.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Intermediate (Insertion at C4-Br) Pd0->PdII_Ox Oxidative Addition (Chemoselective at C-Br) PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') PdII_Ox->PdII_Trans Transmetalation (Requires Base) PdII_Trans->Pd0 Reductive Elimination (Yields Product)

Catalytic cycle of the chemoselective Suzuki-Miyaura coupling at the C4 position.

Reaction Condition Optimization

Selecting the optimal catalytic system ensures high turnover and minimizes dehalogenation side reactions. The table below summarizes the causality behind the optimal parameters.

ParameterOptimal ChoiceMechanistic Rationale
Catalyst Pd(dppf)Cl₂ (5–10 mol%)The bidentate dppf ligand suppresses undesired dehalogenation and promotes efficient reductive elimination, outperforming Pd(PPh₃)₄ in sterically hindered thiophenes.
Base Na₂CO₃ (3.0 equiv)1.0 equiv is consumed by the acidic –SO₂NH₂ proton. The remaining 2.0 equiv facilitate the formation of the reactive boronate species for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)The biphasic system ensures solubility of the polar sulfonamide salt, the inorganic base, and the organic boronic acid, maximizing interfacial reaction rates.
Temperature 80–90 °CProvides sufficient thermal energy to overcome the activation barrier for transmetalation without causing thermal degradation of the sulfonamide.

Step-by-Step Experimental Protocol

The following protocol is designed for a 1.0 mmol scale reaction.

Reagent Preparation & Setup
  • To a 25 mL Schlenk flask or microwave vial, add 4-bromo-5-chlorothiophene-2-sulfonamide (276.5 mg, 1.0 mmol) and the desired arylboronic acid (1.1 mmol).

  • Add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%).

  • Add 1,4-Dioxane (4.0 mL) to dissolve the organic components.

  • Add an aqueous solution of Na₂CO₃ (318 mg, 3.0 mmol, dissolved in 1.0 mL deionized H₂O).

Degassing & Execution
  • Critical Step: Degas the biphasic mixture by bubbling Argon or N₂ directly through the solution for 10 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Seal the vessel and heat the mixture to 85 °C with vigorous stirring for 12–16 hours.

Isolation & Workup
  • Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and H₂O (10 mL).

  • Critical Step (Acidification): Due to the varying lipophilicity of the coupled aryl group, the deprotonated sodium sulfonamide salt may partition unpredictably between the aqueous and organic layers. To ensure total recovery, acidify the entire biphasic mixture to pH 3–4 using 1M HCl prior to phase separation. This forces the neutral sulfonamide product entirely into the organic phase.

  • Separate the layers. Extract the aqueous layer with fresh EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reaction Setup Combine Reagents & 3 eq Base Step2 2. Degassing Argon Purge (Critical for Pd) Step1->Step2 Step3 3. Heating 80-90°C for 12-16h Step2->Step3 Step4 4. Aqueous Quench Cool to RT, Add H2O & EtOAc Step3->Step4 Step5 5. Acidification (pH 3-4) Protonates Sulfonamide Salt Step4->Step5 Step6 6. Extraction & Isolation EtOAc Extraction & Chromatography Step5->Step6

Experimental workflow highlighting the critical acidification step during workup.

Analytical Validation & Troubleshooting

To build a self-validating workflow, utilize the distinct isotopic signatures of the halogens during LC-MS analysis:

  • Starting Material Signature: The presence of both one Bromine and one Chlorine atom yields a highly distinct isotopic cluster in mass spectrometry (M, M+2, M+4 in a ~3:4:1 ratio).

  • Product Signature: Upon successful chemoselective coupling at the C4 position, the Bromine is displaced, but the Chlorine remains. The LC-MS isotopic pattern of the product will shift to a simple ~3:1 ratio (M, M+2), characteristic of a single Chlorine atom. If a 1:1 ratio is observed, it indicates aberrant coupling at the C5-Cl position (leaving the Br intact), which usually points to catalyst degradation or excessive temperatures.

References

  • Title: Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides Source: ChemistryOpen, 2014 Dec; 3(6): 256-263. URL: [Link]

  • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: Journal of the American Chemical Society, 2000; 122: 9631–9637. URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts, 2024. URL: [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of Novel Sulfonamides Utilizing 4-Bromo-5-chlorothiophene-2-sulfonyl Chloride

Introduction: The Strategic Importance of Substituted Thiophene Sulfonamides The sulfonamide functional group (-SO₂NR₂) is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide range of therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Thiophene Sulfonamides

The sulfonamide functional group (-SO₂NR₂) is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its role as a bioisostere for the amide bond, combined with its unique electronic and geometric properties, allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The thiophene ring, a privileged heterocycle in drug discovery, often imparts enhanced biological activity. The specific reagent, 4-Bromo-5-chlorothiophene-2-sulfonyl chloride, offers a synthetically versatile scaffold, presenting two distinct halogenated sites (a bromine and a chlorine atom) that can be exploited for subsequent cross-coupling reactions, enabling the generation of diverse and complex molecular architectures.

This guide provides a comprehensive protocol for the synthesis of sulfonamides using 4-Bromo-5-chlorothiophene-2-sulfonyl chloride. It is designed for researchers in drug development and organic synthesis, offering in-depth explanations of the reaction principles, step-by-step procedures, and critical safety considerations.

Core Principles & Mechanistic Rationale

The formation of a sulfonamide from a sulfonyl chloride is a classic and robust nucleophilic substitution reaction.[4] The central sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] This makes it a prime target for nucleophilic attack by primary or secondary amines.

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. The chloride ion, being an excellent leaving group, is subsequently displaced. This process generates the desired sulfonamide and one equivalent of hydrochloric acid (HCl).[6]

cluster_mech Simplified Reaction Mechanism reagents Thiophene-SO₂Cl + R₂-NH ts Transition State [Trigonal Bipyramidal Intermediate] reagents->ts Nucleophilic Attack products Thiophene-SO₂-NR₂ + HCl ts->products Leaving Group Departure (Cl⁻)

Caption: Nucleophilic attack on the sulfonyl chloride.

To ensure the reaction proceeds to completion, the generated HCl must be neutralized. An organic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture.[1] The base acts as an "HCl scavenger," preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reagent Profile: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride

A thorough understanding of the starting material is critical for successful and safe execution.

PropertyValueSource
CAS Number 166964-35-8[7]
Molecular Formula C₄HBrCl₂O₂S₂[8][]
Molecular Weight 295.99 g/mol [8]
Physical Form Solid[10]
Melting Point 63 °C[10]
Purity Typically ≥97%[7]
Storage Store at 4°C under nitrogen, away from moisture.[10]

Critical Safety & Handling Precautions

4-Bromo-5-chlorothiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound. Strict adherence to safety protocols is mandatory.

  • Corrosive Hazard: Causes severe skin burns and eye damage.[8][11][12] Always handle this reagent inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with chlorinated compounds; consider double-gloving or using butyl rubber gloves), and chemical safety goggles or a full-face shield.[8]

  • Moisture Sensitivity: The sulfonyl chloride group readily hydrolyzes upon contact with water or moisture to form the corresponding sulfonic acid, releasing corrosive HCl gas.[8] This reaction is exothermic. All glassware must be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inhalation Hazard: Avoid breathing dust or vapors.[12]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Disposal: Dispose of waste in a dedicated halogenated organic waste container according to institutional guidelines.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of 4-Bromo-5-chlorothiophene-2-sulfonyl chloride with a primary or secondary amine.

start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) dissolve_amine Dissolve Amine (1.0 eq) & Base (e.g., TEA, 1.5 eq) in Anhydrous Solvent (e.g., DCM) start->dissolve_amine cool Cool Reaction Mixture to 0 °C (Ice Bath) dissolve_amine->cool prep_sulfonyl Prepare Solution of 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (1.1 eq) in Anhydrous Solvent cool->prep_sulfonyl add_sulfonyl Add Sulfonyl Chloride Solution Dropwise to Amine Mixture prep_sulfonyl->add_sulfonyl react Allow to Warm to Room Temp. Stir for 12-24 hours add_sulfonyl->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor quench Quench Reaction with Water or sat. NH₄Cl monitor->quench If complete extract Perform Aqueous Workup: Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., 1M HCl, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Column Chromatography) concentrate->purify end End: Characterize Pure Sulfonamide purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Materials & Reagents
  • 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (1.1 equivalents)

  • Primary or Secondary Amine (1.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Deionized Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

    • Rationale: Anhydrous conditions are paramount to prevent the hydrolysis of the sulfonyl chloride.[13] Triethylamine acts as an essential HCl scavenger.[6] An excess is used to ensure full neutralization and drive the reaction forward.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

  • Addition of Sulfonyl Chloride: In a separate dry flask, dissolve 4-Bromo-5-chlorothiophene-2-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes using a dropping funnel or syringe.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition is crucial for managing the exothermicity of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup & Extraction: a. Once the reaction is complete, quench by slowly adding deionized water or a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with DCM or ethyl acetate. c. Combine the organic layers. Wash sequentially with 1 M HCl (to remove excess amine and base), deionized water, and finally with brine (to aid in the removal of water).

    • Rationale: The aqueous workup serves to remove the triethylamine hydrochloride salt and any other water-soluble components from the reaction mixture.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Characterization
  • Purification: The crude sulfonamide can be purified by either recrystallization or flash column chromatography.[14][15]

    • Recrystallization: A common solvent system is ethanol/water or ethyl acetate/hexanes.[13]

    • Column Chromatography: Use silica gel as the stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase. The appropriate solvent system should be determined by TLC analysis.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonamide group (typically found around 1370-1350 cm⁻¹ and 1140-1120 cm⁻¹).[16]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • Melting Point: To assess the purity of the crystalline product.

Conclusion

The protocol described provides a reliable and versatile method for the synthesis of novel sulfonamides from 4-Bromo-5-chlorothiophene-2-sulfonyl chloride. The di-halogenated thiophene core of this reagent serves as a valuable platform for further synthetic elaboration, making it a powerful tool in the construction of compound libraries for drug discovery. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can effectively utilize this reagent to access a wide array of complex and potentially bioactive molecules.

References

  • RSC Publishing. (2025, August 6).
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. [Link]

  • ResearchGate. (2026, February 7). Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • S. R. Patha, et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2358-2363. [Link]

  • Imtiaz, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. EXCLI Journal, 17, 984-998. [Link]

  • Google Patents. (1957).
  • Al-Ghorbani, M., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. World Journal of Pharmacy and Pharmaceutical Sciences, 1(3), 968-979. [Link]

  • ResearchGate. (2025, November 6). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Pal, G. (2017, March 4). Sulfonamides: Chemistry, Classification and Adverse Reactions. Animals. [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. [Link]

  • Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]

Sources

Application

Application Note: Advanced Palladium-Catalyzed Cross-Coupling of 4-Bromothiophene Derivatives

Overview & Strategic Importance The functionalization of thiophene rings via palladium-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry and materials science. Specifically, 4-bromothiophene derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Importance

The functionalization of thiophene rings via palladium-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry and materials science. Specifically, 4-bromothiophene derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). A prominent example is the synthesis of afuresertib, a pan-AKT inhibitor currently in clinical development, which utilizes 4-bromothiophene-2-carbaldehyde as a starting material to bypass the use of highly corrosive brominating reagents and improve overall synthetic yields[1].

Unlike 2-bromothiophenes, the 4-position presents unique electronic and steric environments that can impede standard oxidative addition. This application note provides a comprehensive, self-validating guide to optimizing the Suzuki-Miyaura cross-coupling of 4-bromothiophene derivatives, ensuring high yields, minimizing dehalogenation, and reducing catalyst loading.

Mechanistic Causality & Catalyst Selection

The success of cross-coupling 4-bromothiophenes hinges on overcoming the inherent electron-rich nature of the thiophene ring, which can slow down the initial oxidative addition of the Palladium(0) catalyst into the C–Br bond.

  • Ligand Sterics and Electronics: Standard catalyst systems like

    
     are effective for coupling 4-bromothiophenes with simple arylboronic acids, yielding moderate to excellent results (33–94%)[2]. However, for sterically demanding or aliphatic coupling partners (e.g., cyclopropylboronic acid), bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos are required. SPhos accelerates oxidative addition and forces the intermediate species into a geometry that favors rapid reductive elimination, thereby preventing competitive protodeboronation or homocoupling[3].
    
  • Base and Solvent Dynamics: The transmetalation step requires the activation of the boronic acid into a reactive boronate complex. Anhydrous

    
     is highly effective in toluene/water biphasic systems. Maintaining a low water ratio is critical; excessive water can lead to the hydrolytic dehalogenation of the 4-bromothiophene substrate[4].
    
  • Green Chemistry Alternatives: Recent advancements have demonstrated that micellar catalysis using aqueous Kolliphor EL and

    
     allows for room-temperature cross-coupling of bromothiophenes with aniline boronic acids, drastically reducing the environmental footprint[5].
    

Quantitative Data Summary

The following table summarizes validated catalytic systems for the cross-coupling of various bromothiophene derivatives, illustrating the impact of catalyst and ligand choice on reaction efficiency.

SubstrateCoupling PartnerCatalyst / Ligand SystemBase / SolventTemp / TimeYield
4-Bromothiophene-2-carbaldehydeArylboronic acids

(5 mol%)

/ Toluene
90 °C, 16 h~75%
Imine-functionalized 4-bromothiophenesArylboronic acids

(5 mol%)

/ Toluene
90 °C, 8–10 h33–94%
BromothiophenesCyclopropylboronic acid

(0.25–1 mol%), SPhos

/ Toluene-H₂O
90 °C, 1–2 h69–93%
BromothiophenesAniline boronic acids

(2 mol%)

/ Kolliphor EL (aq)
RT, 2–12 h70–90%

Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (4-Bromothiophene) Pd0->OxAdd C-Br Insertion PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 Base Base Exchange (e.g., K3PO4) PdII_1->Base Halide Abstraction Trans Transmetalation (R-B(OH)2) Base->Trans PdII_2 Pd(II) Intermediate Ar-Pd-R Trans->PdII_2 Boronate Transfer RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (4-Substituted Thiophene) RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-bromothiophene derivatives.

Self-Validating Experimental Protocol

This protocol utilizes a highly efficient


/SPhos system, specifically optimized to achieve high conversions with low catalyst loading (0.25–1 mol%)[3]. The procedure is designed to be self-validating through built-in analytical checkpoints.
Materials Required:
  • 4-Bromothiophene derivative (1.0 equiv)

  • Boronic acid (e.g., cyclopropylboronic acid or arylboronic acid) (1.3 equiv)

  • Anhydrous Potassium Phosphate (

    
    ) (2.0 equiv)
    
  • Palladium(II) acetate (

    
    ) (0.25–1.0 mol%)
    
  • SPhos ligand (0.5–2.0 mol%)

  • Toluene (2 mL/mmol) and Degassed Water (0.1 mL/mmol)

Step-by-Step Methodology:
  • Reagent Assembly: To a three-neck round bottom flask equipped with mechanical stirring and a reflux condenser, add the 4-bromothiophene derivative (1.0 equiv) dissolved in toluene (2 mL/mmol). Add the boronic acid (1.3 equiv) and anhydrous

    
     (2.0 equiv)[3].
    
  • Critical Degassing (Self-Validation Checkpoint 1): Sparge the reaction mixture with a continuous flow of argon for exactly 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and to inhibit the homocoupling of the boronic acid.

  • Catalyst Activation: Under a positive argon pressure, add

    
     (1 mol%) and SPhos (2 mol%). Stir the mixture at room temperature for 10 minutes. The solution will typically transition to a pale yellow/orange hue, indicating the formation of the active 
    
    
    
    complex.
  • Aqueous Initiation: Add degassed water (0.1 mL/mmol) in one portion. Causality: A minimal amount of water is required to dissolve the phosphate base and facilitate the formation of the reactive boronate intermediate without triggering dehalogenation.

  • Reaction Execution & Monitoring (Self-Validation Checkpoint 2): Heat the mixture to 90 °C. Monitor the reaction progress strictly via GC-MS. The reaction is complete when the 4-bromothiophene peak is completely consumed (typically 1–2 hours)[3].

  • Workup: Cool the mixture to room temperature. Add sufficient water to dissolve all inorganic salts. Filter the biphasic solution through a pad of Celite® to remove palladium black.

  • Extraction & Purification: Separate the organic phase, wash with 0.5 M HCl (aq) followed by brine, dry over

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
    

Visualizing the Experimental Workflow

Workflow Step1 1. Reagent Prep Mix 4-Br-Thiophene, Boronic Acid, Base Step2 2. Degassing Argon sparging (30 min) Step1->Step2 Step3 3. Catalyst Add Pd(OAc)2 & SPhos Step2->Step3 Step4 4. Reaction Heat to 90 °C Monitor via GC-MS Step3->Step4 Step5 5. Workup Celite Filtration & Aqueous Wash Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting & Quality Control

  • Incomplete Conversion (Persistent 4-Bromothiophene peak on GC-MS): This often indicates catalyst deactivation. Ensure the argon sparging was thorough. If steric hindrance is extreme, increase the catalyst loading to 2 mol%

    
     and 4 mol% SPhos.
    
  • Formation of Dehalogenated Thiophene: This side reaction is driven by excess water or prolonged heating after the boronic acid has been consumed[4]. Strictly adhere to the 0.1 mL/mmol water ratio and halt heating immediately upon complete consumption of the starting material.

  • Imine Bond Hydrolysis: If coupling a 4-bromothiophene containing an imine moiety, avoid pyridine-based ligands which can interact with the Pd atoms and trigger hydrolytic cleavage of the imine bond[2].

References

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules (2021). URL:[Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI (2023). URL:[Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI (2021). URL:[Link]

  • A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development. Chemical Papers (2025). URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Thiophene Sulfonamides as α-Glucosidase Inhibitors

Introduction: Targeting Hyperglycemia with Novel Heterocyclic Scaffolds Postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal, is a critical factor in the pathophysiology of type 2 diabetes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Hyperglycemia with Novel Heterocyclic Scaffolds

Postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal, is a critical factor in the pathophysiology of type 2 diabetes mellitus (T2DM).[1][2] A key therapeutic strategy to manage this condition is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][3][4] By slowing down carbohydrate digestion, α-glucosidase inhibitors effectively blunt the postprandial glucose surge, contributing to better glycemic control and potentially reducing the long-term complications of diabetes.[1][5]

While existing α-glucosidase inhibitors like acarbose and miglitol are clinically used, they are often associated with undesirable gastrointestinal side effects.[6] This has fueled the search for novel, more potent, and better-tolerated inhibitors. The thiophene sulfonamide scaffold has emerged as a promising pharmacophore in this endeavor. Sulfonamides are a well-established class of therapeutic agents, and the thiophene ring offers a versatile platform for structural modifications to optimize biological activity.[7][8] Recent studies have demonstrated that thiophene sulfonamide derivatives can exhibit potent α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose.[6][7][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and in vitro evaluation of thiophene sulfonamide-based α-glucosidase inhibitors. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry and biology.

Part 1: Synthesis of Thiophene Sulfonamide Derivatives

The synthesis of thiophene sulfonamide-based α-glucosidase inhibitors can be approached through a modular strategy, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). A general synthetic workflow is presented below, followed by detailed protocols for key steps.

Synthesis_Workflow cluster_0 Thiophene Ring Formation cluster_1 Sulfonamide Moiety Introduction cluster_2 Aryl Group Introduction (Optional) cluster_3 Purification A Starting Materials (e.g., Ketone, Acetonitrile, Sulfur) B Gewald Reaction A->B C 2-Aminothiophene Derivative B->C D Thiophene Derivative E Chlorosulfonation D->E Chlorosulfonic acid F Thiophene-2-sulfonyl chloride E->F G Reaction with Amine/Aniline F->G R-NH2, Base H Thiophene Sulfonamide G->H L Recrystallization or Column Chromatography H->L Crude Product I Brominated Thiophene J Suzuki Cross-Coupling I->J Arylboronic acid, Pd catalyst K Aryl-substituted Thiophene J->K M Pure Thiophene Sulfonamide L->M

Figure 1: A generalized workflow for the synthesis of thiophene sulfonamide derivatives.

Protocol 1.1: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction

The Gewald reaction is a versatile one-pot synthesis for highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4][6][10]

Causality behind Experimental Choices:

  • Base: A base, such as morpholine or diethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the activated nitrile.[10]

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Elemental Sulfur: Sulfur acts as the sulfur source for the thiophene ring formation.[6]

  • Temperature: The reaction is typically performed at a slightly elevated temperature (40-50°C) to ensure a reasonable reaction rate without significant side product formation.[11]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., morpholine or diethylamine) (0.1-0.2 eq) to the mixture.

  • Stir the reaction mixture at 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

  • The crude 2-aminothiophene can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) if necessary.

Protocol 1.2: Synthesis of Thiophene-2-sulfonyl Chloride

This step involves the chlorosulfonation of the thiophene derivative, which is a key intermediate for the subsequent sulfonamide formation.

Causality behind Experimental Choices:

  • Chlorosulfonic Acid: This is a powerful and readily available reagent for introducing the sulfonyl chloride group onto aromatic rings. It should be handled with extreme caution due to its corrosive nature.

  • Temperature: The reaction is typically carried out at low temperatures (0°C) to control the reactivity of chlorosulfonic acid and prevent side reactions.

Step-by-Step Methodology:

  • In a fume hood, place the thiophene derivative (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add chlorosulfonic acid (3-5 eq) dropwise to the stirred thiophene derivative. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The thiophene-2-sulfonyl chloride will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum. The crude sulfonyl chloride is often used in the next step without further purification.

Protocol 1.3: Synthesis of N-substituted Thiophene Sulfonamides

This is the final step where the sulfonamide linkage is formed by reacting the sulfonyl chloride with a primary or secondary amine.

Causality behind Experimental Choices:

  • Base: A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants and prevent unwanted reactions with the solvent.

  • Temperature: The reaction is often started at a low temperature (0°C) and then allowed to warm to room temperature to control the initial exothermic reaction.

Step-by-Step Methodology:

  • Dissolve the amine or aniline derivative (1.0 eq) and a base (e.g., pyridine or triethylamine) (1.5-2.0 eq) in an appropriate anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the thiophene-2-sulfonyl chloride (1.0-1.1 eq) in the same solvent dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.

Protocol 1.4: Purification of Thiophene Sulfonamides

Purification is critical to obtain a product of high purity for accurate biological evaluation.

Step-by-Step Methodology:

  • Recrystallization: This is the preferred method for crystalline solid products.[12][13]

    • Dissolve the crude sulfonamide in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or isopropanol/water).

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Column Chromatography: For non-crystalline or oily products, or for separating closely related impurities, silica gel column chromatography is employed.

    • Choose an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) based on TLC analysis.

    • Pack a silica gel column and load the crude product.

    • Elute the column with the chosen solvent system, collecting fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Part 2: In Vitro α-Glucosidase Inhibition Assay

The following protocol describes a reliable and widely used colorimetric assay to determine the in vitro α-glucosidase inhibitory activity of the synthesized thiophene sulfonamide derivatives. The principle of the assay is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[14]

Assay_Workflow A Prepare Reagents: - Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - pNPG Solution - Test Compounds & Acarbose B Dispense into 96-well plate: - Buffer - Test Compound/Control A->B C Add α-Glucosidase Solution B->C D Pre-incubation (37°C, 15 min) C->D E Initiate Reaction: Add pNPG Solution D->E F Incubation (37°C, 20 min) E->F G Terminate Reaction: Add Sodium Carbonate F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition & IC50 H->I

Figure 2: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2.1: Preparation of Reagents
  • 0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in distilled water and adjusting the pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the 0.1 M sodium phosphate buffer. Prepare this solution fresh before each experiment.[14]

  • 5 mM p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: Dissolve pNPG in the 0.1 M sodium phosphate buffer.[14]

  • Test Compound Solutions: Dissolve the synthesized thiophene sulfonamides in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with the phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid interference with enzyme activity.[14]

  • Positive Control: Prepare a series of dilutions of acarbose in the phosphate buffer.

  • 0.1 M Sodium Carbonate Solution: For terminating the enzymatic reaction.

Protocol 2.2: Assay Procedure in a 96-Well Plate
  • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well of a 96-well microplate.

  • Add 20 µL of the various dilutions of the test compounds to the respective wells.

  • Add 20 µL of the acarbose dilutions to the positive control wells.

  • Add 20 µL of the phosphate buffer to the blank (enzyme control) wells.

  • Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells except for the substrate blank.

  • Pre-incubate the plate at 37°C for 15 minutes.[14]

  • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.[12][14]

  • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[14]

  • Measure the absorbance of each well at 405 nm using a microplate reader.

Protocol 2.3: Data Analysis and Interpretation
  • Percentage Inhibition Calculation: The percentage of α-glucosidase inhibition is calculated using the following formula:[14]

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

    Where:

    • Acontrol is the absorbance of the blank (enzyme, buffer, pNPG, and DMSO without the inhibitor).

    • Asample is the absorbance of the well containing the test compound.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. It is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Representative Data for α-Glucosidase Inhibition

CompoundConcentration (µM)% InhibitionIC50 (µM)
Thiophene Sulfonamide 1 125.38.5 ± 0.4
548.1
1065.2
2080.9
Thiophene Sulfonamide 2 135.74.2 ± 0.2
558.9
1078.4
2091.5
Acarbose (Standard) 10030.1350.6 ± 12.8
20045.8
40062.3
80085.1
Protocol 2.4: Kinetic Studies to Determine the Mode of Inhibition

To understand the mechanism of inhibition, kinetic studies are performed by measuring the enzyme activity at different substrate (pNPG) concentrations in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the plot helps to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[15][16]

Part 3: Structure-Activity Relationship (SAR) and In Silico Studies

A systematic analysis of the α-glucosidase inhibitory activity of a series of thiophene sulfonamide derivatives allows for the elucidation of structure-activity relationships (SAR). This involves identifying the structural features that contribute to or detract from the inhibitory potency. For instance, the nature and position of substituents on the thiophene ring and the N-aryl/alkyl group of the sulfonamide can significantly influence the activity.[7]

Molecular docking studies are often employed to complement the experimental findings by providing insights into the binding modes of the inhibitors within the active site of the α-glucosidase enzyme.[6][7] These computational studies can help rationalize the observed SAR and guide the design of more potent inhibitors.

Conclusion

The thiophene sulfonamide scaffold represents a promising starting point for the development of novel and potent α-glucosidase inhibitors. The synthetic and analytical protocols detailed in these application notes provide a robust framework for researchers to synthesize, purify, and evaluate new chemical entities in this class. By combining systematic synthetic exploration with rigorous biological evaluation and in silico modeling, the development of next-generation therapeutics for the management of type 2 diabetes can be significantly advanced.

References

  • What are α-glucosidase inhibitors and how do they work? (2024, June 21). Vertex AI Search.
  • α-Glucosidase Inhibitors. (2016, August 15).
  • Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal. Benchchem.
  • Alpha-glucosidase inhibitor. Wikipedia.
  • Alpha Glucosidase Inhibitors. (2024, February 28).
  • 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol.
  • Pharmacology of alpha-glucosidase inhibition. PubMed.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. (2017, September 21). Taylor & Francis.
  • Design, synthesis, in vitro, and in silico studies on promising α-glucosidase inhibitors based on a quinazolinone–thiophene scaffold. RSC Publishing.
  • Synthesis of thiophenes having the biologically active sulfonamide...
  • Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). | Download Table.
  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2024, September 26).
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (2016, December 28). MDPI.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. (2023, March 16). PMC.
  • The α-Glucosidase Inhibition Activities of Phaeochromycins D and E Isolated from Marine Streptomyces sp. FJ0218. (2025, April 30). MDPI.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • The α-Glucosidase Inhibition Activities of Phaeochromycins D and E Isolated from Marine Streptomyces sp. FJ0218. (2025, April 30). MDPI.
  • Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, June 24).

Sources

Application

Application Note: Crystallization Methods for 4-Bromo-5-chlorothiophene-2-sulfonamide Derivatives

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Small molecule phase determination and protein-ligand co-crystallization (IRAP and CA IX). Introduction & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Small molecule phase determination and protein-ligand co-crystallization (IRAP and CA IX).

Introduction & Scientific Rationale

Derivatives of 4-bromo-5-chlorothiophene-2-sulfonamide have emerged as highly versatile pharmacophores in modern drug discovery. Notably, compounds such as N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide have been identified as potent inhibitors of Insulin-Regulated Aminopeptidase (IRAP), exhibiting moderate inhibitory potency (IC50 = 1.1 ± 0.5 μM) and acting as potential cognitive enhancers[1]. Unlike traditional competitive inhibitors, these arylsulfonamides target proximal allosteric sites on IRAP, stabilizing a closed, more active-like conformation that paradoxically blocks the degradation of physiological substrates like oxytocin[2].

Furthermore, the thiophene-2-sulfonamide scaffold is a well-documented zinc-binding motif used to competitively inhibit tumor-associated Carbonic Anhydrase IX (CA IX)[3]. Because these derivatives exhibit target-dependent binding modalities (allosteric in IRAP vs. orthosteric in CA IX), obtaining high-resolution crystal structures is paramount for rational structure-activity relationship (SAR) elucidation.

This guide provides field-proven, self-validating protocols for both the small molecule crystallization of the free ligand and the co-crystallization of the ligand-protein complexes.

Small Molecule Crystallization: Evaporative Method

Before attempting protein-ligand co-crystallization, determining the absolute stereochemistry and polymorphic state of the synthesized 4-bromo-5-chlorothiophene-2-sulfonamide derivative is critical. The presence of bulky halogens (bromo and chloro groups) adjacent to the sulfonamide creates significant steric hindrance and anisotropic electron distribution, making the molecule prone to polymorphism.

Protocol: Slow Evaporative Crystallization
  • Solvent Preparation: Prepare a binary solvent system of absolute ethanol and chloroform (3:1 v/v).

  • Dissolution: Dissolve 50 mg of the highly purified (>99% by HPLC) microcrystalline derivative in 5 mL of the solvent mixture. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 10 mL glass vial to remove any heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 7–14 days, monitor the formation of pale-yellow single crystals using polarized light microscopy. Harvest the crystals using a nylon loop and immediately mount them under a cold nitrogen stream (100 K) for X-ray diffraction[4].

Causality & System Validation
  • Why the Ethanol/Chloroform Matrix? The protic nature of ethanol satisfies the strong hydrogen bond donor/acceptor potential of the sulfonamide group (N-H···O=S interactions), which is required to form a stable 3D intermolecular network[4]. Chloroform acts as an anti-solvent that gently lowers solubility as the highly volatile ethanol evaporates, driving the system into the metastable zone.

  • Self-Validation Step: Prior to X-ray data collection, the crystals must exhibit sharp, uniform extinction under cross-polarized light. Birefringence confirms the internal long-range order of a single crystal rather than an amorphous precipitate.

Protein-Ligand Co-Crystallization: Sitting Drop Vapor Diffusion

To understand the allosteric modulation of IRAP or the orthosteric inhibition of CA IX, the derivative must be co-crystallized with the target protein. The following protocol utilizes the sitting drop vapor diffusion technique, optimized for thiophene-2-sulfonamide complexes[5].

Protocol: Sitting Drop Co-Crystallization
  • Protein Preparation: Concentrate the purified recombinant protein (e.g., human CA IX or IRAP extracellular domain) to 10–15 mg/mL in a base buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Complex Formation: Prepare a 50 mM stock of the 4-bromo-5-chlorothiophene-2-sulfonamide derivative in 100% DMSO. Add the ligand to the protein solution at a 3:1 molar ratio (Ligand:Protein). Incubate on ice for 2 hours to ensure complete active/allosteric site saturation.

  • Matrix Preparation: Prepare the reservoir (bottom) solution containing 0.2 M ammonium acetate, 0.1 M sodium citrate (pH 5.6), and 31% (w/v) PEG 4000[5].

  • Drop Mixing: In a 96-well sitting drop crystallization plate, mix 1 μL of the protein-ligand complex with 1 μL of the reservoir solution. Seal the plate with clear optical tape.

  • Equilibration: Incubate the plate at 293 K (20 °C). Monitor drop clarity dynamically over 3 to 21 days.

  • Cryoprotection: Once 3D crystals appear (typically 50–100 μm in length), briefly transfer them to a cryoprotectant solution containing the reservoir matrix supplemented with 30% (v/v) glycerol. Flash-freeze in liquid nitrogen[5].

Causality & System Validation
  • Why PEG 4000 and Citrate? PEG 4000 acts as a molecular crowding agent. It precipitates the protein via the excluded volume effect, which is a gentle, thermodynamically driven process that avoids protein denaturation. The sodium citrate buffer (pH 5.6) maintains the pH near the isoelectric point of the target proteins, minimizing electrostatic repulsion between protein monomers and encouraging lattice formation[5].

  • Why Pre-Incubation? Arylsulfonamides induce significant conformational shifts (e.g., domain juxtaposition in IRAP)[6]. Pre-incubating the ligand with the protein ensures that the protein population is conformationally homogeneous before entering the supersaturation phase. A heterogeneous mixture of apo and holo proteins will poison the growing crystal lattice.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the protein-ligand mixture prior to plating. A monodisperse peak (Polydispersity Index < 15%) validates that the ligand has not induced protein aggregation, ensuring the sample is crystallization-grade.

Quantitative Data Summary

The table below summarizes the critical physicochemical and crystallization parameters for the derivatives and their protein complexes.

ParameterSmall Molecule (Free Ligand)CA IX ComplexIRAP Complex
Target Binding Mode N/AOrthosteric (Zinc-binding)Allosteric (Domain interface)
Crystallization Method Slow EvaporationSitting Drop Vapor DiffusionSitting Drop Vapor Diffusion
Primary Solvent/Precipitant Ethanol / Chloroform31% PEG 400020-25% PEG 3350
Buffer & pH N/A0.1 M Sodium Citrate, pH 5.60.1 M HEPES, pH 7.0
Additives None0.2 M Ammonium AcetateMalic Acid (Mother liquor component)
Cryoprotectant None (Direct N2 stream)30% Glycerol25% Ethylene Glycol
Typical Resolution 0.75 – 0.85 Å1.80 – 2.00 Å2.50 – 2.80 Å

Visualizations of Workflows and Mechanisms

G N1 Synthesize & Purify Sulfonamide Derivative N3 Form Protein-Ligand Complex (2h Ice Incubation) N1->N3 N2 Purify Target Protein (IRAP or CA IX) N2->N3 N4 Sitting Drop Vapor Diffusion (PEG 4000, Citrate Buffer) N3->N4 N5 Crystal Harvesting & Cryoprotection (30% Glycerol) N4->N5 N6 X-Ray Diffraction & Structure Determination N5->N6

Workflow for co-crystallization of thiophene-2-sulfonamide derivatives with target proteins.

G N1 4-Bromo-5-chlorothiophene- 2-sulfonamide Derivative N3 Allosteric Site Binding (Domain Interface) N1->N3 N2 IRAP Enzyme (Open/Active Conformation) N2->N3 N4 Conformational Shift (Stabilized Closed State) N3->N4 N5 Inhibition of Substrate (Angiotensin IV) Cleavage N4->N5 N6 Cognitive Enhancement (In Vivo Effect) N5->N6

Mechanism of IRAP allosteric inhibition by arylsulfonamide derivatives leading to cognitive effects.

References

  • Hallberg, M., et al. (2014). Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides. ChemistryOpen, 3(6), 256-263. URL:[Link]

  • Mpakali, A., et al. (2017). Mechanisms of Allosteric Inhibition of Insulin-Regulated Aminopeptidase. Journal of Biological Chemistry / OSTI.GOV. URL:[Link]

  • Leitans, J., et al. (2015). Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide. RCSB Protein Data Bank (PDB ID: 5FL4). URL:[Link]

  • Leitans, J., et al. (2023). Atropo/Tropo Flexibility: A Tool for Design and Synthesis of Self-Adaptable Inhibitors of Carbonic Anhydrases and Their Antiproliferative Effect. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Echeverría, G. A., et al. (2007). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides crystals. Anales de la Asociación Química Argentina (SciELO). URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Thiophene Sulfonamide Analogs

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Diversification, Microwave-Assisted Organic Synthesis (MAOS), Carbonic Anhydrase Inhibitors, and Neuroprotective...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Diversification, Microwave-Assisted Organic Synthesis (MAOS), Carbonic Anhydrase Inhibitors, and Neuroprotective Agents.

The Pharmacological Imperative of Thiophene Sulfonamides

The thiophene sulfonamide pharmacophore is a privileged structure in modern medicinal chemistry. Its planar, electron-rich aromatic system enhances interactions with biological targets while maintaining lower polarity compared to other sulfur heterocycles[1]. Historically validated by topically active antiglaucoma agents like dorzolamide and brinzolamide, the five-membered thiophene ring has proven to be a highly effective scaffold for designing potent human carbonic anhydrase (hCA) inhibitors[2].

Beyond hCA inhibition, functionalized thiophene sulfonamides have emerged as powerful neuroprotective agents. A prime example is B-355252 (4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide), a small molecule identified as a potentiator of Nerve Growth Factor (NGF)-primed neurite outgrowth[3]. Synthesizing these complex analogs via conventional thermal heating often suffers from prolonged reaction times, competitive hydrolysis of sulfonyl chlorides, and poor yields. To overcome these barriers, Microwave-Assisted Organic Synthesis (MAOS) has become the gold standard.

Mechanistic Advantages of Microwave-Assisted Organic Synthesis (MAOS)

The transition from conductive heating to MAOS is driven by strict causality. Microwave irradiation relies on dielectric heating, where polar molecules (such as sulfonyl chlorides, amines, and polar aprotic solvents like DMF) rapidly align with an oscillating electromagnetic field.

Causality of the Method: This localized superheating overcomes the activation energy barrier of amidation and nucleophilic aromatic substitution (


) rapidly. By reducing reaction times from hours to minutes, MAOS minimizes the competitive hydrolysis of the highly reactive thiophene-2-sulfonyl chloride intermediate—a common degradation pathway that plagues conventional reflux methods[4],[3]. Furthermore, the closed-vessel microwave environment allows reactions to proceed safely above the solvent's atmospheric boiling point, exponentially increasing reaction kinetics.

MAOS_Workflow A Thiophene Derivative (Starting Material) B Chlorosulfonation (ClSO3H / SOCl2) A->B Electrophilic Aromatic Substitution C Thiophene-2-sulfonyl chloride (Intermediate) B->C D Microwave-Assisted Amidation (R-NH2, Base, MW 100°C, 10 min) C->D Nucleophilic Attack E Thiophene-2-sulfonamide (Core Scaffold) D->E F Microwave SNAr / Suzuki Coupling (Pd-cat or Base, MW 120°C, 15 min) E->F Scaffold Diversification G Thiophene Sulfonamide Analogs (e.g., CAIs, B-355252) F->G

Fig 1. Microwave-assisted synthetic workflow for thiophene sulfonamide analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes an intrinsic quality control or safety check to verify the chemical state before proceeding.

Protocol A: Direct Microwave-Assisted Synthesis of Thiophene Sulfonamides

Based on the direct synthesis methodology utilizing 2,4,6-trichloro-[1,3,5]-triazine (TCT)[4].

Objective: Convert thiophene-2-sulfonic acid to the corresponding sulfonamide in a single pot. Causality: TCT acts as a mild, efficient chlorinating agent under microwave conditions, avoiding the harshness of neat thionyl chloride and preventing thiophene ring degradation.

  • Preparation: In a 10 mL microwave-transparent quartz vial, dissolve thiophene-2-sulfonic acid (1.0 mmol) in anhydrous acetone (3 mL). Add TCT (0.5 mmol) and a catalytic amount of triethylamine (0.1 mmol).

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol) dropwise.

  • Microwave Irradiation: Seal the vial with a pressure-rated Teflon septum. Irradiate at 100 °C for 10 minutes using dynamic power modulation (max 50 W).

  • Self-Validation Check (Pressure & Temperature): The microwave reactor must be set to monitor autogenous pressure. Validation: If pressure exceeds 12 bar, the system must auto-vent and cool. A stable pressure curve indicates successful, controlled amidation without solvent decomposition.

  • Reaction Monitoring: Post-cooling, sample 5

    
    L of the mixture for TLC (Hexane:EtOAc 7:3). Validation: Complete disappearance of the baseline sulfonic acid spot confirms quantitative conversion.
    
  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate (3 x 10 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Microwave-Assisted for Complex Analogs (Synthesis of B-355252 Core)

Adapted from the synthesis of NGF-potentiator B-355252[3].

Objective: Nucleophilic aromatic substitution of a halogenated thiophene sulfonamide with a substituted phenol. Causality: The use of a p-methoxybenzyl (PMB) protecting group on the sulfonamide nitrogen prevents competitive deprotonation by the base, directing the phenoxide nucleophile exclusively to the halogenated C5 position of the thiophene ring[3].

  • Preparation: In a microwave vial, combine PMB-protected 4,5-dichloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide (1.0 mmol), 3-(piperazin-1-yl)phenol (1.2 mmol), and

    
     (2.0 mmol) in anhydrous DMF (4 mL).
    
  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.

  • Self-Validation Check (LC-MS): After cooling, analyze a 10

    
    L aliquot via LC-MS. Validation: The presence of the product mass [M+H]+ and the absence of the dichloro-thiophene starting material validates the completion of the 
    
    
    
    reaction. If starting material persists, the
    
    
    was likely hydrated; anhydrous conditions are critical.
  • Deprotection: Treat the crude intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1 v/v) at room temperature for 2 hours to selectively remove the PMB group[3].

  • Purification: Concentrate and purify via flash chromatography to yield the final B-355252 analog.

Quantitative Data: Conventional vs. Microwave Synthesis

The empirical data demonstrates that MAOS not only accelerates the synthesis of thiophene sulfonamides but significantly improves the yield by minimizing thermal degradation byproducts.

Target Compound / Reaction TypeConventional Heating (Time / Temp)Conventional YieldMicrowave Heating (Time / Temp)Microwave YieldRef
Thiophene-2-sulfonamide (from sulfonic acid via TCT)12 h / 80 °C65%10 min / 100 °C92% [4]
B-355252 Analog (

of PMB-protected thiophene)
6 h / 100 °C78%15 min / 120 °C94% [3]
5-Arylthiophene-2-sulfonamide (Suzuki Cross-Coupling)24 h / 90 °C55%20 min / 110 °C88% [5]

Biological Target Modulation

Thiophene sulfonamides synthesized via these methods are frequently evaluated for their ability to inhibit human Carbonic Anhydrase (hCA) isoforms. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the active site Zinc ion (


), which displaces the zinc-bound water molecule necessary for the catalytic hydration of 

[2]. The thiophene tail provides critical hydrophobic interactions that dictate isoform selectivity (e.g., hCA II vs. hCA IX).

CA_Inhibition A Thiophene Sulfonamide Analog B Carbonic Anhydrase (hCA II / IX) Active Site A->B Binds to C Zn2+ Ion Coordination B->C Sulfamoyl group (-SO2NH2) D Hydrophobic Pocket Interaction (Thiophene Ring) B->D Scaffold tail E Inhibition of CO2 Hydration C->E Blocks catalytic step D->E Enhances affinity F Therapeutic Effect (Diuretic / Antiglaucoma / Antitumor) E->F Physiological outcome

Fig 2. Mechanism of hCA inhibition by thiophene sulfonamide analogs.

Conclusion

The integration of Microwave-Assisted Organic Synthesis (MAOS) into the pipeline of thiophene sulfonamide drug discovery represents a paradigm shift in synthetic efficiency. By utilizing dielectric heating, chemists can bypass the kinetic bottlenecks of conventional amidation and


 reactions. The self-validating protocols provided ensure that high-value intermediates, such as those required for NGF potentiators and selective hCA inhibitors, are synthesized with maximum fidelity, safety, and yield.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry / ResearchGate. Available at:[Link]

  • Williams, et al. (2010). Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. Tetrahedron / ResearchGate. Available at:[Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis. Available at:[Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. Available at:[Link]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at:[Link]

Sources

Application

Application Note: A Modular Strategy for the Synthesis of Brinzolamide Analogs via Palladium-Catalyzed Cross-Coupling of a 4-Bromo Precursor

Abstract This technical guide provides a comprehensive framework for the synthesis of novel Brinzolamide analogs, leveraging a versatile 4-bromo-thieno[3,2-e]-1,2-thiazine intermediate. Brinzolamide is a potent carbonic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel Brinzolamide analogs, leveraging a versatile 4-bromo-thieno[3,2-e]-1,2-thiazine intermediate. Brinzolamide is a potent carbonic anhydrase inhibitor clinically used for the management of glaucoma.[1][2] The generation of structural analogs is a critical step in drug discovery, aimed at improving isoform selectivity, enhancing therapeutic efficacy, and exploring structure-activity relationships (SAR).[3] This document details a modular and efficient synthetic approach centered on modern palladium-catalyzed cross-coupling reactions—specifically, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—to introduce diverse chemical moieties at the C4 position of the core scaffold. We provide detailed, field-tested protocols, mechanistic insights, and data presentation to guide researchers in the rapid generation of Brinzolamide analog libraries for screening and development.

Introduction

Brinzolamide: A Keystone in Glaucoma Therapy

Brinzolamide is a highly effective medication for lowering intraocular pressure, a primary risk factor for glaucoma.[1][4] Its therapeutic action stems from the specific inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[3][5][6] In the ciliary processes of the eye, CA inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.[1][2] The sulfonamide moiety of Brinzolamide is the critical zinc-binding group that anchors the molecule to the enzyme's active site.[5][6]

The Rationale for Analog Synthesis: Pursuing Isoform Selectivity

The human body expresses at least 15 different carbonic anhydrase isoforms, each with distinct physiological roles.[3][7] While Brinzolamide is effective, non-selective inhibition of various CA isoforms can lead to undesirable side effects. The strategic synthesis of analogs aims to fine-tune the molecular structure to achieve greater selectivity for specific, disease-relevant CA isoforms (e.g., CA II, IV, IX, XII) while minimizing interaction with others.[3][6] This exploration of the chemical space around the core Brinzolamide scaffold is essential for developing next-generation therapeutics with improved safety and efficacy profiles.

The 4-Bromo Precursor: A Gateway to Chemical Diversity

In medicinal chemistry, an aromatic bromide serves as a robust and versatile synthetic handle. By designing a synthetic route that converges on a 4-bromo-substituted Brinzolamide core, we establish a powerful platform for diversification. This precursor is an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance, reliability, and broad substrate scope. This strategy allows for the late-stage introduction of diverse carbon- and nitrogen-based substituents, enabling the efficient construction of a chemical library from a common advanced intermediate.

Core Synthetic Strategy: A Modular Workflow

The power of this approach lies in its modularity. A multi-step synthesis provides the key 4-bromo precursor. This intermediate then becomes the central hub from which numerous analogs can be generated through parallel synthesis, significantly accelerating the drug discovery process.

G cluster_0 Synthesis of Core Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Analog Libraries start Commercially Available Thiophene Derivative step1 Functionalization & Cyclization start->step1 step2 Introduction of Sulfonamide step1->step2 bromo_precursor Key 4-Bromo Precursor step2->bromo_precursor suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) bromo_precursor->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) bromo_precursor->buchwald cc_analogs Aryl/Vinyl Analogs suzuki->cc_analogs cn_analogs Amine/Amide Analogs buchwald->cn_analogs

Caption: Modular workflow for Brinzolamide analog synthesis.

Protocol I: Synthesis of the Core 4-Bromo Precursor

The synthesis of the key intermediate, (R)-4-(ethylamino)-6-bromo-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][8]thiazine 1,1-dioxide, requires a multi-step sequence adapted from established literature procedures for Brinzolamide synthesis.[8][9][10] The critical steps involve the construction of the thieno[3,2-e]-1,2-thiazine ring system and the stereoselective introduction of the ethylamino group. Bromination serves as a key functionalization step.[11]

Note: The following is a representative, generalized protocol. Researchers should consult specific literature for detailed conditions and characterization data.

Step-by-Step Methodology:
  • Ring Construction: Begin with a suitable thiophene derivative, such as 3-acetyl-2,5-dichlorothiophene. A series of reactions involving reduction, cyclization, and alkylation with 1-bromo-3-methoxypropane establishes the core heterocyclic system.

  • Sulfonamide Installation: The sulfonamide group is typically introduced via a multi-step process involving lithiation followed by quenching with sulfur dioxide and subsequent reaction with an ammonia source.[8]

  • Bromination: The unsubstituted core can be regioselectively brominated at the C6 position using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.[11]

  • Chiral Amine Installation: The (R)-4-ethylamino group is installed. This is often achieved via tosylation of a precursor alcohol followed by displacement with ethylamine. The stereochemistry is critical for biological activity and is typically set using a chiral reducing agent in an earlier step.[8][9]

  • Purification: The final 4-bromo precursor is purified to >98% purity by flash column chromatography or recrystallization, and its structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol II: Diversification via Suzuki-Miyaura Cross-Coupling

Scientific Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide.[12][13] Its power lies in the stability and low toxicity of the boronic acid reagents and the reaction's high tolerance for a vast array of functional groups.[12] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13][14]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br oxidative_add Oxidative Addition pd2_boron Ar-Pd(II)L₂-R pd2_complex->pd2_boron R-B(OR)₂ Base transmetalation Transmetalation pd2_boron->pd0 Ar-R reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure
  • Reaction Setup: To a flame-dried reaction vial, add the 4-bromo precursor (1.0 equiv.), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[15][16]

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 v/v).[15]

  • Reaction Execution: Seal the vial and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-C coupled analog.

Data Presentation: Representative Scope
EntryBoronic Acid Coupling PartnerExpected Product StructureRepresentative Conditions
1Phenylboronic acid4-Phenyl analogPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl) analogPd(dppf)Cl₂, Cs₂CO₃, DME, 85 °C
3Pyridine-3-boronic acid4-(Pyridin-3-yl) analogPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C
4Thiophene-2-boronic acid4-(Thiophen-2-yl) analogPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C

Protocol III: Diversification via Buchwald-Hartwig Amination

Scientific Rationale

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[17] This reaction is particularly valuable in pharmaceutical chemistry, where the C-N bond is a ubiquitous structural motif. The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then forges the C-N bond.[17][18] The development of bulky, electron-rich phosphine ligands (e.g., XantPhos, SPhos) has been critical to the reaction's success, promoting the reductive elimination step and preventing undesirable side reactions.[18][19]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br oxidative_add Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_complex->pd2_amido HNR¹R² Base amine_coord Amine Coordination & Deprotonation pd2_amido->pd0 Ar-NR¹R² reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the 4-bromo precursor (1.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 5-10 mol%), and a base (e.g., Cs₂CO₃ or LHMDS, 1.5-2.5 equiv.).[19][20]

  • Reagent Addition: Add the desired amine (1.1-1.5 equiv.) and a degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat the mixture with vigorous stirring to the appropriate temperature (typically 90-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the C-N coupled analog.

Data Presentation: Representative Scope
EntryAmine Coupling PartnerExpected Product StructureRepresentative Conditions
1Morpholine4-(Morpholin-4-yl) analogPd₂(dba)₃, XantPhos, Cs₂CO₃, Toluene, 110 °C
2Aniline4-(Phenylamino) analogPd(OAc)₂, RuPhos, K₂CO₃, t-BuOH, 100 °C
3Benzylamine4-(Benzylamino) analogPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C
4Piperidine4-(Piperidin-1-yl) analogPd₂(dba)₃, XPhos, LHMDS, Dioxane, 90 °C

References

  • EP2348026A1 - Process for the preparation of brinzolamide and intermedi
  • Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed. [Link]

  • An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - Royal Society of Chemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]

  • Human Carbonic Anhydrase Inhibitors | ACS Medicinal Chemistry Letters. [Link]

  • KR101564401B1 - Process for the preparation of brinzolamide - Google P
  • WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation - Google P
  • One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Design and Evaluation of a Brinzolamide Drug–Resin in Situ Thermosensitive Gelling System for Sustained Ophthalmic Drug Delivery - ResearchGate. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications | Mathews. [Link]

  • Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides - Organic Process Research & Development - Figshare. [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [Link]

  • Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. [Link]

  • Case Report: Carbonic anhydrase inhibitor brinzolamide dramatically improved the morphology and also function of a patient with RS1 mutation - PMC. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - Semantic Scholar. [Link]

  • A kind of synthetic method of brinzolamide key intermediate - Eureka | Patsnap. [Link]

  • WO2015110993A1 - Pharmaceutical composition comprising brinzolamide - Google P
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

  • PATENT, US 8344136, PHF S.A., Brinzolamide - All About Drugs. [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors - Taylor & Francis. [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

Sources

Method

antimicrobial susceptibility testing of sulfonamide derivatives

Application Note: Precision Antimicrobial Susceptibility Testing (AST) of Sulfonamide Derivatives Introduction & Mechanistic Rationale Sulfonamides represent one of the foundational classes of synthetic antimicrobial age...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Antimicrobial Susceptibility Testing (AST) of Sulfonamide Derivatives

Introduction & Mechanistic Rationale

Sulfonamides represent one of the foundational classes of synthetic antimicrobial agents. Despite the historical emergence of resistance, sulfonamide derivatives—often potentiated by dihydrofolate reductase inhibitors like trimethoprim—remain critical in the drug development pipeline for treating severe urinary tract infections, nocardiosis, and opportunistic pathogens such as Pneumocystis jirovecii[1].

To accurately evaluate the efficacy of novel sulfonamide derivatives, clinical microbiologists and drug development professionals must employ rigorously controlled Antimicrobial Susceptibility Testing (AST)[2]. Because sulfonamides are bacteriostatic and target a highly specific metabolic pathway, their in vitro testing is exceptionally vulnerable to environmental interference. Conducting AST for these compounds demands a deep understanding of the underlying biochemistry to prevent false-resistance reporting and ensure reproducible data[3].

Core Mechanism of Action: The Folate Pathway

Sulfonamides exert their antibacterial effect by acting as structural analogs of para-aminobenzoic acid (PABA)[4]. They competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form dihydropteroate[5].

This blockade halts the de novo synthesis of folic acid, leading to a depletion of tetrahydrofolate. Because tetrahydrofolate is a crucial coenzyme for purine and pyrimidine biosynthesis, its absence ultimately arrests bacterial DNA and RNA replication[1][4].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase DNA DNA, RNA & Protein Synthesis THF->DNA Purine/Pyrimidine Biosynthesis Sulfa Sulfonamide Derivatives (Competitive Inhibitors) Sulfa->DHPS Blocks PABA binding

Mechanism of action of sulfonamides competitively inhibiting DHPS in the folate synthesis pathway.

Critical Assay Parameters & Causality

The accuracy of sulfonamide AST hinges entirely on controlling the biochemical testing environment. Standardized media must be used to prevent artifactual interference.

  • The Causality of Thymidine/Thymine Antagonism : The most critical factor in sulfonamide AST is the thymidine and thymine concentration in the culture media[3][6]. If the testing medium contains elevated levels of exogenous thymidine, bacteria can bypass the sulfonamide-induced folate blockade by utilizing these pre-formed precursors via salvage pathways[3]. This results in robust bacterial growth despite the presence of the drug, leading to falsely elevated Minimum Inhibitory Concentrations (MICs) or non-existent zones of inhibition[3].

  • The "Trailing Endpoint" Phenomenon : Because sulfonamides are bacteriostatic, bacterial cells may undergo several division cycles using their pre-existing intracellular reserves of folate before growth completely ceases. Therefore, when reading MICs or disk diffusion zones, a trailing edge of faint growth is common. To account for this, the endpoint must be read at the concentration that inhibits ≥80% of growth compared to the control, explicitly ignoring faint hazes[7].

  • Atmospheric Conditions : Incubation in elevated CO2 atmospheres lowers the pH of the media. A drop in pH alters the ionization state of sulfonamides, drastically reducing their antimicrobial activity[3]. Therefore, testing must be conducted in ambient air.

Self-Validating Experimental Protocols

The following protocols are adapted from Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[2][6][8]. To ensure scientific integrity, these workflows are designed as self-validating systems.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the exact MIC of a novel sulfonamide derivative.

  • Media Preparation & Validation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Self-Validation Step: Prior to testing the novel derivative, validate the CAMHB lot by testing Enterococcus faecalis ATCC 29212 against Trimethoprim-Sulfamethoxazole (TMP-SMX). If the MIC is ≤0.5/9.5 µg/mL, the media is confirmed to be sufficiently low in thymidine antagonists[9].

  • Inoculum Preparation : Isolate 3-5 well-isolated colonies of the target pathogen from an overnight agar plate. Suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL)[2].

  • Dilution : Dilute the suspension in the validated CAMHB to achieve a final well concentration of 5 × 10^5 CFU/mL[2].

  • Inoculation : Dispense 50 µL of the standardized inoculum into 96-well microtiter plates containing 50 µL of serially diluted sulfonamide derivative. Include a positive growth control (no drug) and a negative sterility control.

  • Incubation : Incubate at 35±2°C in ambient air for 16-20 hours[2]. (Causality: Avoiding CO2 prevents pH-induced drug inactivation[3]).

  • Endpoint Reading : Visually determine the MIC. Record the MIC as the lowest concentration inhibiting ≥80% of visible growth compared to the positive control, disregarding pinpoint trailing growth.

Protocol B: Disk Diffusion (Kirby-Bauer Method)

Objective: Qualitative assessment of bacterial susceptibility to sulfonamide derivatives.

  • Agar Preparation : Pour Mueller-Hinton Agar (MHA) to a strict depth of 4 mm. (Causality: Agar depth dictates drug diffusion rates; thinner agar yields falsely large zones, while thicker agar restricts diffusion and yields falsely small zones[3]).

  • Inoculation : Dip a sterile swab into a 0.5 McFarland standardized bacterial suspension. Swab the MHA surface evenly in three intersecting directions to ensure a confluent lawn of growth[3].

  • Disk Placement : Apply sulfonamide-impregnated disks firmly to the agar surface within 15 minutes of inoculation to prevent pre-diffusion bacterial replication.

  • Incubation : Invert plates and incubate at 35±2°C in ambient air for 16-18 hours[2].

  • Zone Measurement : Measure the diameter of the zone of inhibition using clinical calipers. Read the margin where an 80% reduction in growth occurs, ignoring the faint inner haze characteristic of sulfonamide trailing[2][3].

Quality Control & Data Interpretation

To ensure the integrity of the AST workflow, routine Quality Control (QC) using standardized reference strains must be performed concurrently with test isolates[6][8]. The table below outlines the accepted QC ranges for the benchmark sulfonamide combination, Trimethoprim-Sulfamethoxazole, which serves as a proxy for media quality and assay execution[8][9].

QC StrainApplication / RationaleMIC Range (TMP-SMX)Disk Diffusion Range (1.25/23.75 µg)
Escherichia coli ATCC 25922 Routine QC; verifies general assay execution and drug potency[8][9].≤ 0.5/9.5 µg/mL23 – 29 mm
Enterococcus faecalis ATCC 29212 Media Validation; highly sensitive to thymidine. Verifies media is free of sulfonamide antagonists[3][9].≤ 0.5/9.5 µg/mL≥ 20 mm (If <20 mm, reject media lot)

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. nih.org.pk.
  • Catalysis and Sulfa Drug Resistance in Dihydroptero
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • Conventional methods and future trends in antimicrobial susceptibility testing. nih.gov.
  • Clinical and Laboratory Standards Institute (CLSI).
  • Maryland Department of Health. Antimicrobial Susceptibility Testing - Etest. maryland.gov.
  • What is the mechanism of Sulfanilamide?
  • HiMedia Laboratories. Antimicrobial Susceptibility Testing. himedialabs.com.
  • BenchChem. In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides. benchchem.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in Thiophene Synthesis

Welcome to the Technical Support Center for researchers and drug development professionals. Unwanted debromination (hydrodehalogenation) is one of the most pervasive side reactions when functionalizing bromothiophenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals. Unwanted debromination (hydrodehalogenation) is one of the most pervasive side reactions when functionalizing bromothiophenes. Because the thiophene ring is electron-rich, the carbon-bromine bond—particularly at the 3-position or in polybrominated systems—exhibits unique reactivity profiles that make it highly susceptible to cleavage under both organometallic and transition-metal catalysis conditions 1.

This guide is structurally divided by the two primary mechanistic pathways that cause debromination, providing you with the causality behind the failures and self-validating protocols to overcome them.

Section 1: The Mechanistic Origins of Thiophene Debromination

To successfully troubleshoot this issue, we must first isolate the mechanistic pathway causing the failure. Debromination typically manifests through two distinct chemical routes depending on your reaction conditions:

  • Protonolysis during Halogen-Metal Exchange: When generating 3-thienyllithium or 3-thienylmagnesium bromide, the resulting organometallic species is exceptionally basic. Any trace protic source (moisture, acidic protons on the substrate, or even the solvent at elevated temperatures) will rapidly protonate the intermediate, yielding the debrominated thiophene byproduct 1.

  • Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling: During Suzuki, Stille, or Buchwald-Hartwig couplings, debromination is driven by the formation of a transient Palladium-Hydride (Pd-H) species. This hydride—often sourced from protic solvents, alkoxide bases, or

    
    -hydride elimination of ligands—intercepts the catalytic cycle, reductively eliminating to form the debrominated byproduct 2.
    

Mechanism SM Bromothiophene Lithiation Halogen-Metal Exchange SM->Lithiation Coupling Pd-Catalyzed Coupling SM->Coupling ThienylLi Thienyllithium Intermediate Lithiation->ThienylLi PdComplex Pd(II) Oxidative Addition Complex Coupling->PdComplex Protonation Protic Impurities / Water ThienylLi->Protonation Side Reaction Desired1 Functionalized Thiophene ThienylLi->Desired1 Electrophile Hydride Pd-H Formation PdComplex->Hydride Side Reaction Desired2 Cross-Coupled Product PdComplex->Desired2 Transmetalation & Red. Elim. Debrominated Debrominated Thiophene (Side Product) Protonation->Debrominated Hydride->Debrominated Reductive Elimination

Mechanistic pathways of debromination during thiophene functionalization workflows.

Section 2: Troubleshooting Halogen-Metal Exchange (Lithiation)

Causality & Expert Insight

Many researchers default to n-butyllithium (n-BuLi) for halogen-metal exchange. However, the stoichiometric byproduct of this exchange is 1-bromobutane. If the reaction is not kept strictly at cryogenic temperatures, the highly nucleophilic 3-thienyllithium will react with 1-bromobutane (Wurtz-type coupling) or undergo equilibrium shifts that ultimately lead to protonation and debromination during the quench 1. The definitive solution is switching to tert-butyllithium (t-BuLi).

Self-Validating Protocol: Anhydrous Lithiation of 3-Bromothiophene

This protocol utilizes a chemical trap mechanism. By using exactly 2.0 equivalents of t-BuLi, the first equivalent performs the lithium-halogen exchange, generating t-butyl bromide. The second equivalent immediately acts as a base, dehydrohalogenating the t-butyl bromide to form isobutylene gas and isobutane 1.

Validation Check: The visible evolution of gas serves as a self-validating indicator that the destructive alkyl halide byproduct has been neutralized, safeguarding your thienyllithium intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with high-purity Argon.

  • Solvent: Dissolve 1.0 equivalent of 3-bromothiophene in strictly anhydrous, inhibitor-free Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C. (Causality: Low temperatures suppress the kinetic rate of parasitic protonation pathways).

  • Reagent Addition: Slowly add 2.0 equivalents of t-BuLi dropwise down the side of the flask. Monitor the internal temperature to ensure it does not exceed -75 °C [[1]]().

  • Validation & Aging: Stir for 1 hour at -78 °C. Observe the gentle evolution of isobutylene gas, confirming the successful destruction of the t-butyl bromide byproduct.

  • Electrophile Quench: Add your desired electrophile neat or dissolved in anhydrous THF. Only allow the reaction to warm to room temperature after the electrophile has been fully consumed.

Table 1: Reagent and Temperature Effects on Lithiation Outcomes

ReagentEquivalentsTemperatureByproduct RiskDebromination Risk
n-BuLi1.0-78 °C1-Bromobutane (Wurtz coupling)High (if warmed prematurely)
t-BuLi2.0-78 °CIsobutylene (Gas evolution)Low (Self-quenching byproduct)
i-PrMgCl / n-BuLi1.0 / 2.0-20 °CPropane / ButaneVery Low (Ideal for acidic substrates)

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Causality & Expert Insight

In Suzuki-Miyaura or Stille couplings, encountering >10% debromination is a direct symptom of Pd-H formation [[2]](). When primary or secondary alcohols (like ethanol or isopropanol) are used as co-solvents, they can coordinate to the Pd(II) center and undergo


-hydride elimination. Similarly, aggressive alkoxide bases can serve as hydride donors. Furthermore, the 

-positions of thiophene rings are particularly vulnerable to dehalogenation under standard DMF/water conditions 3.

LogicTree Start High Debromination in Pd-Coupling? CheckSolvent Are protic solvents used? Start->CheckSolvent SwitchSolvent Switch to anhydrous THF or Toluene CheckSolvent->SwitchSolvent Yes CheckBase Is the base a hydride source? CheckSolvent->CheckBase No SwitchBase Use non-nucleophilic bases (e.g., K3PO4) CheckBase->SwitchBase Yes CheckTemp Is reaction temperature > 80°C? CheckBase->CheckTemp No LowerTemp Lower temp to 40-60°C CheckTemp->LowerTemp Yes

Troubleshooting logic tree for resolving debromination in cross-coupling reactions.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling for Bromothiophenes

This protocol eliminates hydride sources and utilizes a highly active catalyst to ensure the rate of transmetalation outpaces the rate of hydrodehalogenation.

Validation Check: The self-validating aspect relies on kinetic TLC/LC-MS monitoring: a successful reaction will show the complete consumption of the boronic acid before any significant non-polar debrominated thiophene spot appears. If the debrominated spot appears first, the catalytic cycle is stalled at transmetalation.

Step-by-Step Methodology:

  • Solvent Degassing: Prepare a solvent mixture of Toluene/Water (or THF/Water if solubility is an issue). Degas via the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen, which can degrade the catalyst and necessitate higher temperatures 2.

  • Reagent Assembly: Combine 1.0 eq bromothiophene, 1.1 eq arylboronic acid, and 2.0 eq of a non-nucleophilic base (e.g., K3PO4 or Cs2CO3). Avoid NaOEt or KOtBu.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2 or Pd(PPh3)4. (Causality: Bidentate ligands like dppf increase the steric bulk around the palladium center, accelerating reductive elimination of the desired product while sterically hindering the coordination of potential hydride sources)3.

  • Controlled Heating: Heat the reaction strictly to 40-60 °C. (Causality: High temperatures >80 °C exponentially increase the rate of Pd-H formation and subsequent debromination)2.

  • Monitoring: Check the reaction via TLC or LC-MS every 2 hours. Quench immediately upon consumption of the limiting reagent to prevent late-stage protodemetalation.

Table 2: Cross-Coupling Optimization Matrix

Solvent SystemBaseCatalystTempDebromination PathwayResult
DMF / H2ONaOEtPd(PPh3)490 °C

-hydride elimination from alkoxide
High Debromination
EtOH / TolueneK2CO3Pd(PPh3)2Cl280 °CHydride transfer from primary alcoholModerate Debromination
Anhydrous THFK3PO4Pd(dppf)Cl260 °CSuppressed (No protic/hydride source)High Yield, <5% Debromination

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use Grignard reagents instead of organolithiums to avoid debromination? A: Yes. If your substrate contains acidic protons or sensitive functional groups, using an i-PrMgCl / n-BuLi "ate" complex allows for halogen-metal exchange at non-cryogenic temperatures (0 °C to -20 °C). This drastically reduces intermolecular quenching and subsequent debromination compared to standard alkyl lithiums 4.

Q2: Why does my dibromothiophene (e.g., 3,4-dibromothiophene) yield complex mixtures during cross-coupling? A: The organometallic intermediates formed from polybrominated thiophenes are highly unstable. Once the first coupling occurs, the electronic properties of the ring change, often making the second C-Br bond more susceptible to hydrodehalogenation 2. Lowering the temperature and using strictly anhydrous conditions (e.g., Buchwald precatalysts with anhydrous K3PO4 in THF) is critical.

Q3: How do I separate the debrominated thiophene from my desired product? A: Often, this is extremely difficult due to the nearly identical polarities of the starting material, the debrominated byproduct, and the desired product on normal-phase silica. Prevention through the optimized protocols above is vastly superior to attempting a difficult chromatographic separation.

References

  • Shortcut to highly

    
    -extended optoelectronic systems based on the dibenzothiophene core 
    Source: Royal Society of Chemistry (RSC)
    URL:[Link]
    
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-5-chlorothiophene-2-sulfonamide by Column Chromatography

Welcome to the technical support guide for the chromatographic purification of 4-Bromo-5-chlorothiophene-2-sulfonamide. This document provides in-depth, field-proven insights and troubleshooting protocols tailored for re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 4-Bromo-5-chlorothiophene-2-sulfonamide. This document provides in-depth, field-proven insights and troubleshooting protocols tailored for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple instructions and explain the underlying principles, enabling you to solve problems logically and efficiently.

The purification of 4-Bromo-5-chlorothiophene-2-sulfonamide presents a common yet illustrative challenge in organic synthesis. Its structure, featuring a halogenated thiophene core and a polar sulfonamide group, necessitates a carefully optimized approach to achieve high purity.[1][2] The inherent polarity and potentially acidic nature of the sulfonamide moiety can lead to issues like poor retention, peak tailing, and even on-column degradation when using standard silica gel chromatography.[3][4] This guide is structured to address these specific challenges head-on.

Part 1: Foundational Knowledge & Pre-Chromatography FAQs

This section addresses the critical preparatory steps and conceptual understanding required before beginning the purification. A successful separation is almost always determined by the quality of the initial method development.

Q1: What are the critical physicochemical properties of 4-Bromo-5-chlorothiophene-2-sulfonamide that influence its purification?

A1: Understanding the molecule's properties is the first step.

  • High Polarity: The sulfonamide group (-SO₂NH₂) is highly polar and capable of hydrogen bonding. This dominates the molecule's chromatographic behavior, making it challenging to elute from a polar stationary phase like silica gel with non-polar solvents.[1]

  • Potential Acidity: The protons on the sulfonamide nitrogen are weakly acidic. This can cause strong, sometimes irreversible, binding to the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing or sample loss.[4][5]

  • Solubility: The compound is a solid powder at room temperature. Its solubility is likely poor in non-polar solvents (like hexanes) and better in more polar organic solvents (like ethyl acetate, dichloromethane, or acetone). This is a critical consideration for sample loading.

Q2: How do I select the appropriate stationary phase?

A2: The choice of stationary phase is pivotal.

  • Silica Gel (Standard Choice): Normal-phase chromatography using silica gel is the most common starting point. It is cost-effective and suitable for many separations. However, due to the potential for strong acidic interactions, it can cause issues.[3]

  • Neutral or Basic Alumina (Alternative): If you observe significant tailing or suspect your compound is degrading on silica (see Troubleshooting Q5), switching to neutral or basic alumina can be an excellent solution. Alumina lacks the acidic silanol groups responsible for these problematic interactions.[4]

  • Reversed-Phase Silica (C18): If the compound proves extremely polar and difficult to handle with normal-phase chromatography, reversed-phase flash chromatography is a viable, albeit often more expensive, alternative. In this mode, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3][6] Polar compounds elute earlier in this system.[3]

Q3: What is the most effective way to develop a mobile phase system using Thin-Layer Chromatography (TLC)?

A3: TLC is your most powerful tool for method development. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.15 and 0.40 .[3] This Rf range typically translates well to column chromatography, providing good separation without requiring excessively large solvent volumes.

  • Step 1: Start with a Two-Solvent System. A common and effective starting point for polar compounds is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc).

  • Step 2: Spot and Develop. Dissolve a small amount of your crude reaction mixture and spot it on a TLC plate. Develop the plate in a chamber with your chosen solvent system (e.g., 70:30 Hexanes:EtOAc).

  • Step 3: Analyze and Iterate.

    • If the Rf is too high (> 0.4): Your compound is moving too fast. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., move to 80:20 Hexanes:EtOAc).[3]

    • If the Rf is too low (< 0.15): Your compound is stuck to the baseline. Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., move to 60:40 Hexanes:EtOAc).

    • If separation is poor: Try a different solvent system. Replacing ethyl acetate with dichloromethane/methanol can offer different selectivity. For example, start with 98:2 DCM:MeOH and adjust the methanol percentage.[3]

Part 2: Detailed Experimental Protocol

This protocol outlines a robust, self-validating workflow for the purification of 4-Bromo-5-chlorothiophene-2-sulfonamide using the dry loading technique, which is highly recommended to ensure a sharp, well-defined starting band.

Materials and Reagents
  • Crude 4-Bromo-5-chlorothiophene-2-sulfonamide

  • Silica gel (flash grade, e.g., 40-63 µm)

  • Chromatography column

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

Step-by-Step Methodology
  • Mobile Phase Selection: Using the TLC method described in Q3, determine the optimal mobile phase composition. For this example, let's assume an optimal separation was achieved with 75:25 Hexanes:EtOAc , giving an Rf of ~0.3 for the target compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (in this case, pure hexanes or the 75:25 Hexanes:EtOAc mixture). The slurry should be mobile but not overly dilute.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain the solvent, collecting it for reuse. Add more slurry until the desired column height is reached (typically 15-20 cm for a 100-500 mg scale purification). Never let the top of the silica bed run dry.

    • Once packed, add a final thin layer of sand on top to protect the silica bed during solvent addition. Drain the solvent until it is just level with the top of the sand layer.[3]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 250 mg) in a minimal amount of a volatile solvent in which it is soluble (e.g., 5-10 mL of DCM or acetone).

    • To this solution, add silica gel (approximately 2-3 times the weight of your crude product, so ~500-750 mg).

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[4]

  • Sample Loading:

    • Carefully transfer the silica-adsorbed sample powder onto the top of the packed column, creating a neat, level layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (75:25 Hexanes:EtOAc) to the column, taking care not to disturb the top layer of sand and silica.

    • Apply gentle positive pressure (using a pump or inert gas) to begin elution at a steady drip rate.

    • Collect the eluent in fractions (e.g., 10-20 mL per tube).

    • If impurities are very non-polar, you may start with a less polar solvent (e.g., 90:10 Hexanes:EtOAc) and then switch to your main eluent (75:25) in a "step gradient."

  • Monitoring and Analysis:

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in the same mobile phase used for the elution. Visualize the spots under a UV lamp.

    • Identify and combine the fractions that contain only your pure target compound.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Bromo-5-chlorothiophene-2-sulfonamide.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems in a direct Q&A format.

Q1: My compound is eluting with the solvent front (High Rf). How can I increase its retention?

A1: This is a classic sign that your mobile phase is too polar. The polar solvent is outcompeting your compound for binding sites on the silica.

  • Immediate Action: Decrease the polarity of your mobile phase. If you are using a 70:30 Hexanes:EtOAc mixture, switch to 80:20 or 90:10.[3] The goal is to increase the interaction time between your polar compound and the polar stationary phase.

  • Underlying Principle: In normal-phase chromatography, "like attracts like." Your polar sulfonamide is attracted to the polar silica. A polar mobile phase will elute it quickly, while a non-polar mobile phase will force it to remain on the column longer.

Q2: The spots on my TLC plate are tailing, leading to impure fractions. What causes this and how can I fix it?

A2: Tailing is often caused by overly strong interactions between your compound and the stationary phase.

  • Cause 1: Acid-Base Interaction. The acidic silanol groups on silica may be strongly interacting with your sulfonamide.

    • Solution: Add a small amount of a modifier to your mobile phase. For a weakly acidic compound, adding a trace amount of acetic or formic acid (e.g., 0.1-1%) can sometimes sharpen the peak by protonating any basic sites on the silica and ensuring your compound is in a single protonation state.[3]

  • Cause 2: Column Overload. You may have loaded too much sample for the amount of silica used.

    • Solution: Reduce the amount of sample loaded or increase the column diameter/height. A general rule of thumb is a sample-to-silica weight ratio of 1:30 to 1:100.

  • Cause 3: Compound Degradation. See Q5.

Q3: I can't resolve my target compound from a closely-eluting impurity. What are my options?

A3: This requires improving the selectivity of your system.

  • Option 1: Optimize the Mobile Phase. Small changes can have a big impact. Try switching solvent families entirely. For example, if Hexanes:EtOAc fails, try a system based on Dichloromethane:Methanol. The different solvent properties can alter the elution order.

  • Option 2: Use a Gradient Elution. Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually and slowly increase the percentage of the polar solvent over the course of the run. This can effectively "stretch out" the separation, improving resolution between compounds with similar polarities.[4]

  • Option 3: Change the Stationary Phase. If silica fails to provide selectivity, try alumina or consider a reversed-phase separation, which operates on a completely different separation principle (hydrophobicity).[4]

Q4: My compound seems stuck at the top of the column and won't elute. What should I do?

A4: This indicates your mobile phase is not nearly polar enough to move the compound.

  • Immediate Action: Gradually increase the polarity of your mobile phase. If you are using 75:25 Hexanes:EtOAc, try switching to 50:50. If that is still insufficient, a stronger eluent like 95:5 DCM:Methanol may be required.

  • Precipitation Check: Ensure your compound did not precipitate at the top of the column upon loading. This can happen if it is not fully soluble in the mobile phase. This is another reason why the dry loading method is superior, as it bypasses this solubility issue.[4]

Q5: I see new spots appearing on my TLC plates after chromatography. Is my compound degrading on the silica?

A5: This is a strong possibility, as sulfonamides can be sensitive to the acidic surface of silica gel.[4]

  • Diagnostic Test: Spot your purified compound on a TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it. If a new spot (the degradation product) appears, this confirms instability on silica.[3]

  • Solution: Switch to a more inert stationary phase like neutral alumina. Alumina does not have the acidic surface hydroxyl groups that cause this type of degradation.[4]

Part 4: Data Summary & Workflow Visualization
Data Presentation: Mobile Phase Selection Guide

The table below provides a starting point for mobile phase selection based on the observed Rf of 4-Bromo-5-chlorothiophene-2-sulfonamide on a TLC plate.

Observed Rf on TLCSolvent System (Hexanes:EtOAc)Recommended Action
> 0.670:30Decrease Polarity. Try 80:20 or 90:10.
0.4 - 0.670:30Slightly Decrease Polarity. Try 75:25.
0.15 - 0.40 75:25 Optimal for Column. Proceed with this system.
< 0.1575:25Increase Polarity. Try 60:40 or 50:50.
Experimental Workflow Diagram

The following diagram illustrates the logical decision-making process for the purification workflow.

PurificationWorkflow start Crude Product tlc TLC Analysis (e.g., 75:25 Hex:EtOAc) start->tlc check_rf Is Rf between 0.15 and 0.40? tlc->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No pack_column Pack Silica Column check_rf->pack_column Yes adjust_polarity->tlc dry_load Dry Load Sample onto Silica pack_column->dry_load run_column Run Column Chromatography dry_load->run_column monitor Monitor Fractions by TLC run_column->monitor check_purity Fractions Pure? monitor->check_purity combine Combine Pure Fractions check_purity->combine Yes troubleshoot Troubleshoot: - Tailing? - Degradation? - Poor Separation? check_purity->troubleshoot No evaporate Solvent Evaporation combine->evaporate final_product Pure Product evaporate->final_product troubleshoot->adjust_polarity

Caption: Decision workflow for purification.

References
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • BenchChem. (2025). Column chromatography purification tips for polar acetanilide compounds.
  • LCGC Europe. (2014, August 22). Retaining Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Baran, P., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 106.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Sigma-Aldrich. (n.d.). 5-bromo-4-chlorothiophene-2-sulfonamide.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene.
  • PubChemLite. (n.d.). 4-bromo-5-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2).
  • BOC Sciences. (n.d.). CAS 166964-35-8 (4-BROMO-5-CHLOROTHIOPHENE-2-SULFONYL).
  • AChemBlock. (2026, February 28). 3-(4-bromo-5-chlorothiophene-2-sulfonamido)-N-(4-fluorophenyl)benzamide.
  • CymitQuimica. (n.d.). 4-Bromo-5-chlorothiophene-2-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-chlorothiophene-2-sulfonyl chloride.
  • Senpai Learn. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube.
  • Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64329.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Chlorothiophene Sulfonation

Welcome to the Advanced Technical Support Center for thiophene functionalization. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals dealing with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for thiophene functionalization. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals dealing with the nuanced regioselectivity challenges encountered during the sulfonation of chlorothiophenes.

Here, we will break down the causality behind isomeric mixtures and provide field-proven, self-validating protocols to help you achieve absolute control over your reaction pathways.

I. Core Principles of Chlorothiophene Sulfonation

Q: Why is regioselectivity a persistent issue when sulfonating 2-chlorothiophene? A: The thiophene ring is an electron-rich heteroaromatic system that strongly favors electrophilic aromatic substitution at the


-positions (C2 and C5). This is due to the stabilization of the intermediate Wheland complex by the sulfur heteroatom .

In 2-chlorothiophene, the C2 position is occupied by a chlorine atom. While chlorine is inductively electron-withdrawing, it is resonance-donating. Consequently, the C5 position (the remaining


-position) is the kinetically favored site for electrophilic attack, typically yielding 5-chlorothiophene-2-sulfonyl chloride  when reacted with chlorosulfonic acid .

However, the C3 position (


-position adjacent to the chlorine) can also undergo substitution under forcing conditions, elevated temperatures, or prolonged reaction times, leading to 2-chlorothiophene-3-sulfonyl chloride . If the stoichiometry of the sulfonating agent is not strictly controlled, over-sulfonation occurs, yielding the heavy byproduct 2-chlorothiophene-3,5-bis(sulfonyl chloride) .

II. Troubleshooting Guides & FAQs

Q: My GC-MS shows a mixture of C5 and C3 sulfonated products. How can I drive the reaction exclusively to the C5 position? A: The formation of the C3 isomer is a classic symptom of thermodynamic control overriding kinetic control. To exclusively isolate the C5-sulfonated kinetic product:

  • Temperature Control: Maintain the reaction strictly between 0 °C and 5 °C. Elevated temperatures provide the activation energy required to access the less stable C3-sigma complex.

  • Reagent Stoichiometry: Use exactly 1.05 to 1.1 equivalents of chlorosulfonic acid. An excess promotes equilibration and bis-sulfonation.

  • Catalytic Additives: Incorporate Phosphorus pentachloride (PCl

    
    ) . PCl
    
    
    
    acts to rapidly convert the intermediate sulfonic acid into the sulfonyl chloride. This effectively traps the kinetic C5 product and prevents the reversible desulfonation/resulfonation that leads to the thermodynamic C3 isomer.

Q: I specifically need the C3-sulfonated product (2-chlorothiophene-3-sulfonyl chloride) for a sulfonamide drug intermediate. How do I bypass the natural C5 preference? A: Synthesizing the C3 isomer directly via electrophilic sulfonation requires manipulating thermodynamic parameters to overcome the kinetic barrier.

  • Thermodynamic Conditions: Run the reaction at elevated temperatures (80–100 °C) using an excess of chlorosulfonic acid (3.0 eq). The extended heating allows the initially formed kinetic C5 product to reversibly desulfonate and resulfonate at the more thermodynamically stable C3 position.

  • Alternative Route (Directed Metalation): If direct sulfonation yields poor isomeric purity, consider a directed ortho-metalation (DoM) approach. Treat 2-chlorothiophene with a strong base (e.g., LDA) at -78 °C to selectively deprotonate the C5 position, protect it with a bulky trialkylsilyl group, and then perform the sulfonation. The bulky group sterically blocks C5, forcing sulfonation to the C3 position.

Q: I am observing a significant amount of a heavy byproduct. Mass spec indicates a molecular weight of ~315 g/mol . What is this, and how do I prevent it? A: A mass of ~315.6 g/mol corresponds to 2-chlorothiophene-3,5-bis(sulfonyl chloride) . This is the result of over-sulfonation. To prevent this, avoid the use of oleum (fuming sulfuric acid), which is too aggressive for mono-sulfonation. Ensure your chlorosulfonic acid is added dropwise to the substrate, rather than adding the substrate to a pool of acid, preventing the substrate from being exposed to a massive molar excess of the sulfonating agent.

III. Quantitative Data: Regioselectivity Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity outcomes.

SubstrateReagent (Eq.)Catalyst / AdditiveTemp (°C)Major ProductTypical YieldSelectivity Profile
2-ChlorothiopheneClSO

H (1.1)
PCl

(5 mol%)
0 – 55-Chlorothiophene-2-sulfonyl chloride>85%>95% (Kinetic C5)
2-ChlorothiopheneClSO

H (3.0)
None80 – 1002-Chlorothiophene-3-sulfonyl chloride~55%Mixed (Thermodynamic C3)
2-ChlorothiopheneClSO

H (Excess)
Oleum>1002-Chloro-3,5-bis(sulfonyl chloride)~70%Bis-substituted

IV. Experimental Protocols (Self-Validating Workflows)

Protocol A: Kinetically Controlled Synthesis of 5-Chlorothiophene-2-sulfonyl chloride

Causality Focus: Maximizing C5 selectivity by chemically trapping the kinetic intermediate at low temperatures.

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and an internal thermometer. Purge the system with dry N

    
    .
    
  • Loading: Charge the flask with 2-chlorothiophene (100 mmol) and anhydrous dichloromethane (DCM, 150 mL). Cool the mixture to 0 °C using an ice-brine bath.

  • Catalyst Addition: Add finely powdered PCl

    
     (5 mol%, 5 mmol) to the stirring solution.
    
  • Sulfonation: Place chlorosulfonic acid (110 mmol) in the dropping funnel. Add it dropwise over 45 minutes, ensuring the internal temperature never exceeds 5 °C.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and run a rapid TLC (Hexanes:EtOAc 8:2). A single major spot (UV active) indicates successful kinetic control. If a secondary lower-Rf spot appears, lower the temperature further.

  • Maturation: Stir for an additional 2 hours at 0 °C.

  • Quenching & Workup: Carefully pour the reaction mixture over 300 g of crushed ice with vigorous stirring. Separate the organic layer, wash with cold saturated NaHCO

    
     (2 x 100 mL), and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Evaporate the solvent under reduced pressure to yield the product as a pale yellow oil/solid.

Protocol B: Thermodynamically Driven Synthesis of 2-Chlorothiophene-3-sulfonyl chloride

Causality Focus: Overcoming the kinetic C5 preference through thermal equilibration to isolate the C3 isomer.

Step-by-Step Methodology:

  • Preparation: Use a heavy-walled reaction vessel equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl gas).

  • Loading: Charge the vessel with 2-chlorothiophene (100 mmol).

  • Sulfonation: Slowly add chlorosulfonic acid (300 mmol, 3.0 eq) at room temperature. The mixture will exotherm significantly.

  • Heating & Equilibration: Gradually heat the reaction mixture to 90 °C and maintain for 12 hours.

    • Self-Validation Checkpoint: Take a micro-aliquot at hour 6 and hour 12. Run a rapid GC-MS to monitor the isomer ratio. Do not cool the reaction until the C5:C3 ratio stabilizes, indicating thermodynamic equilibrium has been reached.

  • Quenching: Cool the mixture to room temperature, then carefully add it dropwise to 500 g of crushed ice.

  • Workup: Extract the aqueous suspension with diethyl ether (3 x 150 mL). Wash the combined organics with brine and dry over MgSO

    
    .
    
  • Purification: The crude product will contain residual C5 isomer and bis-sulfonated byproducts. Purify via vacuum distillation or silica gel column chromatography to isolate the pure C3 isomer.

V. Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways governed by kinetic versus thermodynamic control during the sulfonation of 2-chlorothiophene.

G A 2-Chlorothiophene B Electrophilic Attack [ClSO3H] A->B C Attack at C5 (Alpha) Kinetic Pathway B->C 0-5 °C, PCl5 D Attack at C3 (Beta) Thermodynamic Pathway B->D 80-100 °C, Excess Acid E 5-Chlorothiophene-2-sulfonyl chloride (Major Kinetic Product) C->E F 2-Chlorothiophene-3-sulfonyl chloride (Targeted Thermodynamic Product) D->F G Over-sulfonation [Excess Acid / Heat] E->G Excess Acid F->G Excess Acid H 2-Chloro-3,5-bis(sulfonyl chloride) (Byproduct) G->H

Mechanistic pathways for the regioselective sulfonation of 2-chlorothiophene.

VI. References

  • Title: 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Source: NBInno. URL: [Link]

Optimization

Technical Support Center: Optimizing Solvent Systems for Thiophene Sulfonamide Recrystallization

Welcome to the technical support center for optimizing the recrystallization of thiophene sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the recrystallization of thiophene sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting and refining solvent systems for this important class of compounds. Here, you will find practical, experience-driven advice in a question-and-answer format to troubleshoot common experimental hurdles and enhance the purity and yield of your products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of most solids increases with temperature.[1][2][3][4] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[2][4][5][6] The purified crystals are then collected by filtration.[7]

Q2: What makes a solvent "good" for recrystallizing my thiophene sulfonamide?

An ideal solvent for recrystallization should meet several criteria:

  • High solubility at high temperatures: The solvent should readily dissolve the thiophene sulfonamide at or near its boiling point.[1][8]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[1][8]

  • Appropriate boiling point: The solvent's boiling point should be lower than the melting point of the thiophene sulfonamide to prevent the compound from "oiling out" (melting before it dissolves).[9][10]

  • Inertness: The solvent must not react with the compound being purified.[11]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[8][11]

  • Impurity solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent, allowing for their removal by hot filtration.[8]

Q3: What are the general solubility characteristics of thiophene sulfonamides?

Thiophene is a five-membered aromatic ring containing a sulfur atom.[12] It is generally considered a nonpolar, aromatic heterocycle. The sulfonamide group (-SO₂NH₂) is polar. Therefore, thiophene sulfonamides are amphiphilic molecules with both polar and nonpolar characteristics. Their solubility will be influenced by the specific substituents on the thiophene ring and the sulfonamide nitrogen. Generally, they exhibit solubility in organic solvents like alcohols and ethers, and are typically insoluble in water.[12]

Q4: When should I consider using a mixed solvent system?

A mixed solvent system, or solvent pair, is useful when no single solvent meets all the criteria for a successful recrystallization.[13][14] This situation often arises when a compound is too soluble in one solvent and not soluble enough in another.[13] A mixed solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[14][15] The two solvents must be miscible with each other.[9][14][15]

Troubleshooting Guides

Issue 1: My thiophene sulfonamide won't dissolve, even in a hot solvent.

Answer:

This issue typically points to an inappropriate solvent choice. The principle of "like dissolves like" is a good starting point.[9] Given the amphiphilic nature of thiophene sulfonamides, a solvent with intermediate polarity might be required.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and then with heating.[8] A table of common laboratory solvents organized by polarity can be a valuable tool.

  • Consider a Mixed Solvent System: If a single solvent proves ineffective, a mixed solvent system is the next logical step.[13][14] Start by dissolving your compound in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol). Then, slowly add a hot "poor" solvent (e.g., water, hexane) until the solution becomes faintly cloudy.[14] The cloudiness indicates the point of saturation. Finally, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution, which is then allowed to cool slowly.[14]

  • Check for Insoluble Impurities: If most of the compound dissolves but a small amount of solid remains, you may have insoluble impurities. In this case, a hot filtration is necessary to remove these impurities before allowing the solution to cool and crystallize.[13][16]

Issue 2: My compound "oiled out" instead of forming crystals.

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[10][17] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[10][18] Oiled out products are often impure because the liquid droplets can dissolve impurities more readily than the solvent.[18]

Troubleshooting Steps:

  • Lower the Recrystallization Temperature: Choose a solvent or mixed solvent system with a lower boiling point.

  • Increase the Solvent Volume: Reheat the solution to redissolve the oil and add a small amount of additional hot solvent.[10][18] This can sometimes prevent the oil from re-forming upon cooling.

  • Promote Slow Cooling: Allow the solution to cool as slowly as possible.[10] Rapid cooling can favor oiling out over crystallization. Insulating the flask can help achieve a slower cooling rate.

  • Induce Crystallization: If an oil begins to form, try scratching the inside of the flask with a glass rod at the surface of the liquid.[10][19] The small scratches can provide nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.[10][20]

  • Purify the Oil: If oiling out is unavoidable, you can try to let the oil solidify upon cooling and then attempt to recrystallize the resulting solid from a different solvent system.[21]

Issue 3: I have a very low or no yield of crystals.

Answer:

A poor yield is a frequent issue in recrystallization and can stem from several factors.

Troubleshooting Steps:

  • Used Too Much Solvent: This is the most common reason for low yield.[7][10] The compound remains in solution even after cooling. To remedy this, you can gently boil off some of the solvent to concentrate the solution and then attempt to cool it again.[10][18]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration, the solution may have cooled too quickly, causing your product to crystallize on the filter paper or in the funnel stem.[13][16] To prevent this, use a stemless or short-stemmed funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[2][16][22]

  • Cooling is Insufficient: Ensure the solution is cooled to room temperature and then in an ice bath to maximize crystal formation, as solubility decreases with lower temperatures.[2][13]

  • Inappropriate Solvent Choice: If the compound is still significantly soluble in the cold solvent, you will have a low recovery.[19] Re-evaluate your solvent choice based on initial solubility tests.

Issue 4: The resulting crystals are discolored or appear impure.

Answer:

Discolored crystals indicate the presence of impurities that have co-crystallized with your product.

Troubleshooting Steps:

  • Use Decolorizing Carbon: If the impurities are colored, adding a small amount of activated charcoal (decolorizing carbon) to the hot solution can adsorb the colored impurities.[4][13] The charcoal is then removed by hot filtration before the solution is cooled. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[18]

  • Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[23] Allowing the solution to cool slowly promotes the formation of larger, purer crystals as impurity molecules are excluded from the growing crystal structure.[5][23][24][25]

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the once-recrystallized material can significantly improve purity, although some product loss is expected with each recrystallization.[7][19]

Data Presentation & Experimental Protocols

Table 1: Properties of Common Solvents for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds.
Ethanol7824.5Good general-purpose solvent for moderately polar compounds.
Methanol6532.7Similar to ethanol, but more polar.
Acetone5620.7Good for moderately polar compounds; highly volatile.
Ethyl Acetate776.0Good for less polar compounds.
Dichloromethane409.1Good for nonpolar compounds; highly volatile.
Toluene1112.4Good for nonpolar, aromatic compounds.
Hexane691.9Good for very nonpolar compounds.
Protocol 1: Single-Solvent Recrystallization
  • Place the crude thiophene sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solvent boils.

  • Continue adding small portions of the hot solvent until the solid just dissolves.[7]

  • If insoluble impurities are present, perform a hot filtration (see Protocol 3).

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 10-20 minutes to maximize crystallization.[2]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve the crude thiophene sulfonamide in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[14]

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.[14]

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.[14]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 10-20 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same proportion as the final recrystallization mixture).

  • Allow the crystals to dry completely.

Protocol 3: Hot Filtration
  • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

  • Place a small amount of the recrystallization solvent in the receiving flask and heat it on a hot plate so that the hot solvent vapors heat the funnel.[22]

  • Bring the solution containing the dissolved compound and insoluble impurities to a boil.

  • Carefully and quickly pour the hot solution through the pre-heated funnel.[16][22]

  • Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

  • Proceed with the cooling and crystallization steps as described in Protocol 1 or 2.

Visualizations

Solvent_Selection_Workflow start Start: Crude Thiophene Sulfonamide solubility_test Perform Solubility Tests (Small Scale) start->solubility_test single_solvent Is there a suitable single solvent? solubility_test->single_solvent dissolves_hot Dissolves when hot? single_solvent->dissolves_hot Yes mixed_solvent Select a Miscible Solvent Pair ('Good' and 'Poor') single_solvent->mixed_solvent No dissolves_hot->single_solvent No precipitates_cold Precipitates when cold? dissolves_hot->precipitates_cold Yes precipitates_cold->single_solvent No single_solvent_protocol Proceed with Single-Solvent Recrystallization Protocol precipitates_cold->single_solvent_protocol Yes end Pure Crystals single_solvent_protocol->end mixed_solvent_protocol Proceed with Mixed-Solvent Recrystallization Protocol mixed_solvent->mixed_solvent_protocol mixed_solvent_protocol->end re_evaluate Re-evaluate Solvent Choices end->re_evaluate If Purity is Low re_evaluate->solubility_test

Caption: Solvent Selection Workflow for Thiophene Sulfonamide Recrystallization.

Troubleshooting_Decision_Tree start Problem Encountered issue What is the primary issue? start->issue no_dissolve Compound Won't Dissolve issue->no_dissolve No Dissolution oiling_out Oiling Out issue->oiling_out Oiling low_yield Low/No Yield issue->low_yield Low Yield impure_crystals Impure/Colored Crystals issue->impure_crystals Impurity sol_1 Try a different solvent or a mixed solvent system. no_dissolve->sol_1 sol_2 Consider hot filtration to remove insoluble impurities. no_dissolve->sol_2 oil_1 Reheat and add more solvent. oiling_out->oil_1 oil_2 Ensure slow cooling. oiling_out->oil_2 oil_3 Try to induce crystallization (scratching/seeding). oiling_out->oil_3 yield_1 Reduce solvent volume (boil off excess). low_yield->yield_1 yield_2 Ensure adequate cooling (ice bath). low_yield->yield_2 yield_3 Preheat hot filtration apparatus. low_yield->yield_3 impure_1 Use decolorizing carbon (if colored). impure_crystals->impure_1 impure_2 Ensure slow cooling. impure_crystals->impure_2 impure_3 Perform a second recrystallization. impure_crystals->impure_3

Caption: Troubleshooting Decision Tree for Common Recrystallization Issues.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Explain why slow cooling tends to give "better" crystals in a recrystallization than the crystals obtained upon rapid cooling. (n.d.). Study.com. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Hot Filtration in Recrystallization. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Recrystallization and hot filtration. (n.d.). Safrole. Retrieved from [Link]

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? (n.d.). Study.com. Retrieved from [Link]

  • Hot Filtration Process. (n.d.). ChemEd X. Retrieved from [Link]

  • Recrystallization question: Fast or slow for purer product? (2024, October 7). Reddit. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Slow Cooling During Recrystallization. (2012, July 6). YouTube. Retrieved from [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in Thiophene Sulfonamide API Synthesis

Welcome to the advanced troubleshooting center for active pharmaceutical ingredient (API) purification. Removing residual palladium (Pd) from synthetic mixtures is a universal challenge in drug development, but it become...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for active pharmaceutical ingredient (API) purification. Removing residual palladium (Pd) from synthetic mixtures is a universal challenge in drug development, but it becomes exceptionally difficult when working with sulfur-containing heterocycles like thiophenes combined with sulfonamide moieties.

This guide provides researchers, process chemists, and drug development professionals with mechanistic insights, decision-making workflows, and self-validating protocols to achieve regulatory compliance (<10 ppm Pd) in thiophene sulfonamide products.

Mechanistic Insight: The Thiophene Sulfonamide Challenge

To effectively remove palladium, you must first understand why your current methods are failing. The difficulty in purifying thiophene sulfonamides stems from two compounding chemical factors:

  • Soft-Soft Ligand Interactions: Palladium—particularly in the Pd(0) and Pd(II) oxidation states—acts as a "soft" Lewis acid. The sulfur atom within the thiophene ring is a "soft" Lewis base. This creates a highly stable, thermodynamically favored coordination complex 1. Standard unfunctionalized silica relies on weak physisorption, which cannot outcompete the strong Pd-thiophene bond 2.

  • Solvent Competition: Sulfonamides frequently exhibit poor solubility in non-polar solvents, forcing chemists to use highly polar aprotic solvents like DMF, DMAc, or DMSO. These solvents are themselves strong coordinating ligands. When Pd is highly solvated by DMF, the thermodynamic driving force for the metal to migrate out of the solution and onto a solid-supported heterogeneous scavenger is severely diminished 2.

To break these bonds, you must introduce a scavenger with a functionally superior binding affinity (chemisorption) and provide sufficient activation energy (heat) to facilitate the ligand exchange.

Remediation Decision Workflow

Pd_Remediation A Crude Thiophene Sulfonamide API (High Pd Contamination) B Assess API Solubility Profile A->B C Soluble in EtOAc / THF (Low Polarity) B->C D Soluble only in DMF / DMSO (High Polarity) B->D E Add Silica-Bound Thiol Scavenger (4-5 eq, 40-60°C) C->E F Add Homogeneous Scavenger (e.g., N-Acetylcysteine) D->F G Filter through Celite Pad E->G H Anti-Solvent Crystallization (e.g., Water Addition) F->H I ICP-MS Validation (Target: <10 ppm Pd) G->I H->I

Decision tree for palladium remediation based on thiophene sulfonamide solubility.

Troubleshooting FAQs

Q1: Why is my standard silica plug failing to remove Pd from my product? A1: Standard bare silica relies on weak surface physisorption 2. Because the thiophene ring forms a strong coordination complex with palladium, it outcompetes the weak binding of unfunctionalized silica 1. You must switch to a chemisorption approach using highly functionalized scavengers (e.g., thiol or thiourea-grafted silica) that possess a higher binding affinity for Pd than the thiophene motif 3.

Q2: My thiophene sulfonamide is only soluble in DMF. Heterogeneous silica scavengers are leaving >50 ppm Pd. What is the alternative? A2: Polar aprotic solvents like DMF strongly solvate Pd ions, creating a thermodynamic barrier that prevents the metal from transferring onto a solid-supported scavenger 2. In these cases, a homogeneous scavenger like N-acetylcysteine (NAC) is recommended. NAC dissolves directly in the reaction mixture, bypassing solid-liquid mass transfer limitations, and rapidly outcompetes the thiophene for Pd coordination. The resulting Pd-NAC complex can then be removed via anti-solvent precipitation 4.

Q3: How much scavenger should I add, and what are the optimal thermodynamic conditions? A3: For chemisorption, kinetics and thermodynamics are critical. Typically, 4-5 molar equivalents of scavenger relative to the initial Pd catalyst loading are required 3. Because the existing thiophene-Pd bond must be broken, elevating the temperature to 40–60 °C for 4–18 hours provides the necessary activation energy for ligand exchange to occur [[5]]().

Q4: How do I accurately measure residual Pd when using sulfur-based scavengers? A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard. When using homogeneous thiol scavengers like NAC, you can utilize ICP-MS in Kinetic Energy Discrimination (KED) mode with the ^34^S isotope. This allows you to simultaneously quantify both residual Pd and residual NAC, ensuring both the toxic metal and the scavenger have been successfully purged from the final API 4.

Quantitative Scavenger Performance Comparison

The following table summarizes the expected performance of various scavengers when applied to highly functionalized APIs.

Scavenger TypeBinding MechanismOptimal SolventsTypical Pd ReductionPros / Cons
Thiol-Functionalized Silica (e.g., SiliaMetS Thiol)Chemisorption (-SH)EtOAc, THF, Toluene>1000 ppm → <10 ppm 6Pro: Easy filtration.Con: Poor efficiency in DMF/DMSO.
Polymer-Supported TMT (MP-TMT)Chemisorption (Trithiocyanuric acid)DMF, DMAc, NMP330 ppm → 7–30 ppm 2Pro: Works in polar aprotic solvents.Con: Requires longer reaction times.
Activated Carbon (e.g., Darco KB-B)Physisorption & ChemisorptionTHF, Alcohols300 ppm → <1 ppm 2Pro: Highly cost-effective.Con: Can adsorb the API, lowering yield.
N-Acetylcysteine (NAC)Homogeneous ComplexationDMF, DMSO>500 ppm → 0–24 ppm 4Pro: Overcomes mass-transfer limits.Con: Requires careful crystallization to remove.

Self-Validating Remediation Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to verify success before proceeding to bulk isolation, preventing the costly loss of late-stage API batches.

Protocol A: Heterogeneous Scavenging (For EtOAc/THF Soluble APIs)

Use this protocol if your thiophene sulfonamide can be fully dissolved in low-to-medium polarity solvents.

  • Solubilization & Baseline: Dissolve the crude API in EtOAc or THF (10–20 volumes). Extract a 1 mL baseline sample for initial Pd quantification.

  • Scavenger Loading: Add 4 to 5 molar equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction 3.

  • Thermodynamic Activation: Heat the suspension to 40–50 °C and stir vigorously under an inert atmosphere for 4 to 18 hours. Causality: Heat provides the activation energy necessary to break the stable Pd-thiophene coordination bonds, allowing the grafted thiol groups to irreversibly capture the metal 5.

  • In-Process Validation (Self-Validation Step): Withdraw a 0.5 mL aliquot of the suspension and filter it through a 0.2 µm PTFE syringe filter. Test the filtrate using a rapid fluorescent Pd screening kit 7.

    • Decision Gate: If the fluorescence indicates >10 ppm Pd, the thiophene bond has not been fully broken. Add 2 additional equivalents of scavenger and stir for 2 more hours. If <10 ppm, proceed to step 5.

  • Isolation: Filter the bulk mixture through a pad of Celite® to remove the silica-bound palladium [[1]](). Wash the filter cake with 2 volumes of warm solvent to ensure complete API recovery. Concentrate the filtrate in vacuo.

Protocol B: Homogeneous Scavenging with NAC (For DMF/DMSO Soluble APIs)

Use this protocol if your sulfonamide moiety dictates the use of highly polar, coordinating solvents.

  • Solubilization: Dissolve the crude API in DMF or DMSO (5–10 volumes).

  • Scavenger Addition: Add 5 to 10 molar equivalents of N-acetylcysteine (NAC) directly to the solution. Stir at room temperature for 2 to 4 hours. Causality: NAC is highly soluble in polar aprotic solvents. As a homogeneous chelator, it rapidly outcompetes both the solvent (DMF) and the thiophene ring for Pd coordination without the mass-transfer limitations of a solid support 4.

  • Anti-Solvent Precipitation: Slowly add water (or an appropriate anti-solvent like heptane) over 1 hour to precipitate the API. The highly polar Pd-NAC complex remains dissolved in the aqueous-organic mother liquor 4.

  • In-Process Validation (Self-Validation Step): Filter a small 2 mL aliquot of the suspension. Wash the solid with water and analyze the solid via ICP-MS.

    • Decision Gate: Ensure both Pd and residual sulfur (from NAC) are below regulatory limits using the ^34^S isotope in KED mode 4. If NAC levels are high, increase the volume of the aqueous wash.

  • Isolation: Filter the bulk suspension, wash the API cake thoroughly with water to remove any residual Pd-NAC complex, and dry under vacuum.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development | 2

  • Dichlorobis(triphenylphosphine)palladium(II) Catalyst | Benchchem | 3

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development | 6

  • Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry | Organic Process Research & Development | 4

  • Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane | Benchchem | 5

  • Palladium API Screening Fluorescent Detection Kit | Arbor Assays | 7

  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis | Benchchem | 1

Sources

Optimization

Technical Support Center: Improving the Solubility of Lipophilic Thiophene Sulfonamides for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of working with lipophilic thiophene sulfonamides in bioassays. The inherent low aqueous solubility of these compounds often leads to experimental variability and inaccurate results.[1] This resource is designed to equip you with the knowledge and protocols to overcome these hurdles and ensure the reliability of your data.

Section 1: Understanding the Challenge: The Lipophilic Nature of Thiophene Sulfonamides

Thiophene, an aromatic heterocyclic compound, is a common scaffold in medicinal chemistry.[2][3] However, its nonpolar nature contributes to the poor water solubility of many of its derivatives, including thiophene sulfonamides.[1][3] This lipophilicity can lead to several problems in a laboratory setting:

  • Compound Precipitation: The compound may fall out of solution in aqueous assay buffers, leading to inconsistent and inaccurate concentration measurements.[1][4]

  • Inaccurate Potency Measurement: Undissolved particles are not available to interact with the biological target, which can result in an underestimation of the compound's true potency (e.g., false negatives or artificially high IC50 values).[1]

  • Liquid Handling Errors: Precipitates can clog pipette tips and interfere with automated liquid handling systems, compromising the accuracy and precision of your experiments.[1]

  • Low Bioavailability: In preclinical in vivo studies, poor aqueous solubility is a primary reason for low bioavailability, making it difficult to assess a compound's therapeutic potential.[1]

Section 2: Troubleshooting Guides for Solubility Enhancement

This section provides step-by-step protocols for common techniques to improve the solubility of your thiophene sulfonamide compounds.

Guide 1: The Co-Solvent Approach

The use of water-miscible organic solvents, or co-solvents, is a widely adopted and effective technique to enhance the solubility of lipophilic compounds.[5]

The "Why": Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar drug molecules. Dimethyl sulfoxide (DMSO) is a powerful and commonly used aprotic solvent that can dissolve a wide range of poorly soluble compounds.[6]

Experimental Protocol: Preparing a Stock Solution and Working Dilutions

  • Stock Solution Preparation:

    • Accurately weigh the thiophene sulfonamide compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[7]

    • Ensure complete dissolution by gentle vortexing.[7] If necessary, use a sonicator or gently warm the solution in a 37°C water bath, being mindful of the compound's thermal stability.[7]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][8]

  • Serial Dilutions in 100% DMSO:

    • Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a range of concentrations.[7] This ensures that the final concentration of DMSO in your assay remains consistent across all compound concentrations.

  • Preparation of Working Solutions:

    • Dilute the DMSO stock solutions into your aqueous assay buffer to achieve the desired final compound concentrations.

    • Crucially, the final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity and interference with assay components. [7] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[7]

Troubleshooting DMSO-Related Issues:

  • Precipitation upon dilution ("solvent shock"): This occurs when the rapid change in solvent polarity causes the compound to crash out of solution.[4][8] To mitigate this, try a slower, stepwise dilution into the aqueous buffer.

  • Cell Toxicity: High concentrations of DMSO can be toxic to cells.[9][10] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line through preliminary experiments.[9] Generally, concentrations below 0.1% are considered safe for most cell lines, while concentrations above 1% can cause significant cell damage.[9]

dot graph TD { A[Start: Weigh Compound] --> B{Dissolve in 100% DMSO}; B --> C[Vortex/Sonicate to Dissolve]; C --> D{Prepare Serial Dilutions in 100% DMSO}; D --> E[Dilute to Final Concentration in Assay Buffer]; E --> F{Perform Bioassay}; subgraph "Key Considerations" G(Final DMSO < 0.5%); H(Include Vehicle Control); end E --> G; E --> H; } caption: "Workflow for using DMSO as a co-solvent."

Guide 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[11][12][13] This technique is particularly useful for improving the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.[11]

The "Why": The exterior of the cyclodextrin molecule is hydrophilic, making the entire complex water-soluble, while the interior cavity provides a hydrophobic environment for the lipophilic guest molecule.[13][14][15]

Experimental Protocol: Preparing a Drug-Cyclodextrin Inclusion Complex

  • Select the Appropriate Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[15][16]

  • Prepare Solutions:

    • Dissolve the thiophene sulfonamide in a suitable organic solvent (e.g., ethanol or methanol).

    • Prepare an aqueous solution of the chosen cyclodextrin.

  • Complex Formation:

    • Slowly add the drug solution to the cyclodextrin solution while stirring continuously.[1]

    • Continue stirring the mixture for a defined period (e.g., 24 hours) to allow for the formation of the inclusion complex.[1]

  • Solvent Removal and Powder Preparation:

    • Remove the solvent using a rotary evaporator under vacuum to obtain a solid mass.[1]

    • Pulverize the dried powder and pass it through a sieve to ensure a uniform particle size.[1]

  • Preparation of Aqueous Solutions: The resulting powder is the drug-cyclodextrin inclusion complex, which can be directly dissolved in aqueous buffers for your bioassays.

dot graph TD { A[Start: Dissolve Drug in Organic Solvent] --> C; B[Dissolve Cyclodextrin in Water] --> C; C{Mix and Stir for 24h} --> D[Rotary Evaporation]; D --> E[Pulverize and Sieve]; E --> F{Dissolve Complex in Aqueous Buffer}; F --> G[Perform Bioassay]; } caption: "Workflow for preparing a drug-cyclodextrin complex."

Guide 3: Utilizing Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[17][18][19]

The "Why": Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where lipophilic drugs can be entrapped, while the hydrophilic heads face the aqueous exterior, rendering the entire micelle soluble in water.[17][18]

Commonly Used Surfactants in Bioassays:

  • Non-ionic surfactants: Polysorbates (e.g., Tween 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor EL) are often preferred due to their lower toxicity and biocompatibility.[6][17]

  • Ionic surfactants: Sodium dodecyl sulfate (SDS) can be very effective but may be more prone to causing protein denaturation and cell lysis.[17]

Experimental Protocol: Solubilization with Surfactants

  • Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your assay buffer at a concentration well above its CMC.

  • Dissolve the Compound: Add the thiophene sulfonamide directly to the surfactant solution and mix thoroughly (e.g., by vortexing or sonication) until it is completely dissolved.

  • Prepare Working Dilutions: Serially dilute the compound-surfactant solution in the same surfactant-containing buffer to obtain the desired final concentrations for your assay.

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Simple, rapid, and effective for a wide range of compounds.[20]Potential for cytotoxicity and assay interference at higher concentrations.[9][10]High-throughput screening and initial in vitro assays.
Cyclodextrins Can significantly increase aqueous solubility and stability; low toxicity.[15][16]May not be effective for all compounds; complex preparation.In vitro and in vivo studies where higher aqueous concentrations are required.
Surfactants Effective at low concentrations; can also improve drug stability.[17][18]Potential for cytotoxicity and interference with cellular membranes or protein function.Formulations where micellar encapsulation is desired.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound precipitates even when I use DMSO. What should I do?

A1: If you observe precipitation even with DMSO, consider the following:

  • Reduce the final concentration of your compound. You may be exceeding its solubility limit in the final assay buffer.

  • Increase the final DMSO concentration slightly, but be sure to re-evaluate for cytotoxicity.

  • Try a different co-solvent or a co-solvent mixture. Sometimes a combination of solvents (e.g., DMSO and ethanol) can be more effective.[21][22]

  • Employ one of the other solubilization techniques, such as cyclodextrin complexation or the use of surfactants.

Q2: How do I know if the solubility enhancement method is interfering with my assay results?

A2: It is crucial to run proper controls. Always include a "vehicle control" that contains the same concentration of the solubilizing agent (DMSO, cyclodextrin, or surfactant) but no compound. This will help you to distinguish between the effects of your compound and the effects of the vehicle itself. Additionally, if your assay involves proteins, be aware that some solubilizing agents can cause protein denaturation.[23]

Q3: Can I use pH modification to improve the solubility of my thiophene sulfonamide?

A3: Possibly. If your thiophene sulfonamide has an ionizable group, adjusting the pH of the buffer can significantly impact its solubility.[5][11] For example, if the compound is acidic, increasing the pH (making the buffer more basic) will deprotonate the acidic group, forming a more soluble salt. Conversely, for a basic compound, decreasing the pH (making the buffer more acidic) will lead to the formation of a more soluble salt. However, you must ensure that the adjusted pH is compatible with your biological assay system.

Q4: What are lipid-based formulations, and are they suitable for in vitro bioassays?

A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the lipophilic drug in oils and surfactants.[17][24][25] While highly effective for improving oral bioavailability in in vivo studies,[12][24] their use in in vitro cell-based assays can be more complex due to the potential for the lipid components to interfere with cell membranes and assay readouts. They are more commonly employed in later stages of drug development.

Section 4: Concluding Remarks

Improving the solubility of lipophilic thiophene sulfonamides is a critical step in obtaining reliable and reproducible bioassay data. By understanding the underlying principles of different solubilization techniques and systematically troubleshooting experimental challenges, researchers can confidently advance their drug discovery and development programs. This guide provides a starting point, and the optimal strategy will ultimately depend on the specific properties of your compound and the requirements of your assay.

References

  • Jadhav, M., et. al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Kaur, M., et. al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 106-114.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Pawar, P., et. al. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Chaulang, G., et. al. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Singh, B., & Beg, S. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Current Drug Delivery, 15(8), 1093-1103.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • de Cássia da Silveira e Sá, R., et. al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 543.
  • Pharmaceutical Technology. (2022, October 4). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs.
  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
  • BenchChem. (n.d.).
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. AAPS PharmSciTech, 26(5), 135.
  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Popa, M., et. al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 368.
  • Al-Sanea, M. M., et. al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 26(16), 8943.
  • BioAssay Systems. (n.d.). Troubleshooting.
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  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(21), 2345-2357.
  • Fauber, B. P., et. al. (2014). Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3497-3501.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • LinkedIn. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability..
  • BenchChem. (n.d.).
  • Li, D., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Malik, N., & Ahmad, M. (2022). A recent overview of surfactant–drug interactions and their importance. Journal of the Indian Chemical Society, 99(10), 100705.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MedchemExpress. (n.d.). Compound Handling Instructions.
  • Chemdad. (n.d.). Thiophene-2-sulfonamide.
  • Li, Y., et. al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(26), 2977-2988.
  • BenchChem. (n.d.). improving the solubility of mollicellin H for bioassays.
  • Pharma Excipients. (2020, June 19). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS).
  • WuXi AppTec DMPK. (2024, March 15).
  • Brouwers, J., et. al. (2019).
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • K-H, K., et. al. (2007). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 12(3), 407-414.
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  • Kumar, R., et. al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1851-1875.
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  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

Troubleshooting

Technical Support Center: Temperature Control in the Chlorosulfonation of 2-Bromo-5-chlorothiophene

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling or optimizing the synthesis of 2-bromo-5-chlorothiophene-3-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling or optimizing the synthesis of 2-bromo-5-chlorothiophene-3-sulfonyl chloride.

Chlorosulfonation is a highly exothermic electrophilic aromatic substitution (EAS). While the thiophene ring is naturally electron-rich and highly reactive, the presence of halogens (bromine and chlorine) at the 2- and 5-positions exerts an electron-withdrawing, deactivating effect [1]. This creates a unique thermodynamic challenge: the initial reagent mixing is violently exothermic and prone to thermal runaway, yet the deactivated ring requires sustained, mild thermal energy to drive the reaction to completion [2].

This guide provides the causality behind these thermal dynamics, self-validating protocols, and targeted troubleshooting for common experimental failures.

Part 1: Causality and Reaction Dynamics (FAQs)

Q1: Why is strict temperature control critical during the initial addition of chlorosulfonic acid? A1: Chlorosulfonic acid (


) acts as both the solvent and the electrophile generator (producing 

or

). The formation of the resonance-stabilized

-complex (arenium ion) upon electrophilic attack releases a massive amount of heat[3]. If this heat is not dissipated (keeping the internal temperature below 10 °C), the localized thermal spikes will cause the thiophene ring to undergo catastrophic side reactions, including ring-opening, polymerization (charring), and di-sulfonation [1].

Q2: Since the initial reaction is kept at 0–5 °C, why does the protocol require warming to room temperature later? A2: This is dictated by the substrate's electronic properties. Bare thiophene is so reactive that sulfonation completes rapidly even at sub-zero temperatures. However, in 2-bromo-5-chlorothiophene, the halogens at the C2 and C5 positions deactivate the ring via inductive withdrawal [2]. Once the initial exothermic mixing is safely navigated, the kinetic energy at 0 °C is insufficient to overcome the activation barrier for complete conversion. Warming to 20–25 °C provides the necessary energy to drive the EAS to completion without triggering decomposition.

Q3: What happens if the reaction mixture drops below 0 °C during addition? A3: While extreme cold prevents thermal runaway, over-cooling (e.g., using a dry ice/acetone bath instead of an ice-salt bath) can cause the chlorosulfonic acid to become excessively viscous or stall the reaction entirely. If the reagents accumulate without reacting, a dangerous phenomenon known as "thermal pooling" occurs. Upon slight warming, the accumulated reagents will react simultaneously, causing an uncontrollable, explosive exotherm [4].

Part 2: Quantitative Temperature Parameters

The following table summarizes the causal relationship between specific temperature ranges and reaction outcomes.

Temperature RangeKinetic Effect & Reaction StateExpected OutcomeCorrective Action
< -10 °C Reaction stalls; reagents accumulate (Thermal pooling).High risk of delayed runaway exotherm upon warming.Remove cooling bath temporarily; ensure steady stirring.
0 °C to 5 °C Optimal for initial addition. Heat of reaction is safely dissipated.Clean formation of the initial

-complex.
Maintain dropwise addition rate.
20 °C to 25 °C Optimal for reaction completion (post-addition).High yield of 2-bromo-5-chlorothiophene-3-sulfonyl chloride.Monitor HCl gas evolution to confirm completion.
> 30 °C Activation energy for side reactions is breached.Di-sulfonation, sulfone formation, and polymerization (tar).Immediately apply ice-salt bath; halt addition.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each step includes an observable In-Process Control (IPC) to verify success before proceeding.

Reagents Required:

  • 2-Bromo-5-chlorothiophene (1.0 eq)

  • Chlorosulfonic acid (typically 3.0 - 5.0 eq, acting as reagent and solvent)

  • Anhydrous Dichloromethane (

    
    ) (Optional co-solvent for better thermal mass)
    

Step-by-Step Methodology:

  • System Preparation & Pre-cooling:

    • Action: Equip a dry, 3-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, a dropping funnel, and a drying tube (to vent HCl gas). Add the chlorosulfonic acid to the flask. Submerge the flask in an ice-salt bath.

    • Validation: Do not proceed until the internal thermometer reads strictly between 0 °C and 5 °C .

  • Controlled Electrophilic Addition:

    • Action: Place 2-bromo-5-chlorothiophene in the dropping funnel. Begin dropwise addition at a rate of 1 drop per 2-3 seconds. Adjust the addition rate dynamically based on the internal temperature.

    • Validation: The internal temperature must not exceed 10 °C . The solution should transition to a pale/amber yellow. Failure state: If the solution rapidly turns dark brown or black, localized overheating is occurring. Halt addition immediately.

  • Thermal Maturation:

    • Action: Once addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 2 to 3 hours.

    • Validation: Observe the drying tube/bubbler. Steady evolution of HCl gas indicates the substitution is progressing. The reaction is complete when gas evolution ceases [3].

  • Exothermic Quenching:

    • Action: Prepare a large beaker with a massive excess of crushed ice (at least 10x the volume of the reaction mixture). Slowly pour the reaction mixture in a thin stream directly onto the ice (never liquid water) while stirring vigorously.

    • Validation: The excess

      
       will hydrolyze violently, releasing 
      
      
      
      and
      
      
      . The temperature of the quench bath must remain below 15 °C. The product will precipitate as a solid or form a distinct heavy oil.
  • Isolation:

    • Action: Extract the aqueous mixture with

      
       (3x). Wash the combined organic layers with cold water, then cold 5% 
      
      
      
      to neutralize residual acid, and dry over anhydrous
      
      
      . Evaporate the solvent under reduced pressure.

Workflow Start 1. Reagent Prep 2-Bromo-5-chlorothiophene Cooling 2. Pre-cool ClSO3H (0-5 °C in Ice Bath) Start->Cooling Addition 3. Dropwise Addition Maintain Temp < 10 °C Cooling->Addition Reaction 4. Stir at RT (20-25 °C) for 2-3 hours Addition->Reaction Quench 5. Careful Quench on Crushed Ice Reaction->Quench Extract 6. Solvent Extraction (e.g., CH2Cl2) Quench->Extract Product 7. Final Product Sulfonyl Chloride Extract->Product

Caption: Experimental workflow for the chlorosulfonation of 2-bromo-5-chlorothiophene.

Part 4: Troubleshooting Guide

Issue: The reaction mixture turned into a thick, black tar during addition.

  • Root Cause: Thermal runaway. The addition rate exceeded the cooling capacity of the bath, causing the internal temperature to spike above 30 °C. This triggers oxidative degradation and polymerization of the thiophene ring [1].

  • Resolution: Discard the batch safely. For the next run, use an ice-salt bath (which cools to -10 °C) rather than just ice-water. Ensure vigorous mechanical stirring to prevent localized "hot spots" where the drops hit the acid.

Issue: After quenching and extraction, NMR shows mostly starting material.

  • Root Cause: The reaction was kept too cold for too long. Because the bromine and chlorine atoms deactivate the ring, the activation energy for substitution is higher than that of unsubstituted thiophene.

  • Resolution: Ensure that after the initial addition at 0–5 °C, the reaction is allowed to reach room temperature (20–25 °C) and stirred until HCl evolution stops.

Issue: The product isolated is a sulfonic acid, not a sulfonyl chloride.

  • Root Cause: Hydrolysis occurred during the quench. Sulfonyl chlorides are highly moisture-sensitive. If the reaction is quenched into liquid water rather than crushed ice, the localized heat of dilution boils the water, and the high thermal energy drives the hydrolysis of the newly formed sulfonyl chloride back into a sulfonic acid [3].

  • Resolution: Always quench onto a massive excess of crushed ice. The phase change of ice melting absorbs the heat of enthalpy, keeping the quench temperature near 0 °C and preserving the sulfonyl chloride functional group.

Troubleshooting Issue Issue: Low Yield / Tar Formation TempCheck Addition Temp > 10°C? Issue->TempCheck YesTemp Yes: Thermal Runaway TempCheck->YesTemp True NoTemp No: Temp was < 10°C TempCheck->NoTemp False Polymer Result: Polymerization & Di-sulfonation YesTemp->Polymer QuenchCheck Quenched in liquid water instead of ice? NoTemp->QuenchCheck Action1 Action: Use ice-salt bath, slower addition rate Polymer->Action1 YesQuench Yes: Rapid Hydrolysis QuenchCheck->YesQuench True Hydrolysis Result: Sulfonic Acid Formation (Product Loss) YesQuench->Hydrolysis Action2 Action: Quench slowly on massive excess crushed ice Hydrolysis->Action2

Caption: Troubleshooting logic for temperature-related failures during chlorosulfonation.

References

  • World Intellectual Property Organization. "N-acylsulfonamide apoptosis promoters." WO2002024636A2.
  • Arkat USA. "The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route." Arkivoc, 2004. URL: [Link]

  • Anderson, Neal G. "Practical Process Research and Development." Academic Press, 2012. URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 4-Bromo-5-chlorothiophene-2-sulfonamide: A Structural Comparison Guide

Introduction & Mechanistic Context 4-Bromo-5-chlorothiophene-2-sulfonamide is a highly specialized pharmacophore utilized extensively in the development of allosteric inhibitors for Insulin-Regulated Aminopeptidase (IRAP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Bromo-5-chlorothiophene-2-sulfonamide is a highly specialized pharmacophore utilized extensively in the development of allosteric inhibitors for Insulin-Regulated Aminopeptidase (IRAP) [1] and various isoforms of Carbonic Anhydrase (CA). The specific di-halogenation pattern (bromo at C4, chloro at C5) is critical; it locks the compound into a preferred conformation that dictates its binding affinity within the target enzyme's active site [2].

During synthesis or structural verification, differentiating this target molecule from its mono-halogenated precursors or structural alternatives (such as 5-chlorothiophene-2-sulfonamide or 4-bromothiophene-2-sulfonamide) is a frequent analytical challenge. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the definitive diagnostic tool. This guide objectively compares the 1H NMR performance of 4-bromo-5-chlorothiophene-2-sulfonamide against its structural alternatives, detailing the causality behind the observed chemical shifts and spin-spin coupling behaviors.

Structural Analysis & NMR Causality

To interpret the 1H NMR spectrum accurately, one must understand the electronic environment of the thiophene ring. By IUPAC convention, the sulfur atom is position 1. The electron-withdrawing sulfonamide (-SO2NH2) group occupies C2, the bromine atom is at C4, and the chlorine atom is at C5.

The Target: 4-Bromo-5-chlorothiophene-2-sulfonamide Because positions 2, 4, and 5 are substituted, C3 is the only position retaining a proton .

  • Causality of the Singlet: Without any vicinal (adjacent) protons on the ring, scalar spin-spin coupling (J-coupling) cannot occur. Consequently, the C3-H proton manifests as a sharp, unambiguous singlet .

  • Deshielding Effects: The proximity of the highly electronegative sulfonamide group at C2, combined with the inductive electron-withdrawing effects of the halogens at C4 and C5, severely deshields the C3 proton, pushing its chemical shift downfield (typically around δ 7.65 ppm in DMSO-d6).

The Alternatives: Mono-Halogenated Scaffolds Comparing the target against mono-halogenated alternatives highlights the diagnostic power of 1H NMR [3]:

  • 5-Chlorothiophene-2-sulfonamide: Lacks the C4 bromine. It retains protons at C3 and C4. These adjacent protons couple with each other, splitting their signals into two distinct doublets with a characteristic ortho-coupling constant (J ≈ 4.0 Hz).

  • 4-Bromothiophene-2-sulfonamide: Lacks the C5 chlorine. It retains protons at C3 and C5. Separated by one carbon, these protons exhibit a weaker meta-coupling, resulting in doublets with a much smaller coupling constant (J ≈ 1.5 Hz).

Quantitative Data Comparison

The table below summarizes the quantitative 1H NMR spectral data, providing a rapid reference for differentiating these structural alternatives.

CompoundSubstitution PatternC3-H Shift (δ, ppm)C4-H / C5-H Shift (δ, ppm)Splitting PatternCoupling Constant (J)
4-Bromo-5-chlorothiophene-2-sulfonamide C4-Br, C5-Cl~7.65N/ASinglet (s)N/A
5-Chlorothiophene-2-sulfonamide C5-Cl~7.45~7.15 (C4-H)Doublet (d), Doublet (d)~4.0 Hz (ortho)
4-Bromothiophene-2-sulfonamide C4-Br~7.40~7.75 (C5-H)Doublet (d), Doublet (d)~1.5 Hz (meta)
*Note: Chemical shifts are approximate and referenced in DMSO-d6. The -SO2NH2 protons consistently appear as a broad singlet around δ 7.70–7.90 ppm across all three compounds.

Logical Workflow of NMR Splitting

G Start Thiophene-2-sulfonamide Scaffold Sub5 5-Chloro Substitution (Alternative 1) Start->Sub5 Sub4 4-Bromo Substitution (Alternative 2) Start->Sub4 Sub45 4-Bromo-5-Chloro Substitution (Target Compound) Start->Sub45 NMR5 Protons at C3 & C4 Ortho-Coupling (J ≈ 4.0 Hz) Doublet Signals Sub5->NMR5 NMR4 Protons at C3 & C5 Meta-Coupling (J ≈ 1.5 Hz) Doublet Signals Sub4->NMR4 NMR45 Only Proton at C3 No Vicinal Protons Singlet Signal Sub45->NMR45

Logical workflow of halogen substitution patterns on the thiophene ring and their NMR profiles.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating H/D exchange step to definitively assign the sulfonamide protons versus the aromatic thiophene proton.

Step 1: Solvent Selection & Sample Preparation

  • Weigh 10–15 mg of the synthesized compound.

  • Dissolve completely in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: DMSO-d6 is strictly chosen over CDCl3 due to the high polarity of the sulfonamide group. It is chosen over CD3OD to prevent the spontaneous deuterium exchange of the -SO2NH2 protons prior to baseline acquisition, which would render them invisible.

Step 2: Baseline Acquisition

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the 1D 1H NMR spectrum at 400 MHz (or higher) using a standard 90° pulse program (e.g., zg30).

  • Set the relaxation delay (D1) to at least 2.0 seconds.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1), which is mandatory for the accurate 1:2 integration ratio between the thiophene C3-H and the sulfonamide -NH2 protons.

  • Reference the chemical shifts to the residual DMSO quintet at δ 2.50 ppm.

Step 3: Self-Validating D2O Exchange

  • To definitively distinguish the broad sulfonamide signal from the C3-H singlet (or potential overlapping aromatic impurities), spike the NMR tube with 10–20 μL of Deuterium Oxide (D2O).

  • Vigorously shake the tube for 30 seconds and re-acquire the spectrum under identical parameters.

  • Causality: The labile -SO2NH2 protons will undergo rapid hydrogen-deuterium (H/D) exchange, causing their broad signal (typically around δ 7.80 ppm) to completely vanish from the spectrum. The robust, carbon-bound C3-H thiophene singlet will remain unperturbed, providing absolute internal validation of your peak assignments.

References

  • Mechanisms of Allosteric Inhibition of Insulin-Regulated Aminopeptidase. OSTI.GOV.
  • Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Aryl Sulfonamides. ACS Omega.
  • 5-Chlorothiophene-2-sulfonic acid tert-butylamide | C8H12ClNO2S2. PubChem.
Comparative

A Senior Application Scientist's Guide to HPLC Method Development for 4-Bromo-5-chlorothiophene-2-sulfonamide Purity Analysis

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-Br...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-Bromo-5-chlorothiophene-2-sulfonamide, a halogenated heterocyclic molecule, presents a unique analytical challenge due to its structural characteristics. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies to establish a robust, stability-indicating purity assay for this compound. We will navigate the causal chain from initial analyte assessment to a fully optimized method, explaining the scientific rationale behind each experimental choice.

Part 1: Foundational Strategy & Analyte Characterization

Before any practical method development begins, a thorough understanding of the analyte is paramount. 4-Bromo-5-chlorothiophene-2-sulfonamide (Structure shown below) is a multi-functionalized molecule. Its thiophene ring provides aromaticity and potential for π-π interactions, while the bromine and chlorine substituents add significant hydrophobicity. The sulfonamide group (-SO₂NH₂) introduces a polar, acidic proton, making the molecule's retention behavior susceptible to mobile phase pH.

  • Predicted Physicochemical Properties:

    • Molecular Formula: C₄H₃BrClNO₂S₂[1]

    • Predicted XlogP: 2.2 (indicating moderate hydrophobicity)[1]

    • Acidity: The sulfonamide proton imparts acidic character, suggesting that its charge state, and thus retention in reversed-phase HPLC, can be manipulated by pH.

Based on these properties, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point, as it separates compounds primarily based on hydrophobicity.[2] A UV-Vis or Diode Array Detector (DAD) is suitable, given the aromatic nature of the thiophene ring, which will confer strong UV absorbance. A preliminary wavelength scan should be performed to determine the UV maxima for optimal sensitivity; for sulfonamides and thiophenes, this is often in the 250-270 nm range.[3][4]

Part 2: A Comparative Approach to Method Development

The goal is to resolve the main 4-Bromo-5-chlorothiophene-2-sulfonamide peak from all potential process-related impurities and degradation products. The International Council for Harmonisation (ICH) guidelines state that an analytical procedure's objective is to demonstrate its suitability for its intended purpose, which in this case is a quantitative test for impurities.[5][6] To achieve this, we will compare key stationary and mobile phase parameters.

The overall strategy follows a systematic progression from screening to optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (UV, pKa, LogP) Column_Screen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, Acid vs. Buffer) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization (Slope & Time) Mobile_Phase_Screen->Gradient_Opt Temp_Opt Temperature & Flow Rate Optimization Gradient_Opt->Temp_Opt Final_Method Final Optimized Method Temp_Opt->Final_Method Forced_Deg Forced Degradation (ICH Q1A/Q2) Final_Method->Forced_Deg Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation

Caption: HPLC Method Development and Validation Workflow.

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[7] We will compare two distinct yet versatile reversed-phase columns: a traditional C18 and a Phenyl-Hexyl phase.

  • C18 (Octadecylsilane): The industry workhorse, it separates primarily based on hydrophobic (van der Waals) interactions.[8][9] It is an excellent starting point for moderately hydrophobic molecules like our target compound.

  • Phenyl-Hexyl: This phase offers an alternative selectivity.[7] In addition to hydrophobicity from its hexyl linker, the phenyl group provides aromatic π-π interactions.[8][9] This can be highly advantageous for separating aromatic compounds, especially those with different substituents or isomers, which might co-elute on a C18 column.[7][8]

The mobile phase composition fine-tunes the separation. We will evaluate two key components: the organic modifier and the acidic additive.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure and better efficiency) and better UV transparency at low wavelengths.

    • Methanol is a more polar, protic solvent that can offer different selectivity through hydrogen bonding interactions.

  • Acidic Additive: Formic Acid (FA) vs. Trifluoroacetic Acid (TFA) An acidic additive is crucial to suppress the ionization of the sulfonamide's acidic proton and any residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.[10]

    • Formic Acid (0.1%): A weaker acid, it is excellent for peak shape and is highly compatible with mass spectrometry (MS) detectors.[10][11]

    • Trifluoroacetic Acid (0.1%): A stronger acid and effective ion-pairing agent, TFA can sometimes provide superior peak shape for basic compounds and alter selectivity.[12] However, it can cause ion suppression in MS and may be more difficult to flush from the column.[11][12]

Part 3: Experimental Protocol & Comparative Data

The following protocols outline the screening experiments. A standard HPLC system with a DAD detector is used. The analyte is dissolved in a 50:50 mixture of acetonitrile and water.

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of 4-Bromo-5-chlorothiophene-2-sulfonamide in ACN. Dilute to 0.1 mg/mL with 50:50 ACN:Water.

  • HPLC System & General Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: DAD at 265 nm[3][13]

  • Screening Gradient: A generic, fast gradient is used to probe retention and impurity profiles.

    • Mobile Phase A: Water with 0.1% Acid (FA or TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Acid (FA or TFA)

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Execution: Run the sample under each of the four conditions outlined in the table below.

The performance of each condition is evaluated based on the resolution (Rs) between the main peak and the nearest eluting impurity, the tailing factor (Tf) of the main peak, and the total analysis time.

ColumnMobile Phase AdditiveMain Peak Retention Time (min)Resolution (Rs) to Closest ImpurityTailing Factor (Tf)Observations
Standard C18 0.1% Formic Acid9.51.41.6Poor resolution for an early eluting impurity. Significant peak tailing.
Standard C18 0.1% Trifluoroacetic Acid9.81.61.3Improved tailing factor due to stronger ion pairing, but resolution remains suboptimal.
Phenyl-Hexyl 0.1% Formic Acid10.22.5 1.1 Excellent resolution and peak shape. The π-π interactions of the phenyl phase provide superior selectivity. [7][8]
Phenyl-Hexyl 0.1% Trifluoroacetic Acid10.52.41.2Good separation, but slightly worse tailing and no significant resolution benefit over formic acid.

G cluster_0 Initial Conditions cluster_1 Decision Criteria cluster_2 Selected Method C18_FA C18 + Formic Acid (Rs=1.4, Tf=1.6) Crit_Res Resolution > 2.0 C18_FA->Crit_Res FAIL C18_TFA C18 + TFA (Rs=1.6, Tf=1.3) C18_TFA->Crit_Res FAIL PH_FA Phenyl-Hexyl + Formic Acid (Rs=2.5, Tf=1.1) PH_FA->Crit_Res Crit_Tail Tailing Factor < 1.2 PH_FA->Crit_Tail PH_TFA Phenyl-Hexyl + TFA (Rs=2.4, Tf=1.2) PH_TFA->Crit_Tail FAIL Optimal Optimal Choice: Phenyl-Hexyl with 0.1% Formic Acid Crit_Res->Optimal Crit_Tail->Optimal

Caption: Decision logic for selecting the optimal column and mobile phase.

Part 4: Final Optimized Method and Stability-Indicating Properties

With the best column and mobile phase selected, the gradient was optimized to reduce the run time while maintaining resolution.

  • Instrument: Standard HPLC System with DAD Detector

  • Column: Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

  • Gradient:

    • 0.00 min: 40% B

    • 10.00 min: 75% B

    • 10.10 min: 95% B

    • 12.00 min: 95% B

    • 12.10 min: 40% B

    • 15.00 min: 40% B

This optimized method provides a total run time of 15 minutes with excellent resolution of all observed impurities.

A critical aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact API from any degradation products that may form under stress conditions.[14][15] As mandated by ICH guideline Q1A(R2), forced degradation studies are performed to demonstrate this capability.[16]

Forced Degradation Protocol: Samples of 4-Bromo-5-chlorothiophene-2-sulfonamide were subjected to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal: 105 °C for 48 hours.

  • Photolytic: Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Results: In all stress conditions, the developed HPLC method successfully resolved the main API peak from all generated degradation products, confirming its specificity and stability-indicating nature. The peak purity tool of the DAD confirmed that the main peak was spectrally pure in all cases, fulfilling a key requirement of analytical procedure validation.[5][6]

Conclusion

This guide demonstrates a systematic and comparative approach to developing a robust, stability-indicating RP-HPLC method for the purity analysis of 4-Bromo-5-chlorothiophene-2-sulfonamide. By comparing a standard C18 column with a Phenyl-Hexyl column, we established that the alternative selectivity offered by π-π interactions was critical for achieving optimal resolution for this specific aromatic analyte. The final optimized method is shown to be specific, efficient, and suitable for its intended purpose in a regulated pharmaceutical environment, aligning with the principles outlined in ICH guidelines.[5][18]

References

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Papadopoulou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014, October). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Request PDF. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • ResearchGate. (2020, July 25). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-5-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2). Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • PubMed. (2025, November 18). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2-chlorothiophene (CAS 2873-18-9). Retrieved from [Link]

Sources

Validation

comparing IC50 values of thiophene sulfonamides vs acetazolamide

Comparative Kinetic Analysis: Thiophene Sulfonamides vs. Acetazolamide in Carbonic Anhydrase Inhibition In the landscape of metalloenzyme targeting, the design of Carbonic Anhydrase Inhibitors (CAIs) requires a delicate...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetic Analysis: Thiophene Sulfonamides vs. Acetazolamide in Carbonic Anhydrase Inhibition

In the landscape of metalloenzyme targeting, the design of Carbonic Anhydrase Inhibitors (CAIs) requires a delicate balance of pharmacophore optimization to achieve isoform selectivity. While the thiadiazole sulfonamide Acetazolamide (AAZ) remains the foundational clinical benchmark, thiophene sulfonamides have emerged as superior scaffolds for targeting specific cytosolic and tumor-associated isozymes[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the inhibitory performance (


 / 

) of thiophene sulfonamides against AAZ. Furthermore, this guide details the self-validating kinetic methodology required to accurately measure these interactions in a drug development setting.

Mechanistic Basis of Inhibition & Scaffold Divergence

Both thiophene and thiadiazole sulfonamides rely on a primary sulfonamide moiety acting as a Zinc-Binding Group (ZBG). Upon entering the enzyme's active site, the sulfonamide group deprotonates. The resulting anion coordinates directly with the catalytic


 ion, displacing the zinc-bound water/hydroxide molecule that is strictly required for the nucleophilic attack on 

[1].

The divergence in clinical efficacy stems from the heterocyclic tail:

  • Acetazolamide (Thiadiazole Scaffold): The five-membered ring containing one sulfur and two nitrogen atoms provides a specific hydrogen-bonding profile (often interacting with Thr200)[1]. However, its systemic distribution and lack of high selectivity often lead to off-target toxicity.

  • Thiophene Sulfonamides: The electron-rich, highly lipophilic thiophene ring alters the van der Waals interactions within the hydrophobic and hydrophilic halves of the active site cleft[1]. This structural divergence significantly enhances binding affinity for specific isoforms, which is why derivatives like dorzolamide and brinzolamide were successfully developed as topically acting anti-glaucoma agents[1].

Quantitative Benchmarking: Value Comparison

The following table synthesizes the inhibition constants (


) of standard Acetazolamide against unsubstituted thiophene sulfonamides across key human Carbonic Anhydrase (hCA) isozymes.
Carbonic Anhydrase IsozymeClinical RelevanceAcetazolamide (AAZ) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nM)
Thiophene Sulfonamides

(nM)
hCA I Cytosolic / Off-target250.0 - 310.0[2]63.0 - 138.0[3]
hCA II Glaucoma / Cytosolic12.0 - 12.1[4][2]6.3 - 8.8[3]
hCA IX Tumor-associated (Hypoxia)25.0 - 25.7[4][2]2.8 - 15.0[3]
hCA XII Tumor-associated5.7[4]Sub-10 nM (Derivative dependent)[3]

Data Interpretation: Thiophene sulfonamides exhibit sub-10 nM potency for the ubiquitous hCA II and the tumor-associated hCA IX, outperforming the clinical standard AAZ[3]. This enhanced affinity makes the thiophene scaffold highly attractive for next-generation oncological and ophthalmic drug development.

Self-Validating Kinetic Protocol: Stopped-Flow Hydration Assay

To ensure scientific integrity and reproducibility, the evaluation of CAIs must move beyond simple binding assays—which often fail to accurately resolve picomolar to low-nanomolar affinities—to functional catalytic monitoring. The Stopped-Flow ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Hydration Assay serves as the gold standard by directly measuring the rate-limiting step of the enzyme.
System Validation & Controls

To ensure the protocol acts as a self-validating system, the following controls must be run parallel to the experimental compounds:

  • Negative Control (Uncatalyzed Rate): Buffer + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     + Indicator (No Enzyme). This baseline hydration rate must be subtracted from all subsequent enzymatic rates to isolate true catalytic activity.
    
  • Positive Control: Acetazolamide (AAZ) reference standard to verify enzyme viability and assay sensitivity[4].

  • Solvent Control: DMSO/Vehicle control to ensure the solvent does not induce conformational changes in the enzyme.

Step-by-Step Methodology

Step 1: Reagent & Buffer Preparation

  • Action: Prepare a 10–20 mM HEPES buffer (pH 7.5) containing 20 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (or 
    
    
    
    ) and 0.2 mM Phenol Red.
  • Causality: HEPES provides stable buffering at physiological pH. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is critical to maintain a constant ionic strength, preventing fluctuations in the activity coefficient of the charged species during the reaction. Phenol red acts as a pH indicator (absorbance maximum at 557 nm) to monitor the protons generated during the hydration of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    (
    
    
    ), allowing real-time spectrophotometric tracking.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Mix the target hCA isozyme (e.g., ~10 nM final concentration) with varying concentrations of the sulfonamide inhibitor. Incubate at room temperature for 15 minutes[4].

  • Causality: Sulfonamide binding to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     core is a dynamic process. A 15-minute pre-incubation ensures the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium prior to substrate introduction, preventing artificial right-shifts in the dose-response curve.
    

Step 3: Stopped-Flow Execution

  • Action: Using an Applied Photophysics stopped-flow instrument, rapidly mix the pre-incubated E-I solution with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -saturated water (concentrations ranging from 1.7 to 17 mM).
    
  • Causality: The CA-catalyzed hydration of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is one of the fastest known enzymatic reactions. Stopped-flow mixing achieves millisecond dead-times, essential for capturing the initial linear rate of the reaction (first 10–100 seconds) before substrate depletion occurs.
    

Step 4: Data Acquisition & Kinetic Derivation

  • Action: Monitor the decrease in absorbance at 557 nm to calculate the initial reaction velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Causality: Use non-linear least-squares fitting and the Cheng-Prusoff equation to derive the exact ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values from the initial rates.
    

Experimental Workflow Visualization

StoppedFlowWorkflow Prep 1. Reagent & Buffer Prep (HEPES, Phenol Red, Na2SO4) Incubate 2. E-I Pre-Incubation (15 min to reach equilibrium) Prep->Incubate Combine Enzyme + Inhibitor Mix 3. Stopped-Flow Mixing (Rapid injection of CO2) Incubate->Mix Initiate Reaction Measure 4. Spectrophotometry (Monitor protons at 557 nm) Mix->Measure Track Hydration Rate Analyze 5. Kinetic Analysis (Derive Ki via Cheng-Prusoff) Measure->Analyze Non-linear Regression

Fig 1: Logical workflow of the Stopped-Flow CO2 Hydration Assay for determining CA inhibitor Ki.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis.
  • Inhibition of Schistosoma mansoni carbonic anhydrase by the antiparasitic drug clorsulon. IUCr Journals.
  • Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Taylor & Francis.

Sources

Comparative

Structural Superiority of Halogenated Scaffolds: X-Ray Diffraction Analysis of 4-Bromo-5-chlorothiophene-2-sulfonamide Complexes

Executive Summary: For structural biologists and medicinal chemists targeting flexible metallopeptidases like Insulin-Regulated Aminopeptidase (IRAP), obtaining high-resolution X-ray diffraction (XRD) data is a persisten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: For structural biologists and medicinal chemists targeting flexible metallopeptidases like Insulin-Regulated Aminopeptidase (IRAP), obtaining high-resolution X-ray diffraction (XRD) data is a persistent bottleneck. This guide objectively compares the crystallographic performance of the halogenated scaffold 4-Bromo-5-chlorothiophene-2-sulfonamide (specifically its N-(3-(1H-tetrazol-5-yl)phenyl) derivative) against traditional benzopyran alternatives (e.g., HFI-419). By stabilizing closed enzyme conformations and providing built-in anomalous scattering signals, this halogenated sulfonamide serves as a superior molecular tool for structure-based drug design.

Introduction: The Structural Biology Challenge

As a Senior Application Scientist, I frequently see drug development pipelines stall because flexible target proteins resist forming well-ordered crystal lattices. IRAP, an enzyme implicated in cognitive enhancement and immune regulation, natively exists in a highly dynamic "open" conformation in solution.

To achieve sub-2.0 Å resolution electron density maps, we must use ligands that not only bind with high affinity but also conformationally lock the target. While benzopyran derivatives like HFI-419 are common in vivo tool compounds, X-ray crystallographic analyses reveal that they only trap IRAP in a semi-open, less active conformation, leading to high B-factors and poor map clarity (1)[1]. In contrast, the 4-bromo-5-chlorothiophene-2-sulfonamide scaffold acts as a rigid anchor, locking the enzyme into a highly ordered closed state.

Crystallographic Performance Comparison

The inclusion of heavy halogens (Bromine and Chlorine) on the thiophene ring provides two massive advantages over non-halogenated or benzopyran alternatives:

  • Direct Experimental Phasing (SAD): The Bromine atom has a distinct X-ray absorption K-edge at ~13.47 keV (0.919 Å). This allows crystallographers to use Single-wavelength Anomalous Dispersion (SAD) to solve the phase problem directly from the ligand, bypassing the toxic and tedious process of heavy-metal soaking.

  • Halogen Bonding (σ-hole interactions): The electron-withdrawing nature of the halogens lowers the pKa of the sulfonamide, strengthening zinc-coordination in metalloenzymes. Furthermore, the localized positive potential (σ-hole) on the Bromine atom forms highly directional halogen bonds with the protein backbone, restricting ligand thermal motion and drastically lowering crystallographic B-factors (2)[2].

Quantitative Data Comparison

The following table summarizes the structural and functional metrics of the halogenated thiophene sulfonamide compared to the standard benzopyran alternative, HFI-419.

Crystallographic Parameter4-Bromo-5-chlorothiophene-2-sulfonamide AnalogBenzopyran Alternative (HFI-419)Scientific & Workflow Advantage
Target Conformation Closed (Active-like)Semi-OpenStabilizes flexible domains, yielding higher resolution electron density maps[1].
IC₅₀ (Purified IRAP) 207 nM397 nMSuperior binding affinity translates to higher lattice occupancy and fewer apo-state artifacts[1].
Anomalous Phasing Yes (Br K-edge at 13.47 keV)NoEnables direct experimental phasing (SAD) without the need for isomorphous replacement.
Ligand B-factors Low (Rigid anchoring)Moderate to HighHalogen bonding restricts thermal motion, improving the clarity of the active site map.
Inhibition Mechanism Allosteric (Non-competitive)Allosteric (Substrate-dependent)Provides a predictable pharmacological profile across different physiological substrates[1].
Conformational Dynamics & Pathway Modulation

The choice of ligand directly dictates the structural fate of the enzyme. As illustrated below, the 4-bromo-5-chlorothiophene scaffold successfully induces the complete closure of the enzyme, which is a prerequisite for generating the tightly packed crystal lattices required for high-resolution XRD.

Conformational_Dynamics Apo Apo-IRAP (Open State) Ligand_Halo 4-Bromo-5-chloro- thiophene Sulfonamide Apo->Ligand_Halo High Affinity Binding Ligand_Alt HFI-419 (Benzopyran) Apo->Ligand_Alt Moderate Affinity State_Closed Closed Conformation (High Resolution XRD) Ligand_Halo->State_Closed Halogen Anchoring State_Semi Semi-Open Conformation (Higher B-factors) Ligand_Alt->State_Semi Incomplete Closure

Fig 1. Conformational modulation of IRAP by halogenated sulfonamides vs. benzopyran alternatives.
Self-Validating Experimental Protocol: Co-Crystallization & XRD

To guarantee scientific integrity, every step in a structural biology workflow must be self-validating. Do not proceed to the next step unless the internal quality check is passed. The following protocol details the co-crystallization of IRAP with 4-bromo-5-chlorothiophene-2-sulfonamide.

Step 1: Protein-Ligand Complexation

  • Action: Incubate purified IRAP extracellular domain (10 mg/mL) with a 3-fold molar excess of the sulfonamide ligand for 2 hours at 4°C.

  • Causality: Pre-incubation ensures the protein is locked into the closed conformation prior to nucleation, preventing the formation of mixed apo/holo crystals.

  • Validation Check: Run Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PdI) is < 0.15, confirming a monodisperse, uniform complex.

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate, pH 7.5) on a siliconized coverslip. Invert over 500 µL of reservoir solution.

  • Causality: Hanging drop allows for slower, more controlled vapor equilibration compared to sitting drop, which is critical for large, flexible metallopeptidases to form well-ordered lattices.

  • Validation Check: Inspect under a stereomicroscope with cross-polarizers. True protein crystals are chiral and will exhibit birefringence (glowing against a dark background), distinguishing them from useless salt crystals.

Step 3: Cryoprotection & Harvesting

  • Action: Briefly transfer the crystal into a cryoprotectant drop containing the reservoir solution supplemented with 20% (v/v) glycerol and 1 mM ligand, then flash-freeze in liquid nitrogen.

  • Causality: Glycerol vitrifies the solvent. Without it, crystalline ice forms, producing intense powder diffraction rings that obscure the protein's diffraction spots.

  • Validation Check: Mount a blank cryo-loop (solution only) on the home-source X-ray and shoot a 1-second exposure. Proceed to crystal harvesting only if the diffraction image is completely clear of ice rings.

Step 4: Synchrotron Data Collection (SAD Phasing)

  • Action: Mount the crystal at a synchrotron beamline. Tune the incident X-ray energy to the Bromine K-edge (13.47 keV / 0.919 Å).

  • Causality: Tuning exactly to the Br absorption edge maximizes the anomalous scattering differences (

    
    ), which is mathematically required to calculate the initial electron density maps without a search model.
    
  • Validation Check: Expose 10 initial frames. Proceed with the full 360° dataset only if the

    
     ratio is > 2.0 in the highest resolution shell.
    

XRD_Protocol Step1 1. Complexation DLS Monodispersity Check Step2 2. Vapor Diffusion Cross-Polarizer Validation Step1->Step2 Step3 3. Cryoprotection Ice-Ring Blank Test Step2->Step3 Step4 4. SAD Data Collection Br K-edge Tuning (13.47 keV) Step3->Step4 Step5 5. Refinement R-free / R-work Convergence Step4->Step5

Fig 2. Self-validating X-ray diffraction workflow for halogenated sulfonamide co-crystallization.
Conclusion

When comparing chemical scaffolds for the structural elucidation of challenging peptidases, the 4-bromo-5-chlorothiophene-2-sulfonamide moiety is objectively superior to standard benzopyran tools. By leveraging halogen-induced conformational locking and exploiting the anomalous scattering properties of Bromine, researchers can reliably generate high-resolution, unambiguous electron density maps that accelerate structure-based drug design (3)[3].

References
  • Mechanisms of Allosteric Inhibition of Insulin-Regulated Aminopeptidase Source: OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL:[Link]

  • Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides Source: ChemistryOpen / PubMed Central (PMC) URL:[Link]

  • ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

Validation of Carbonic Anhydrase Inhibition Assays for Sulfonamides: A Comparative Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Given their critical role in pH regulation, fluid secretion, and tumorigenesis, CAs are prime therapeutic targets. Sulfonamides (e.g., acetazolamide, dorzolamide) represent the classical and most prominent class of CA inhibitors [1].

For drug development professionals, accurately determining the inhibitory potency (


 or 

) of novel sulfonamides requires robust, validated assay systems. This guide objectively compares the primary assay modalities—Stopped-Flow CO₂ Hydration and the p-Nitrophenyl Acetate (p-NPA) Esterase Assay—and provides self-validating protocols grounded in mechanistic causality.

Mechanistic Causality: Why Sulfonamides Inhibit CA Catalysis

To validate an assay, one must first understand the molecular event being measured. The CA active site features a catalytic


 ion coordinated by three histidine residues and a water molecule or hydroxide ion. During native catalysis, the zinc-bound hydroxide performs a rapid nucleophilic attack on 

[2].

Sulfonamides (


) act as transition-state analogs. In their deprotonated state (sulfonamidate anion), they coordinate directly to the 

ion, displacing the catalytic water/hydroxide. This physical blockade halts both the primary hydratase activity and the secondary, promiscuous esterase activity of the enzyme.

CA_Mechanism CA_Active CA Active Site (Zn2+ - OH-) Catalysis Nucleophilic Attack & Hydration CA_Active->Catalysis Native Path Inhibition Zn2+ Coordination (Displaces OH-) CA_Active->Inhibition Inhibited Path CO2 CO2 (Substrate) CO2->Catalysis Products HCO3- + H+ Catalysis->Products Sulfonamide Sulfonamide Inhibitor (R-SO2NH-) Sulfonamide->Inhibition Blocked Catalysis Blocked (Enzyme Inactive) Inhibition->Blocked

Logical flow of native CA CO2 hydration versus competitive zinc-binding inhibition by sulfonamides.

Comparative Analysis of Assay Modalities

When screening sulfonamides, application scientists typically choose between measuring the physiological reaction (CO₂ hydration) or a surrogate reaction (ester hydrolysis). While both are catalyzed at the same active site, they present vastly different kinetic profiles [3].

Table 1: Objective Comparison of CA Assay Modalities
ParameterStopped-Flow CO₂ HydrationColorimetric Esterase Assay (p-NPA)
Substrate

(Physiological Target)
p-Nitrophenyl acetate (Surrogate)
Readout Absorbance (pH indicator, e.g., Phenol Red at 557 nm)Absorbance (p-Nitrophenol formation at 400-405 nm)
Enzyme Isoforms Universal (Accurate for all

-CA isoforms)
Limited (Primarily fast

-CAs like hCA II; poor for hCA I)
Throughput Low to Medium (Requires stopped-flow instrument)High (96/384-well microplate reader compatible)
Sensitivity Extremely High (Detects sub-nanomolar

)
Moderate (Requires higher enzyme concentrations)
Data Output True physiological

Apparent

/ Esterase

Best Used For Lead optimization, precise kinetic profiling, IND dataPrimary high-throughput screening (HTS) of large libraries

Scientific Insight: The esterase assay is highly scalable but relies on the promiscuous esterase activity of CAs. Some isoforms (like hCA XII or hCA I) exhibit weak esterase activity, making the p-NPA assay prone to false negatives. The stopped-flow CO₂ hydration assay remains the gold standard for validating sulfonamide efficacy across all isoforms because it measures the true physiological reaction [4].

Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must include internal validation checks. Below are the step-by-step methodologies for both assays.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

Causality: This assay measures the rapid drop in pH as


 is converted to 

and

. Because the uncatalyzed reaction is fast, a stopped-flow instrument is required to capture the initial linear rate (10–100 ms) before equilibrium is reached [5].
  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4 for cytosolic CAs) or TRIS (pH 8.3 for membrane-bound CAs). Add 0.1 M

    
     or 
    
    
    
    to maintain constant ionic strength (these specific anions do not inhibit CAs).
  • Indicator Addition: Add Phenol Red (0.2 mM) to the buffer. The absorbance maximum is monitored at 557 nm.

  • Enzyme & Inhibitor Pre-incubation: Dilute the recombinant CA enzyme (e.g., hCA II) to a final concentration of 5–10 nM. Add the sulfonamide inhibitor (diluted in DMSO, final DMSO < 1%) and incubate for 15 minutes at 25°C to allow the Enzyme-Inhibitor complex to reach equilibrium.

  • Substrate Preparation: Prepare saturated

    
     solutions (1.7 to 17 mM) by bubbling 
    
    
    
    gas into pure water at 25°C.
  • Reaction Execution: Rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the

    
     solution in the stopped-flow photometer.
    
  • Data Acquisition: Record the initial velocity (

    
    ) from the linear portion of the absorbance decay curve.
    
  • Validation Check: Ensure the uncatalyzed rate (buffer +

    
     without enzyme) is subtracted from all measurements. Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: High-Throughput p-NPA Esterase Assay

Causality: The enzyme hydrolyzes colorless p-NPA into yellow p-nitrophenol. This slower reaction allows for standard microplate reader usage [6].

  • Reagent Prep: Prepare 20 mM HEPES-Tris buffer (pH 7.4). Prepare p-NPA substrate stock (30 mM in acetonitrile).

  • Enzyme/Inhibitor Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL CA enzyme (e.g., 0.1 mg/mL), and 20 µL of sulfonamide inhibitor (serially diluted). Incubate for 15 min at 25°C.

  • Initiation: Add 20 µL of p-NPA stock to each well to initiate the reaction.

  • Kinetic Readout: Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes.

  • Validation Check: Include a "No Enzyme" control to account for the spontaneous autohydrolysis of p-NPA in aqueous buffer. Calculate the Z'-factor; a robust assay must yield

    
    .
    

Assay_Workflow Prep Enzyme & Inhibitor Preparation Incubate Equilibrium Incubation (15 min, 25°C) Prep->Incubate Initiate Substrate Addition (CO2 or p-NPA) Incubate->Initiate Readout Kinetic Readout (Absorbance vs Time) Initiate->Readout Validate Validation Check (Subtract Blank, Z' > 0.5) Readout->Validate Analyze IC50 / Ki Calculation (Non-linear Regression) Validate->Analyze

Step-by-step workflow for executing and validating carbonic anhydrase inhibition assays.

Quantitative Benchmarking: Reference Data for Sulfonamides

To validate a new assay setup, application scientists must run reference standards. Acetazolamide, dorzolamide, and brinzolamide are clinically approved sulfonamides that serve as mandatory positive controls.

Table 2: Benchmark Inhibitory Constants ( , nM) for Standard Sulfonamides
InhibitorhCA I (Cytosolic, slow)hCA II (Cytosolic, fast)hCA IX (Transmembrane, tumor-associated)
Acetazolamide (AAZ) 2501225
Dorzolamide 50,000952
Brinzolamide >50,000337

Data Interpretation (Causality): Notice the isoform selectivity. Dorzolamide and brinzolamide were rationally designed for topical glaucoma treatment; thus, they exhibit extreme selectivity for hCA II (the primary driver of aqueous humor secretion) over hCA I (abundant in erythrocytes, off-target). When validating your assay, reproducing the ~12 nM


 for Acetazolamide against hCA II via the stopped-flow method is the definitive proof of assay integrity.

Conclusion

Validating a carbonic anhydrase inhibition assay for sulfonamides requires aligning the experimental modality with the specific research question. While the p-NPA esterase assay provides a rapid, high-throughput initial screen, the stopped-flow


 hydration assay remains the non-negotiable gold standard for determining true physiological 

values and resolving isoform selectivity. By implementing rigorous background subtraction, equilibrium pre-incubation, and benchmarking against clinical standards like acetazolamide, researchers can ensure the highest data integrity in their drug discovery pipelines.

References

  • Jo, B.H., et al. "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity." MDPI, [Link]

  • Krishnamurthy, V. M., et al. "Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding." Chemical Reviews (NIH), [Link]

  • Wistrand, P. J., et al. "Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship." NIH, [Link]

  • Berrino, E., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry (ACS Publications), [Link]

  • Supuran, C. T., et al. "Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors." NIH, [Link]

Sources

Comparative

comparative stability of 4-bromo vs 5-bromo thiophene derivatives

Title: Comparative Stability and Reactivity of 4-Bromo vs. 5-Bromo Thiophene Derivatives: A Synthetic Guide Introduction As a Senior Application Scientist, I frequently encounter challenges in the regioselective function...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability and Reactivity of 4-Bromo vs. 5-Bromo Thiophene Derivatives: A Synthetic Guide

Introduction As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of substituted heterocycles. When designing synthetic routes for pharmaceuticals or organic electronic materials, understanding the comparative stability of the 4-bromo (β-position) versus the 5-bromo (α-position) thiophene derivatives is paramount. Because standard IUPAC thiophene numbering dictates that the 2- and 5-positions are electronically equivalent α-carbons, and the 3- and 4-positions are equivalent β-carbons, the foundational literature comparing 2-bromothiophene and 3-bromothiophene applies directly to 5-bromo and 4-bromo derivatives, respectively[1][2].

This guide objectively compares the stability, reactivity, and experimental handling of these two positional isomers, providing researchers with self-validating protocols and mechanistic insights to optimize their synthetic workflows.

Theoretical Framework: The Causality of Stability

The differential stability between 4-bromo and 5-bromo thiophenes is fundamentally rooted in the electronic structure of the heteroaromatic ring[1].

  • Resonance Stabilization: The sulfur atom in thiophene can stabilize cationic intermediates (σ-complexes) through the delocalization of its lone pair electrons[1]. Electrophilic attack or metal insertion at the 5-position (α) is favored because the resulting intermediate is stabilized by three resonance structures[1]. Conversely, the 4-position (β) intermediate is stabilized by only two resonance structures, making the 4-bromo derivative inherently more stable and less reactive toward electrophilic and oxidative processes[1].

  • C-Br Bond Strength: Density Functional Theory (DFT) computational studies reveal that the C-Br bond at the 4-position (β) is stronger than at the 5-position (α)[2]. This higher bond dissociation energy translates to a higher activation barrier for reactions involving C-Br bond cleavage, such as oxidative addition in palladium-catalyzed cross-coupling or radical initiation in Grignard reagent formation[2].

  • Photochemical Stability: Gas-phase photochemistry studies indicate that α-bromothiophenes exhibit prompt axial recoil and C-Br bond fission under UV irradiation, whereas β-bromothiophenes demonstrate higher photostability and resistance to ring-opening[3].

ElectronicLogic A Substituted Thiophene Scaffold B 5-Bromo (α-position) Lower C-Br Bond Energy A->B Substitution at C5 C 4-Bromo (β-position) Higher C-Br Bond Energy A->C Substitution at C4 D High Reactivity (Rapid Metal-Halogen Exchange) B->D 3 Resonance Structures Stabilize Intermediates E High Stability (Resistant to Oxidative Addition) C->E 2 Resonance Structures Less Stabilization

Logical flow of positional effects on thiophene stability and reactivity.

Quantitative Comparison

To guide experimental design, the following table summarizes the comparative kinetic and thermodynamic properties of the two isomers based on computational and experimental data[1][2][3].

Property / Reaction Parameter5-Bromo Thiophene (α-position)4-Bromo Thiophene (β-position)
C-Br Bond Strength (DFT) Lower (Easier to cleave)[2]Higher (More stable)[2]
Resonance Stabilization High (3 resonance structures)[1]Low (2 resonance structures)[1]
Metal-Halogen Exchange Rapid at -78 °C (Standard conditions)[1]Slower; often requires higher temps[2]
Suzuki-Miyaura Yields High (>85%) under mild heating[2]Moderate (<75%); requires harsh conditions[2]
Photochemical Stability (UV) Low (Prompt C-Br fission)[3]High (Resistant to fission)[3]
Grignard Formation Readily forms via radical pathway[2]Notoriously difficult; requires entrainment[2]

Experimental Workflows & Self-Validating Protocols

To practically demonstrate the stability difference, I have designed a self-validating protocol for the regioselective Suzuki-Miyaura cross-coupling of a 4,5-dibromothiophene derivative. Because the 4-bromo position is significantly more stable, we can selectively couple at the 5-position by strictly controlling the thermal energy (temperature) of the reaction, using the 4-bromo position as an internal control for stability.

Protocol: Regioselective Suzuki-Miyaura Coupling of 4,5-Dibromothiophene

  • Objective: Selectively functionalize the 5-position while leaving the highly stable 4-bromo position intact.

  • Causality of Choices: We utilize Pd(PPh3)4 because its oxidative addition step is highly sensitive to C-Br bond strength[2]. By capping the reaction temperature at 60 °C, we provide exactly enough thermal energy to overcome the activation barrier of the 5-bromo position, but not the 4-bromo position.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 4,5-dibromothiophene and 1.05 equivalents of the desired aryl boronic acid in a degassed mixture of Toluene/Ethanol (4:1 v/v).

  • Catalyst & Base Addition: Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 equivalents of aqueous Potassium Carbonate (K₂CO₃, 2M). Note: A mild base like K₂CO₃ is chosen to prevent base-catalyzed degradation of the thiophene ring.

  • Controlled Heating (The Validation Step): Heat the biphasic mixture to exactly 60 °C.

    • Self-Validation System: Monitor the reaction via GC-MS every 2 hours. The appearance of the mono-coupled product (mass = M - Br + Aryl) validates the reaction. The absence of the di-coupled product validates the superior stability of the 4-bromo position. If the temperature inadvertently spikes above 85 °C, the di-coupled product will begin to appear, serving as an internal indicator of thermal overreach.

  • Quenching & Workup: Once the starting material is consumed (typically 6-8 hours), cool the reaction to room temperature. Quench with deionized water and extract three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography. The stable 4-bromo moiety remains available for subsequent, orthogonal functionalization under harsher conditions.

Workflow Start 4,5-Dibromothiophene + Aryl Boronic Acid Step1 Add Pd(PPh3)4 Catalyst & 2M K2CO3 Base Start->Step1 Branch1 Mild Heating (60°C) Targets 5-Position Step1->Branch1 Kinetic Control Branch2 Harsh Heating (90°C+) Targets 4-Position Step1->Branch2 Thermodynamic Control Result1 Mono-coupled Product (4-Bromo remains intact) Branch1->Result1 Overcomes α-barrier Result2 Di-coupled Product (Loss of selectivity) Branch2->Result2 Overcomes β-barrier

Comparative cross-coupling workflow demonstrating temperature-dependent stability.

Strategic Applications in Drug Development & Materials Science

Understanding these stability profiles allows researchers to make strategic decisions:

  • Pharmaceutical Half-Life: When designing a drug candidate where a halogen is required for steric bulk or lipophilicity, placing the bromine at the 4-position (β) rather than the 5-position (α) will generally increase the metabolic and chemical stability of the molecule, reducing the likelihood of off-target nucleophilic aromatic substitution in vivo.

  • Organic Electronics (OLEDs/OFETs): In the synthesis of conjugated polymers, 5-bromo derivatives are preferred as terminal functional groups because they rapidly polymerize via Stille or Kumada couplings[4]. Conversely, 4-bromo derivatives are used when researchers need to synthesize complex, branched thienoacenes where the bromine must survive initial linear coupling steps before being activated later[5].

References

  • A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Synthetic Transformations, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpIzz7z_E3isQkbDkgSP0Q3_Wz1X8X9aWqDga78_UULJD-m4dwiPoWq8JqUM2LpmKnFLUQ5PNLTYEGGX9QERQpYA4Tm9R5gPJStUJsVDwcQIpEyWt32v_d_WEtDif8evI6LE1r8c_Hlqk1WTPUhNjkpMgWbxxESHCoURFNIunQj0QHzi4wF-jMi2Ljxa7rN30ID51SFA6phqzY8-AK-W81ecvoAYrqriqGxbPfmckGf0Cwn209Fm6-Ap__TyY_Yc53fDue6avwV6KzFgpaqmO]
  • A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Computational Insights, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-2zJ6mqD7f4tC_Rye6foYnS12LP8c22eXY8z-xIYgPunYnrFuDxt3UG_z9GcM4ZS_REg8z310gE9nhPzhkZ9t-XZg-F1-IydsXWWnQnrahquBy-5fSOgTEpN2_UUlHIFxFPt6TOjjLIXYhQ2_fe37qcJXnyjeMr0gEFa1qD1GLGE6iaas7Dnuu67yGn8fUhHNpV5UvDYeROMtjfvmw3wWEhji4msT4WQ09EbUacmOEo8WCRPSE1UMgpgWRIby]
  • Near ultraviolet photochemistry of 2-bromo- and 2-iodothiophene: Revealing photoinduced ring opening in the gas phase?, The Journal of Chemical Physics | AIP Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLqDUAdBoXSKbDs03KNa7YzKmVL4wZ3OABaK9FY6rJSDYOCaXmgr0PDRPCiFmoSq_YxP7v4V1YAYQ3DDKDIXMBc5AgYUSP0hY5RQYUX8N40PnuCLjjzU1qy2fhtDXaBs5Jo778EcApL_Zl1yX4aNSqm7JL_FKu9U7861DoeZUuGuA9vcliv_PAC-zOjIEJgFF4b0r2wTwuQCeo1RZZ8OPqjBClAJo=]
  • Modulating the Alkylation Position on Terminal Thiophene Ring of Naphtho[2,3-b:6,7-b′], ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8vbtA1AVQb_Qf62NlpZFZVVB5KVB79cJSN_0KXrikPFFPkv45od_iVBRLAKFFdPzMHXzXrYaiT9JujFKnvtuojN4jNPrBKL5UqTCa08cMDvvhwqHND3ulbjMAa47bU_l_kXLW29VMXgb]
  • Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review, James Cook University ResearchOnline,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMa_H6qsKRlAUr1ipOC3TK7l9wpbp463YAjdMZ0K0PQngPSYETPT0iR-_MRm-W9vifLmStmrcBAGHVrPotPG3aJT0G5OUC9JoGndj2TWGxm4CBwQpaUqHMfwu_gyn7YOyh7KwQsYwVIuJnGJL3Gw7AZIm3bB-Kds-UaRBwpD4h9MqvcLwJexYwZM53APzq2YdP]

Sources

Validation

A Comparative Guide to LC-MS Identification of Impurities in 4-Bromo-5-chlorothiophene-2-sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the crucial task of impurity identification in the synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide. This document moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to impurity profiling, a cornerstone of pharmaceutical development and regulatory compliance.

The Critical Role of Impurity Profiling

In pharmaceutical synthesis, impurities are any components present that are not the desired active pharmaceutical ingredient (API).[1] These can arise from starting materials, intermediates, by-products of side reactions, or degradation products.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present above a certain threshold, typically 0.1%.[1][3] This stringent requirement underscores the importance of robust analytical techniques to ensure the safety and efficacy of the final drug product.[2] LC-MS has emerged as a powerful and indispensable tool for this purpose, offering the high sensitivity and specificity needed to detect and identify impurities, even at trace levels.[4]

Synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide and the Genesis of Impurities

A definitive, publicly available synthesis for 4-Bromo-5-chlorothiophene-2-sulfonamide is not extensively documented. However, based on established thiophene chemistry, a plausible and efficient synthetic route involves a two-step process: the chlorosulfonation of a suitable di-halogenated thiophene precursor, followed by amination.

A likely precursor for this synthesis is 2-bromo-3-chlorothiophene. The synthesis would then proceed as follows:

  • Chlorosulfonation: 2-bromo-3-chlorothiophene is reacted with chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group onto the thiophene ring. This is an electrophilic aromatic substitution reaction.[5] The sulfonyl group is a strongly deactivating group, which can help to prevent further reactions on the same ring.

  • Amination: The resulting 4-Bromo-5-chlorothiophene-2-sulfonyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final sulfonamide product.[6][7]

This synthetic pathway, while logical, is prone to the formation of several process-related impurities:

  • Isomeric Impurities: The chlorosulfonation of 2-bromo-3-chlorothiophene can potentially yield isomeric products. While the directing effects of the halogen substituents guide the regioselectivity, minor isomers may still form. The separation and identification of these isomers are critical, as they may have different toxicological profiles.

  • Starting Material Carryover: Incomplete reaction in the first step can lead to the presence of unreacted 2-bromo-3-chlorothiophene in the final product.

  • Intermediate Carryover: Similarly, unreacted 4-Bromo-5-chlorothiophene-2-sulfonyl chloride from the amination step can be present as an impurity.

  • Di-sulfonated Byproducts: Under harsh reaction conditions, a second chlorosulfonation could occur, leading to di-sulfonated thiophene impurities.[8][9]

  • Hydrolysis Products: The sulfonyl chloride intermediate is susceptible to hydrolysis, which would result in the corresponding sulfonic acid.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

// Nodes start [label="2-Bromo-3-chlorothiophene\n(Starting Material)"]; reagent1 [label="ClSO₃H\n(Chlorosulfonation)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate [label="4-Bromo-5-chlorothiophene-2-sulfonyl chloride\n(Intermediate)"]; reagent2 [label="NH₃\n(Amination)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="4-Bromo-5-chlorothiophene-2-sulfonamide\n(API)", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Impurities impurity1 [label="Isomeric Sulfonyl Chloride", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity2 [label="Unreacted Starting Material", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; impurity3 [label="Unreacted Intermediate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; impurity4 [label="Di-sulfonated Thiophene", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity5 [label="Sulfonic Acid Hydrolysis Product", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity6 [label="Isomeric Sulfonamide", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reagent1 [style=invis]; reagent1 -> intermediate; intermediate -> reagent2 [style=invis]; reagent2 -> product;

// Impurity formation edges reagent1 -> impurity1 [label="Side Reaction"]; start -> product [label="Carryover", style=dashed, color="#5F6368"]; intermediate -> product [label="Carryover", style=dashed, color="#5F6368"]; reagent1 -> impurity4 [label="Side Reaction"]; intermediate -> impurity5 [label="Hydrolysis"]; impurity1 -> impurity6 [label="Amination"]; } Caption: Plausible synthetic route and potential impurity formation.

Comparative Analysis of LC-MS Platforms for Impurity Identification

The choice of mass spectrometer is a critical decision in impurity profiling. High-resolution mass spectrometry (HRMS) is particularly well-suited for this task due to its ability to provide accurate mass measurements, which are essential for determining the elemental composition of unknown impurities.[8] The two most common HRMS platforms used in pharmaceutical analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapSenior Application Scientist's Insights
Resolving Power Typically up to 60,000 FWHMCan exceed 240,000 FWHMWhile Orbitrap offers superior resolution, the resolving power of modern Q-TOF instruments is generally sufficient for resolving most pharmaceutical impurities from the API and other matrix components. The ultra-high resolution of the Orbitrap is most advantageous in highly complex matrices or for resolving isobaric interferences with very small mass differences.
Mass Accuracy Typically < 2 ppm with internal calibrationTypically < 1 ppm with internal calibrationBoth platforms provide excellent mass accuracy, which is crucial for confident elemental composition determination. The sub-ppm accuracy of the Orbitrap provides a higher degree of confidence, but a well-calibrated Q-TOF is more than adequate for routine impurity identification.
Scan Speed Generally fasterCan be slower at higher resolutionsThe faster scan speed of the Q-TOF is beneficial for compatibility with fast UHPLC separations, ensuring a sufficient number of data points across narrow chromatographic peaks for accurate quantification.
Dynamic Range Wider intrascan dynamic rangeCan be limited by space charge effectsThe wider dynamic range of the Q-TOF can be an advantage when analyzing samples with a large disparity in concentration between the API and trace-level impurities.
Cost Generally lowerGenerally higherThe choice often comes down to a balance between budget and the specific analytical challenges anticipated. For a dedicated impurity profiling laboratory, the versatility of either instrument is a significant asset.

Expert Recommendation: For the identification of unknown impurities in a synthetic mixture like that of 4-Bromo-5-chlorothiophene-2-sulfonamide, both Q-TOF and Orbitrap platforms are excellent choices. A Q-TOF system offers a cost-effective and high-throughput solution with sufficient performance for the vast majority of impurity profiling tasks. An Orbitrap system is the preferred choice when dealing with exceptionally complex samples or when the highest degree of confidence in elemental composition is required.

Experimental Workflow for LC-MS Impurity Identification

A robust workflow is essential for the successful identification and characterization of impurities. The following outlines a comprehensive approach, from sample preparation to data analysis.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

// Nodes sample_prep [label="Sample Preparation\n(Dilution in suitable solvent)"]; lc_separation [label="UPLC Separation\n(C18 or Phenyl-Hexyl column)"]; ms_detection [label="HRMS Detection\n(Q-TOF or Orbitrap)"]; data_acquisition [label="Data Acquisition\n(Full Scan and dd-MS/MS)"]; data_processing [label="Data Processing\n(Peak picking, formula generation)"]; structure_elucidation [label="Structure Elucidation\n(Fragmentation analysis, database search)"]; reporting [label="Reporting\n(Impurity identification and quantification)"];

// Edges sample_prep -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_acquisition; data_acquisition -> data_processing; data_processing -> structure_elucidation; structure_elucidation -> reporting; } Caption: A comprehensive LC-MS workflow for impurity identification.

Detailed Experimental Protocols

1. Sample Preparation

  • Objective: To prepare a sample solution suitable for LC-MS analysis, ensuring the API and all potential impurities are soluble and within the linear range of the detector.

  • Protocol:

    • Accurately weigh approximately 1 mg of the 4-Bromo-5-chlorothiophene-2-sulfonamide sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a stock solution of 100 µg/mL.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis. The final concentration should be optimized to avoid saturation of the detector by the main API peak while ensuring adequate sensitivity for trace impurities.

2. UPLC-HRMS Analysis

  • Objective: To achieve chromatographic separation of the API from its impurities and to obtain accurate mass data for all detected components.

  • Rationale for Column Choice: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like sulfonamides. For potentially challenging separations of isomers, a phenyl-hexyl column can offer alternative selectivity due to its pi-pi interaction capabilities.

  • Protocol:

    • UPLC System: A high-pressure gradient UPLC system.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-5% B

      • 18.1-20 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Q-TOF or Orbitrap system.

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative. A thorough analysis should include both polarities to ensure the detection of all impurities.

    • Data Acquisition:

      • Full Scan (MS1): Mass range 100-1000 m/z.

      • Data-Dependent MS/MS (dd-MS/MS): Acquire fragmentation data for the top 3-5 most intense ions in each full scan spectrum, excluding the API mass to focus on impurities.

Data Analysis and Structure Elucidation

The data acquired from the LC-HRMS analysis is processed to identify potential impurities and elucidate their structures.

  • Peak Detection and Elemental Composition: Specialized software is used to detect all chromatographic peaks and determine their accurate masses. The accurate mass data is then used to generate a list of possible elemental compositions for each impurity.

  • Isotopic Pattern Analysis: The presence of bromine and chlorine in the target molecule and its impurities provides a highly characteristic isotopic signature in the mass spectrum.

    • Chlorine: A single chlorine atom results in an M+2 peak with an intensity of approximately one-third of the monoisotopic peak.

    • Bromine: A single bromine atom produces an M+2 peak of nearly equal intensity to the monoisotopic peak.

    • The combination of one bromine and one chlorine atom in 4-Bromo-5-chlorothiophene-2-sulfonamide will result in a complex isotopic pattern with M, M+2, and M+4 peaks, which can be used to confirm the presence of these halogens in any related impurities.

  • Fragmentation Analysis (MS/MS): The fragmentation patterns obtained from the dd-MS/MS data are crucial for structural elucidation. For sulfonamides, common fragmentation pathways include:

    • Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of ions corresponding to the amine and the sulfonyl portions of the molecule.[10][11]

    • Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (64 Da).[12]

    • Cleavage of the thiophene ring: The thiophene ring itself can undergo fragmentation, providing further structural information.

By combining the information from accurate mass, isotopic patterns, and fragmentation data, the structures of the unknown impurities can be confidently proposed.

Conclusion

The identification of impurities in the synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide is a critical aspect of ensuring its quality and safety for pharmaceutical applications. A systematic approach utilizing high-resolution LC-MS, coupled with a thorough understanding of the synthetic process and potential side reactions, provides a robust framework for this analytical challenge. Both Q-TOF and Orbitrap mass spectrometers offer the necessary performance for this task, with the choice depending on specific laboratory needs and budget. The detailed workflow and experimental protocols provided in this guide serve as a practical starting point for researchers, scientists, and drug development professionals to confidently identify and characterize impurities, ultimately contributing to the development of safer and more effective medicines.

References

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available at: [Link] impurity-profiling-of-pharmaceuticals-an-overview/

  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Available at: [Link]

  • Impurity Identification - Resolian. Available at: [Link]

  • Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum - ResearchGate. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. Available at: [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]

  • Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF - ResearchGate. Available at: [Link]

  • 3-bromothiophene - Organic Syntheses Procedure. Available at: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed. Available at: [Link]

  • . Available at: [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - NSF Public Access Repository. Available at: [Link]

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-5-chlorothiophene-2-sulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety requirements of handling advanced medicinal chemistry compounds. 4-Bromo-5-chlorothiophene-2-sulfonamide is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety requirements of handling advanced medicinal chemistry compounds. 4-Bromo-5-chlorothiophene-2-sulfonamide is a highly specific insulin-regulated aminopeptidase (IRAP) inhibitor utilized in cognitive enhancement and drug discovery research[1][2]. While its biological efficacy is well-documented, its complex molecular structure—featuring bromine, chlorine, and a sulfur-rich thiophene-sulfonamide backbone—presents distinct challenges for laboratory safety and waste management.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and ultimate disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Part 1: Chemical Profiling & The Causality of Disposal

Understanding the elemental composition of a compound is the foundation of any robust safety protocol. 4-Bromo-5-chlorothiophene-2-sulfonamide is classified strictly as a Halogenated Organic Compound [3][4].

  • The Halogen Hazard: Land disposal of untreated halogenated organic waste is strictly prohibited due to its environmental persistence and potential for bioaccumulation[4]. If incinerated improperly at low temperatures, halogenated organics can synthesize highly toxic dioxins and furans, or release corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases[4].

  • The Sulfur Hazard: Both the thiophene ring and the sulfonamide group contain dense sulfur concentrations. Thermal destruction of sulfur-containing organics generates sulfur oxides (SOx), which are primary contributors to acid rain and act as severe respiratory irritants[5][6].

Operational Causality: Because of these dual hazards, this compound cannot be routed through standard non-halogenated waste streams or disposed of via sanitary sewers[5]. It mandates high-temperature incineration (>1000°C) coupled with alkaline flue gas scrubbing to chemically neutralize the acidic byproducts before atmospheric release[5][7].

Part 2: Operational Workflow: Step-by-Step Disposal Protocol

To ensure regulatory compliance and cost-efficiency, laboratories must implement strict segregation protocols. Disposal of halogenated compounds is significantly more expensive due to the specialized treatment steps required[3]. Mixing this compound with non-halogenated waste contaminates the entire stream, exponentially increasing the cost and complexity of downstream destruction[3].

Step 1: Source Segregation Collect all solid waste, contaminated consumables (e.g., pipette tips, weighing boats), and solvent mixtures containing 4-Bromo-5-chlorothiophene-2-sulfonamide in a dedicated, leak-proof container specifically designated for "Halogenated Organic Waste"[3][4].

Step 2: Compliant Labeling Immediately affix a Hazardous Waste label to the container. The label must explicitly state the full chemical name ("4-Bromo-5-chlorothiophene-2-sulfonamide") and identify its primary hazards: Halogenated, Toxic, and Environmental Hazard[4]. Never use abbreviations or structural formulas in place of the full name.

Step 3: Storage and Accumulation Store the sealed waste container in a cool, dry, well-ventilated area, preferably within a secondary containment tray in a dedicated chemical storage cabinet[4][5]. Keep it strictly isolated from incompatible materials, particularly strong oxidizers and strong bases[8].

Step 4: Facility Transfer and Thermal Destruction Transfer the accumulated waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[4]. The contractor will transport the material to a RCRA-permitted facility for controlled incineration[9]. During this process, the compound is burned at extreme temperatures, and the resulting toxic flue gases (SOx, HCl, HBr) are passed through an alkaline scrubber (typically a calcium hydroxide slurry). This precipitates the dangerous gases into harmless solid residues like gypsum (CaSO4) and calcium halide salts[6].

Part 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and exposure.

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and ensure the area is well-ventilated (e.g., maximize fume hood flow if the spill occurred inside one)[4].

  • PPE Donning: Responders must wear nitrile gloves, safety goggles, a lab coat, and a particulate respirator if there is a risk of airborne dust[5].

  • Containment: Do not use combustible materials like paper towels. Instead, cover the spilled solid with a non-combustible absorbent material, such as sand or earth[4]. Causality: This prevents the generation of airborne dust and avoids introducing reactive organic materials to the concentrated halogenated compound.

  • Collection: Use non-sparking tools to sweep up the absorbent-chemical mixture[5][7].

  • Disposal: Place the collected material into a sealed hazardous waste container, label it appropriately, and route it through the Halogenated Organic Waste stream[4]. Wash the spill site thoroughly with soap and water only after all solid material has been secured[4].

Part 4: Quantitative Data & Compatibility Matrix

ParameterSpecification / Requirement
Chemical Class Halogenated Organic Waste (Sulfonamide derivative)
Key Elements Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur, Bromine, Chlorine
Waste Stream Halogenated Organics (Strictly separate from non-halogenated)
Primary Incompatibilities Strong oxidizers, strong bases
Required Destruction Method High-temperature incineration (>1000°C) with alkaline flue gas scrubbing
Spill Absorbent Non-combustible material (Sand, Earth)
Required PPE Nitrile gloves, safety goggles, lab coat, particulate respirator (for dust)

Part 5: Disposal Pathway Visualization

G A 4-Bromo-5-chlorothiophene-2-sulfonamide (Halogenated Organic Waste) B Waste Segregation (Isolate from Non-Halogenated) A->B Source Collection C High-Temperature Incineration (>1000°C) B->C RCRA Facility Transfer D Alkaline Flue Gas Scrubbing (Ca(OH)2 Slurry) C->D Toxic Exhaust (SOx, HCl, HBr) E Atmospheric Release (CO2, H2O) D->E Scrubbed Gas F Solid Precipitate (Gypsum, CaBr2, CaCl2) D->F Neutralized Salts

Workflow for the safe segregation and thermal destruction of halogenated sulfonamide waste.

References

  • Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Aryl Sulfonamides. ACS Omega.[Link]

  • Identification of Drug-Like Inhibitors of Insulin-Regulated Aminopeptidase Through Small-Molecule Screening. ResearchGate.[Link]

  • Hazardous Waste Guide. UTIA Safety Office.[Link]

  • Emission of Per- and Polyfluoroalkyl Substances from a Waste-to-Energy Plant Occurrence in Ashes, Treated Process Water, and First Observation in Flue Gas. ACS Publications.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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